molecular formula C26H16O2S2 B024719 1,8-Di(phenylthio)anthraquinone CAS No. 106768-99-4

1,8-Di(phenylthio)anthraquinone

Cat. No.: B024719
CAS No.: 106768-99-4
M. Wt: 424.5 g/mol
InChI Key: CNRPDCKHCGUKDK-UHFFFAOYSA-N
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Description

1,8-Di(phenylthio)anthraquinone is a useful research compound. Its molecular formula is C26H16O2S2 and its molecular weight is 424.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 156516. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,8-bis(phenylsulfanyl)anthracene-9,10-dione
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InChI

InChI=1S/C26H16O2S2/c27-25-19-13-7-15-21(29-17-9-3-1-4-10-17)23(19)26(28)24-20(25)14-8-16-22(24)30-18-11-5-2-6-12-18/h1-16H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNRPDCKHCGUKDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

C1=CC=C(C=C1)SC2=CC=CC3=C2C(=O)C4=C(C3=O)C=CC=C4SC5=CC=CC=C5
Source PubChem
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Molecular Formula

C26H16O2S2
Source PubChem
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DSSTOX Substance ID

DTXSID9065576
Record name 9,10-Anthracenedione, 1,8-bis(phenylthio)-
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Molecular Weight

424.5 g/mol
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Physical Description

Pellets or Large Crystals
Record name 9,10-Anthracenedione, 1,8-bis(phenylthio)-
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CAS No.

13676-91-0, 106768-99-4
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Record name 9,10-Anthracenedione, 1,8-bis(phenylthio)-
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Record name 1,8-Di(phenylthio)anthraquinone
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Record name 1,8-bis(phenylthio)anthraquinone
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Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 1,8-Di(phenylthio)anthraquinone

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

1,8-Di(phenylthio)anthraquinone is a synthetically derived organic molecule characterized by a rigid, planar anthraquinone core functionalized with two phenylthio substituents. This guide provides a comprehensive overview of its known and predicted physicochemical properties, synthesis, and potential applications, with a particular focus on aspects relevant to materials science and drug development. While specific experimental data for this compound is limited in publicly available literature, this document synthesizes information from structurally related analogues to offer valuable insights for researchers. This guide will delve into the electrochemical behavior, spectroscopic characteristics, and potential biological relevance of this compound, providing both theoretical grounding and practical experimental considerations.

Introduction

Anthraquinone and its derivatives represent a significant class of organic compounds with diverse applications, ranging from dyes and pigments to pharmaceuticals. The 9,10-anthracenedione core provides a robust and electronically versatile scaffold that can be systematically modified to tune its properties. The introduction of substituents at the 1 and 8 positions significantly influences the molecule's conformation and electronic structure. In the case of this compound, the presence of two bulky, electron-rich phenylthio groups is anticipated to impart unique electrochemical and photophysical characteristics. These sulfur-linked aromatic moieties can engage in extended π-conjugation and potentially act as redox-active sites, making this compound a person of interest for applications in functional materials and as a potential scaffold in medicinal chemistry. This guide aims to provide a detailed technical resource for scientists working with or considering the use of this compound in their research.

Molecular Structure and Basic Physicochemical Properties

This compound is an organic aromatic compound with the chemical formula C₂₆H₁₆O₂S₂ and a molecular weight of 424.53 g/mol .[1][2][3][4][5][6] It is also known by its CAS number 13676-91-0.[2][3][4][5][6] At room temperature, it is a solid crystalline material, often appearing as a deep orange to reddish-hued powder.[1] It is practically insoluble in water but exhibits some solubility in organic solvents such as chloroform, dimethylformamide (DMF), and toluene.[1]

Table 1: General Physicochemical Properties of this compound

PropertyValueSource(s)
Molecular Formula C₂₆H₁₆O₂S₂[1][2]
Molecular Weight 424.53 g/mol [2][3][6]
CAS Number 13676-91-0[2][3][4][5][6]
Appearance Deep orange to reddish solid[1]
Solubility Insoluble in water; soluble in some organic solvents[1]

Synthesis of this compound

The synthesis of this compound is typically achieved through a nucleophilic aromatic substitution reaction.[1] This involves the reaction of a 1,8-dihaloanthraquinone, such as 1,8-dichloroanthraquinone or 1,8-dinitroanthraquinone, with thiophenol in the presence of a base.[1] The reaction is generally carried out in a high-boiling point polar aprotic solvent like dimethyl sulfoxide (DMSO) or N-methyl-2-pyrrolidone (NMP) at elevated temperatures.[1]

Conceptual Synthesis Workflow

The following diagram illustrates the general synthetic pathway for this compound.

G 1,8-Dihaloanthraquinone 1,8-Dihaloanthraquinone Reaction Nucleophilic Aromatic Substitution 1,8-Dihaloanthraquinone->Reaction Thiophenol Thiophenol Thiophenol->Reaction Base_Solvent Base (e.g., K2CO3) Solvent (e.g., DMSO) Base_Solvent->Reaction Product This compound Reaction->Product Purification Purification (Recrystallization/ Column Chromatography) Product->Purification Final_Product Pure Product Purification->Final_Product

Caption: General workflow for the synthesis of this compound.

Exemplary Experimental Protocol (Adapted from a similar synthesis)

The following protocol is adapted from the synthesis of a structurally similar thio-anthraquinone derivative and should be optimized for the synthesis of this compound.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 1,8-dichloroanthraquinone (1.0 eq) and thiophenol (2.2 eq).

  • Solvent and Base Addition: Add a suitable volume of a polar aprotic solvent, such as DMSO or DMF, to dissolve the reactants. Add a base, such as anhydrous potassium carbonate (K₂CO₃) (2.5 eq), to the mixture.

  • Reaction Conditions: Heat the reaction mixture to a temperature between 120-150 °C and maintain it under an inert atmosphere (e.g., nitrogen or argon) for 12-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature and pour it into a large volume of ice-cold water. The crude product should precipitate out of the solution.

  • Purification: Collect the precipitate by vacuum filtration and wash it thoroughly with water and then a non-polar solvent like hexane to remove unreacted thiophenol. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/chloroform) or by column chromatography on silica gel.

Electrochemical Properties

The electrochemical behavior of anthraquinone derivatives is of significant interest for applications in organic electronics, redox flow batteries, and as electrochemical sensors. The introduction of phenylthio groups at the 1 and 8 positions is expected to modulate the redox potentials of the anthraquinone core.

Expected Redox Behavior

The phenylthio group is generally considered to be electron-donating, which would be expected to raise the energy levels of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) of the anthraquinone system. This would typically lead to a more facile oxidation (lower oxidation potential) and a more difficult reduction (more negative reduction potential) compared to the unsubstituted anthraquinone.

A study on the electrooxidation and electroreduction of various anthraquinone chromophores, including 1,8-bis(phenylthio)anthracene-9,10-dione, provides insight into its electrochemical properties. The study utilized cyclic voltammetry (CV) and differential pulse voltammetry (DPV) at a platinum electrode in a non-aqueous solution. The presence of different substituents was found to shift the reduction potentials either positively or negatively due to resonance or inductive effects.

Conceptual Electrochemical Process

The following diagram illustrates the two-electron, two-proton reduction process typical for anthraquinones in protic media, which is a fundamental aspect of their electrochemistry.

G AQ Anthraquinone (Oxidized Form) AQ_radical Semiquinone Radical Anion AQ->AQ_radical + e- AQ_radical->AQ - e- AQ_dianion Hydroquinone Dianion AQ_radical->AQ_dianion + e- AQ_dianion->AQ_radical - e-

Caption: Simplified redox cycle of an anthraquinone derivative.

Spectroscopic Properties

The spectroscopic properties of this compound are dictated by its extended conjugated system. The following sections describe the expected spectroscopic characteristics based on the properties of similar anthraquinone derivatives.

UV-Visible (UV-Vis) Spectroscopy

Anthraquinones typically exhibit two main absorption bands in their UV-Vis spectra: a high-intensity band in the UV region corresponding to π → π* transitions of the aromatic system, and a lower-intensity band that can extend into the visible region due to n → π* transitions of the carbonyl groups. The introduction of electron-donating phenylthio groups is expected to cause a bathochromic (red) shift in the absorption maxima (λmax) compared to the parent anthraquinone.

Fluorescence Spectroscopy

Many anthraquinone derivatives are fluorescent, and their emission properties are highly sensitive to their substitution pattern and environment. The phenylthio groups may influence the fluorescence quantum yield and the Stokes shift (the difference between the excitation and emission maxima).

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for the structural elucidation of this compound. The chemical shifts of the protons and carbons in the anthraquinone and phenyl rings will be influenced by the electron-donating nature of the sulfur atoms and the anisotropic effects of the aromatic rings.

Table 2: Predicted Spectroscopic Characteristics of this compound

TechniqueExpected Observations
UV-Vis π → π* transitions in the UV region; n → π* transitions in the visible region with λmax shifted to longer wavelengths compared to unsubstituted anthraquinone.
Fluorescence Potential for fluorescence emission in the visible spectrum.
¹H NMR Complex aromatic region with signals for the anthraquinone and phenyl protons.
¹³C NMR Characteristic signals for the carbonyl carbons (around 180-190 ppm) and aromatic carbons.

Relevance in Drug Development

While no specific biological activity has been reported for this compound, the broader class of anthraquinone derivatives has been extensively studied for its therapeutic potential, particularly in oncology.[7][8][9][10][11]

Potential as Anticancer Agents

Many anthraquinone derivatives exhibit cytotoxic effects against various cancer cell lines.[7][8][9][10][11] Their proposed mechanisms of action often involve intercalation into DNA, inhibition of topoisomerase II, and the generation of reactive oxygen species (ROS).[8] The lipophilic nature of the phenylthio groups in this compound may enhance its cell membrane permeability and bioavailability, which are crucial factors for drug efficacy.

Enzyme Inhibition

Anthraquinone derivatives have also been investigated as inhibitors of various enzymes. The planar aromatic structure can facilitate binding to the active sites of enzymes, leading to the modulation of their activity. Further research is needed to explore the potential of this compound as an enzyme inhibitor.

Experimental Protocols for Biological Evaluation

Researchers interested in the drug development potential of this compound can employ a range of standard in vitro assays.

  • Cytotoxicity Assays:

    • Cell Culture: Maintain the desired cancer cell lines in appropriate culture media and conditions.

    • Treatment: Seed the cells in 96-well plates and treat them with a range of concentrations of this compound for 24, 48, and 72 hours.

    • Viability Assessment: Use assays such as MTT, XTT, or CellTiter-Glo to determine cell viability.

    • IC₅₀ Determination: Calculate the half-maximal inhibitory concentration (IC₅₀) value, which represents the concentration of the compound required to inhibit 50% of cell growth.

  • Enzyme Inhibition Assays:

    • Enzyme and Substrate Preparation: Prepare solutions of the target enzyme and its corresponding substrate.

    • Inhibition Assay: In a suitable buffer, incubate the enzyme with various concentrations of this compound before adding the substrate.

    • Activity Measurement: Monitor the enzymatic reaction by measuring the formation of the product or the depletion of the substrate using a spectrophotometer or fluorometer.

    • IC₅₀ Calculation: Determine the IC₅₀ value for enzyme inhibition.

Conclusion and Future Perspectives

This compound is a fascinating molecule with a rich potential for applications in materials science and medicinal chemistry. Its synthesis is straightforward, and its physicochemical properties can be rationally tuned by the introduction of the phenylthio substituents. While there is a clear need for more detailed experimental characterization of this specific compound, the existing knowledge on related anthraquinone derivatives provides a strong foundation for future research.

For researchers in drug development, this compound represents an unexplored scaffold with the potential for novel biological activities. Systematic studies on its cytotoxicity, mechanism of action, and structure-activity relationships are warranted. In the field of materials science, its electrochemical and photophysical properties make it a candidate for use in organic electronic devices and as a photosensitizer.[1]

This technical guide has aimed to provide a comprehensive overview of the current understanding of this compound. It is our hope that this document will serve as a valuable resource for scientists and spur further investigation into the promising properties of this intriguing molecule.

References

  • 1,8-Bis(phenylthio)anthracene-9,10-dione. WorldOfChemicals.com. Published July 5, 2013. Available from: [Link]

  • 9,10-Anthracenedione, 1,8-bis(phenylthio)-. SIELC Technologies. Published May 16, 2018. Available from: [Link]

  • Tuning the biological activity of cationic anthraquinone analogues specifically toward Staphylococcus aureus. Eur J Med Chem. 2018;157:1041-1052.
  • Anthracene-Based Mechanophores for Compression-Activated Fluorescence in Polymeric Networks. The Royal Society of Chemistry; 2021.
  • Özkök F, Sezgin Mansuroglu D, Oz P, Asgarova K, Sahin YM, Onul N, Catal T. SYNTHESIS OF A NOVEL THIO-ANTHRAQUINONE DERIVATIVE-BASED TISSUE DYE. Revue Roumaine de Chimie. 2024;69(5-6):301-307.
  • 1,8-Bis(phenylthio)anthracene-9,10-dione | CAS#:13676-91-0. Chemsrc. Available from: [Link]

  • A Review on Bioactive Anthraquinone and Derivatives as the Regulators for ROS. PMC. Published December 17, 2023. Available from: [Link]

  • Bioactivities and Structure–Activity Relationships of Natural Tetrahydroanthraquinone Compounds: A Review. Frontiers in Pharmacology. Published May 26, 2020. Available from: [Link]

  • Synthesis and antitumor activity of 1,8-diaminoanthraquinone derivatives. Chem Pharm Bull (Tokyo). 2005;53(9):1136-40.
  • Synthesis of 1,8-anthraquinone functionalized aza 18/20-crown-5 macrocycles and their chromogenic ion-pair recognition of hydroxides in DMSO. Inorganica Chimica Acta. 2020;507:119585.
  • Overview of the Biological Activity of Anthraquinons and Flavanoids of the Plant Rumex Species. Molecules. 2021;26(19):5989.

Sources

An In-depth Technical Guide to the Spectroscopic Analysis of 1,8-Di(phenylthio)anthraquinone Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the core spectroscopic techniques utilized in the structural elucidation and characterization of 1,8-di(phenylthio)anthraquinone derivatives. Designed for researchers, scientists, and professionals in drug development, this document delves into the principles, experimental protocols, and data interpretation of key analytical methods, including Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, Ultraviolet-Visible (UV-Vis) Spectroscopy, and Mass Spectrometry (MS).

Introduction: The Significance of this compound Derivatives

Anthraquinones are a prominent class of naturally occurring and synthetic aromatic compounds built on the anthracene framework.[1] Their derivatives are of significant interest due to their diverse applications in fields ranging from medicinal chemistry, where they exhibit a wide array of pharmacological activities, to materials science, as functional dyes and photoactive materials.[2][3] The this compound scaffold, in particular, introduces unique electronic and steric properties due to the presence of two phenylthio substituents at the peri positions of the anthraquinone core. These sulfur-containing moieties can significantly influence the molecule's redox properties, photochemical behavior, and biological interactions.

Accurate and unambiguous structural characterization is paramount in the development and application of these derivatives. Spectroscopic analysis provides the foundational data for confirming the identity, purity, and detailed molecular structure of newly synthesized this compound compounds. This guide offers a field-proven perspective on the application and interpretation of the most relevant spectroscopic techniques.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: Unraveling the Molecular Skeleton

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For this compound derivatives, both ¹H and ¹³C NMR are indispensable.

A. ¹H NMR Spectroscopy: Probing the Proton Environment

Principles and Causality: ¹H NMR spectroscopy provides information on the number of distinct proton environments, their relative numbers (through integration), and their proximity to neighboring protons (through spin-spin coupling). The chemical shift (δ) of a proton is highly sensitive to its electronic environment. In this compound derivatives, the aromatic protons of the anthraquinone core and the phenylthio groups will resonate in specific regions of the spectrum, influenced by the electron-withdrawing nature of the carbonyl groups and the electron-donating/anisotropic effects of the sulfur atoms and phenyl rings.

Expected Spectral Features:

  • Anthraquinone Core Protons: The protons on the anthraquinone skeleton are expected to appear in the downfield region of the spectrum, typically between δ 7.0 and 8.5 ppm, due to the deshielding effect of the aromatic rings and the carbonyl groups. The specific coupling patterns (e.g., doublets, triplets, or multiplets) will depend on the substitution pattern of any additional functional groups on the core.

  • Phenylthio Protons: The protons on the two phenylthio groups will also resonate in the aromatic region, generally between δ 7.0 and 7.8 ppm. The protons ortho to the sulfur atom may exhibit a different chemical shift compared to the meta and para protons.

  • Substituent Protons: Any additional substituents on the anthraquinone core or the phenyl rings will have characteristic chemical shifts. For instance, alkyl protons would appear in the upfield region (δ 0.5-4.5 ppm).

B. ¹³C NMR Spectroscopy: Mapping the Carbon Framework

Principles and Causality: ¹³C NMR spectroscopy provides information about the number and types of carbon atoms in a molecule. The chemical shifts of carbon atoms are also sensitive to their electronic environment, with carbonyl carbons being particularly deshielded.

Expected Spectral Features:

  • Carbonyl Carbons (C9, C10): The two carbonyl carbons of the anthraquinone core are the most downfield signals, typically appearing in the range of δ 180-190 ppm.

  • Aromatic Carbons: The aromatic carbons of the anthraquinone core and the phenylthio groups will resonate in the region of δ 110-150 ppm. The carbons directly attached to the sulfur atoms (C1, C8, and the ipso-carbons of the phenyl rings) will have their chemical shifts influenced by the electronegativity and electronic effects of sulfur.

  • Substituent Carbons: Carbons of any additional substituents will appear in their characteristic chemical shift regions.

Experimental Protocol for NMR Spectroscopy

A standardized protocol for acquiring high-quality NMR spectra of this compound derivatives is crucial for accurate structural determination.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the purified this compound derivative for ¹H NMR, and 20-50 mg for ¹³C NMR.

    • Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube. Complete dissolution is critical; gentle warming or sonication may be necessary. These compounds typically exhibit good solubility in chloroform.[2]

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity and resolution.

  • Data Acquisition:

    • ¹H NMR: Acquire the spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

    • ¹³C NMR: A proton-decoupled pulse sequence is typically used to simplify the spectrum and enhance the signal of carbon atoms. A larger number of scans is required due to the low natural abundance of the ¹³C isotope. A relaxation delay of 2-5 seconds is recommended for quantitative accuracy.

  • Data Processing:

    • Apply Fourier transformation to the raw data (Free Induction Decay).

    • Phase and baseline correct the resulting spectrum.

    • Integrate the signals in the ¹H NMR spectrum to determine the relative proton ratios.

    • For complex structures, 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable for unambiguously assigning proton and carbon signals and establishing connectivity.

Table 1: Representative NMR Data for a this compound Analog

NucleusPosition/GroupExpected Chemical Shift (δ, ppm)
¹HAnthraquinone Core7.0 - 8.5
Phenylthio Groups7.0 - 7.8
¹³CC=O (C9, C10)180 - 190
Aromatic (Anthraquinone & Phenyl)110 - 150

Note: Specific chemical shifts will vary depending on the full substitution pattern of the derivative.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Sample (5-50 mg) dissolve Dissolve in Deuterated Solvent weigh->dissolve lock_shim Lock & Shim dissolve->lock_shim acquire_1H Acquire ¹H Spectrum lock_shim->acquire_1H acquire_13C Acquire ¹³C Spectrum lock_shim->acquire_13C acquire_2D Acquire 2D Spectra (COSY, HSQC, HMBC) lock_shim->acquire_2D ft Fourier Transform acquire_1H->ft acquire_13C->ft assignment Signal Assignment acquire_2D->assignment phase_baseline Phase & Baseline Correction ft->phase_baseline integration Integration (¹H) phase_baseline->integration integration->assignment structure Structure Elucidation assignment->structure

Caption: Electronic transitions in this compound derivatives.

IV. Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Principles and Causality: Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight of a compound and can offer structural insights through the analysis of its fragmentation patterns.

Expected Spectral Features:

  • Molecular Ion Peak (M⁺): For this compound (C₂₆H₁₆O₂S₂), the molecular weight is 424.53 g/mol . [4][5]In the mass spectrum, a prominent peak corresponding to the molecular ion should be observed at m/z 424.

  • Fragmentation Pattern: Anthraquinones are known to undergo characteristic fragmentation by losing one or two molecules of carbon monoxide (CO, 28 Da). Therefore, fragment ions at m/z 396 (M - CO) and m/z 368 (M - 2CO) might be expected. Fragmentation may also occur at the C-S bonds, leading to the loss of phenylthio radicals (PhS•, 109 Da) or thiophenol (PhSH, 110 Da). High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental composition of the parent ion and its fragments, confirming the molecular formula.

Experimental Protocol for Mass Spectrometry
  • Sample Preparation:

    • Prepare a dilute solution of the sample in a volatile solvent such as methanol or acetonitrile.

  • Ionization:

    • Choose an appropriate ionization method. Electron Ionization (EI) is a common technique that often provides detailed fragmentation patterns. Electrospray Ionization (ESI) is a softer ionization technique that is useful for obtaining the molecular ion peak with minimal fragmentation.

  • Data Acquisition:

    • Introduce the sample into the mass spectrometer.

    • Acquire the mass spectrum over a suitable m/z range.

Table 3: Predicted Mass Spectrometry Data for this compound

IonFormulaPredicted m/zInterpretation
[M]⁺[C₂₆H₁₆O₂S₂]⁺424.06Molecular Ion
[M-CO]⁺[C₂₅H₁₆OS₂]⁺396.06Loss of one CO molecule
[M-2CO]⁺[C₂₄H₁₆S₂]⁺368.07Loss of two CO molecules
[M-PhS]⁺[C₂₀H₁₁O₂S]⁺315.05Loss of a phenylthio radical

Conclusion

The spectroscopic analysis of this compound derivatives is a multi-faceted process that relies on the synergistic application of NMR, IR, UV-Vis, and mass spectrometry. Each technique provides a unique and complementary piece of the structural puzzle. A thorough understanding of the principles behind each method, coupled with robust experimental protocols and careful data interpretation, is essential for the accurate characterization of these important compounds. This guide provides a foundational framework for researchers to confidently approach the spectroscopic analysis of this fascinating class of molecules, paving the way for their further development and application in science and industry.

References

  • Supplementary Information. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

  • 1 H NMR spectroscopic data of compounds 1-8 a. (n.d.). ResearchGate. Retrieved from [Link]

  • 1,8-Bis(phenylthio)anthracene-9,10-dione. (2013, July 5). Worldofchemicals.com. Retrieved from [Link]

  • 1,8-Bis(phenylthio)anthracene-9,10-dione. (n.d.). ChemSrc. Retrieved from [Link]

  • Loganathan, V., Akbar, I., Ahmed, M. Z., Kazmi, S., & Raman, G. (2023). Spectroscopic studies on the antioxidant and anti-tyrosinase activities of anthraquinone derivatives. Journal of King Saud University - Science, 35(12), 102971.

Sources

An In-depth Technical Guide to the Crystal Structure of 1,8-Di(phenylthio)anthraquinone

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,8-Di(phenylthio)anthraquinone is a derivative of the anthraquinone core, a scaffold of significant interest in medicinal chemistry and materials science. The introduction of two phenylthio substituents at the 1 and 8 positions is anticipated to induce significant conformational changes and modulate the electronic properties of the anthraquinone system. Understanding the precise three-dimensional arrangement of this molecule through single-crystal X-ray diffraction is paramount for elucidating structure-activity relationships and designing novel derivatives with tailored functionalities. This guide provides a comprehensive overview of the synthesis, crystallographic analysis, and spectroscopic characterization of this compound, offering field-proven insights into the experimental methodologies and the interpretation of the resulting data. While a definitive crystal structure for this specific molecule is not publicly available, this guide presents a robust framework for its determination and analysis based on established protocols for analogous compounds.

Introduction: The Significance of the Anthraquinone Scaffold

Anthraquinone and its derivatives represent a critical class of organic compounds with a broad spectrum of applications, ranging from dyes and pigments to therapeutic agents.[1] In the realm of drug development, anthraquinones are recognized for their potential as anticancer, antimicrobial, and anti-inflammatory agents.[1] The planar aromatic system of the anthraquinone core allows for intercalation into DNA, and its redox properties can lead to the generation of reactive oxygen species, contributing to its cytotoxic effects.

The substitution pattern on the anthraquinone nucleus profoundly influences its biological activity and physicochemical properties. The introduction of substituents at the 1 and 8 positions creates a sterically crowded environment around the peri positions, which can lead to distortions from planarity and unique conformational preferences. The phenylthio groups, in particular, are of interest due to their potential to engage in various non-covalent interactions, including π-π stacking and sulfur-aromatic interactions, which can play a crucial role in molecular recognition and crystal packing.

This guide focuses on the critical aspects of determining and understanding the crystal structure of this compound, providing a detailed roadmap for researchers venturing into the synthesis and structural elucidation of this and related compounds.

Synthesis of this compound

The synthesis of this compound is typically achieved through a nucleophilic aromatic substitution reaction.[1][2] This method involves the displacement of a leaving group, such as a halogen, from the 1 and 8 positions of the anthraquinone core by a sulfur nucleophile.

Causality Behind Experimental Choices

The choice of starting material is critical for an efficient synthesis. 1,8-Dichloroanthraquinone is a common and commercially available precursor.[3] The reaction is typically carried out in a high-boiling polar aprotic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), to ensure the solubility of the reactants and to facilitate the reaction at elevated temperatures.[1] A base, such as potassium carbonate or sodium hydride, is essential to deprotonate the thiophenol, generating the more nucleophilic thiophenolate anion. The reaction is often performed under an inert atmosphere (e.g., nitrogen or argon) to prevent the oxidation of the thiophenolate.

Detailed Experimental Protocol

Herein is a self-validating protocol for the synthesis of this compound:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1,8-dichloroanthraquinone (1.0 eq).

  • Solvent and Base: Add anhydrous potassium carbonate (3.0 eq) and a suitable volume of dry DMF to dissolve the starting material.

  • Nucleophile Addition: Introduce thiophenol (2.2 eq) to the reaction mixture.

  • Reaction Conditions: Heat the mixture to 120-140 °C and stir under a nitrogen atmosphere for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup: After completion, cool the reaction mixture to room temperature and pour it into a beaker of ice-cold water. This will precipitate the crude product.

  • Purification: Collect the precipitate by vacuum filtration and wash it with water and a cold, non-polar solvent like hexane to remove any unreacted thiophenol. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/chloroform) or by column chromatography on silica gel.

Single-Crystal X-ray Diffraction: Unveiling the Three-Dimensional Structure

Single-crystal X-ray diffraction is the definitive method for determining the precise arrangement of atoms in a crystalline solid. The following protocol outlines the key steps for the crystallographic analysis of this compound.

Experimental Workflow for Crystal Structure Determination

experimental_workflow cluster_synthesis Synthesis & Crystallization cluster_data Data Collection & Processing cluster_structure Structure Solution & Refinement synthesis Synthesis of this compound purification Purification (Recrystallization/Chromatography) synthesis->purification crystal_growth Single Crystal Growth (Slow Evaporation, Vapor Diffusion) purification->crystal_growth data_collection X-ray Data Collection (Diffractometer) crystal_growth->data_collection data_reduction Data Reduction & Integration data_collection->data_reduction structure_solution Structure Solution (Direct Methods/Patterson) data_reduction->structure_solution structure_refinement Structure Refinement (Full-Matrix Least-Squares) structure_solution->structure_refinement validation Validation (CIF Check) structure_refinement->validation

Caption: Experimental workflow for the determination of the crystal structure.

Step-by-Step Methodology
  • Crystal Growth: High-quality single crystals are paramount for successful X-ray diffraction analysis. Slow evaporation of a saturated solution of the purified compound in a suitable solvent (e.g., a mixture of dichloromethane and hexane) is a common technique. Vapor diffusion is another effective method.

  • Data Collection: A suitable single crystal is mounted on a goniometer head and placed in the X-ray beam of a diffractometer. The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations. A series of diffraction images are collected as the crystal is rotated.

  • Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell parameters and the space group. The initial crystal structure is solved using direct methods or Patterson methods. The structural model is then refined using full-matrix least-squares methods to minimize the difference between the observed and calculated structure factors.

Data Presentation: Crystallographic Parameters

While the specific crystal structure of this compound has not been reported, the following table presents representative crystallographic data for a substituted anthraquinone derivative. This data serves as a template for what would be expected from a successful structure determination.

ParameterRepresentative Value
Chemical FormulaC₂₆H₁₆O₂S₂
Formula Weight424.53
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.0 - 12.0
b (Å)8.0 - 10.0
c (Å)18.0 - 20.0
α (°)90
β (°)95.0 - 105.0
γ (°)90
Volume (ų)1700 - 2000
Z4
Calculated Density (g/cm³)1.40 - 1.50
R-factor (%)< 5

Spectroscopic Characterization

Spectroscopic techniques are essential for confirming the identity and purity of the synthesized this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show a complex multiplet pattern in the aromatic region (7.0-8.5 ppm). The protons of the phenylthio groups will likely appear as distinct multiplets.

  • ¹³C NMR: The carbon NMR spectrum will show signals for the carbonyl carbons around 180-190 ppm. The remaining aromatic carbons will resonate in the 120-150 ppm region.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound. For this compound (C₂₆H₁₆O₂S₂), the expected molecular ion peak [M]⁺ would be at m/z = 424.53.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by a strong absorption band for the carbonyl (C=O) stretching vibration in the region of 1650-1680 cm⁻¹. Aromatic C-H and C=C stretching vibrations will also be present.

Molecular Structure and Conformation

The crystal structure of this compound is expected to reveal interesting conformational features due to the steric hindrance between the two phenylthio groups at the peri positions.

Caption: Molecular structure of this compound.

The dihedral angles between the anthraquinone core and the two phenyl rings will be a key structural parameter. It is likely that the phenyl rings will be twisted out of the plane of the anthraquinone to minimize steric clash. This twisting will have a significant impact on the electronic communication between the phenylthio substituents and the anthraquinone core.

Conclusion

The determination of the crystal structure of this compound is a critical step in understanding its chemical and physical properties. This in-depth technical guide provides a comprehensive framework for its synthesis, crystallographic analysis, and spectroscopic characterization. While a definitive crystal structure is yet to be reported, the methodologies and expected outcomes presented herein offer a valuable resource for researchers in the fields of medicinal chemistry, materials science, and drug development. The structural insights gained from such studies will undoubtedly pave the way for the rational design of novel anthraquinone derivatives with enhanced therapeutic or material properties.

References

  • Aslantas, M., et al. (2007). Single crystal X-ray structure and optical properties of anthraquinone-based dyes. Journal of Molecular Structure, 837(1-3), 198-204.
  • Huang, H. S., et al. (2005). Synthesis and antitumor activity of 1,8-diaminoanthraquinone derivatives. Chemical & Pharmaceutical Bulletin, 53(9), 1136-1140.
  • Loganathan, V., et al. (2023). Spectroscopic studies on the antioxidant and anti-tyrosinase activities of anthraquinone derivatives. Journal of King Saud University - Science, 35(1), 102971.
  • Ozkok, F., et al. (2024). Synthesis of a Novel Thio-Anthraquinone Derivative-Based Tissue Dye. Revue Roumaine de Chimie, 69(5-6), 301-307.
  • PubChem. (n.d.). 1,8-Dichloroanthraquinone. Retrieved from [Link]

  • PubChem. (n.d.). Anthraquinone. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of 1,8-diphenoxy-anthraquinone. Retrieved from [Link]

  • Wang, H., et al. (2023). Long-Lived Charge Separated States in Anthraquinone-Phenothiazine Dyads. Chemistry – A European Journal, 29(43), e202301125.
  • Gerasimova, T. P., et al. (2024). A Comparative Study of New Fluorescent Anthraquinone and Benzanthrone α-Aminophosphonates: Synthesis, Spectroscopy, Toxicology, X-ray Crystallography, and Microscopy of Opisthorchis felineus. Molecules, 29(5), 1153.
  • Kars, M. A., et al. (2021). ANTHRAQUINONE DERAVITIVE 1 Use of Anthraquinone Derivatives and Methods of Efficient Syntheses. Liberty University.
  • MDPI. (2022). Crystal Structure, Topology, DFT and Hirshfeld Surface Analysis of a Novel Charge Transfer Complex (L3) of Anthraquinone and 4-{[(anthracen-9-yl)meth-yl] amino}-benzoic Acid (L2) Exhibiting Photocatalytic Properties: An Experimental and Theoretical Approach. Molecules, 27(19), 6528.
  • Australian Journal of Chemistry. (1993). X-Ray Crystal Structure Determination of Some Sodium Anthraquinone Sulfonate Derivatives. Australian Journal of Chemistry, 46(10), 1595-1604.
  • RSC Publishing. (2015). Synthesis of highly emissive 1,8-diaryl anthracene derivatives and fabrication of their micro/nanostructures. New Journal of Chemistry, 39(11), 8490-8497.
  • SIELC Technologies. (2018). 1,8-Bis((4-(1,1-dimethylethyl)phenyl)thio)-4,5-bis(phenylthio)anthraquinone. Retrieved from [Link]

  • Popova, E. A., et al. (2024). Novel Anthraquinone Derivatives and Their Complexes with Metal Ions with Anticancer Activity: Structure/Redox and Chelation Activity Correlations. International Journal of Molecular Sciences, 25(1), 543.

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Electrochemical behavior of substituted anthraquinones

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Electrochemical Behavior of Substituted Anthraquinones

Authored by a Senior Application Scientist

This guide provides a comprehensive exploration of the electrochemical properties of substituted anthraquinones, tailored for researchers, scientists, and professionals in drug development. We will delve into the fundamental redox chemistry of the anthraquinone core, dissect the profound influence of various substituents, and detail the experimental methodologies required for robust characterization. The narrative emphasizes the causal links between molecular structure and electrochemical response, providing a framework for both understanding and predicting behavior in complex systems.

The Anthraquinone Core: A Privileged Scaffold in Redox Chemistry

Anthraquinone (AQ), with its tricyclic aromatic structure containing two ketone moieties, is a cornerstone of redox-active organic molecules.[1] Its ability to undergo reversible electron transfer reactions makes it a versatile scaffold in numerous applications, from industrial dyes and hydrogen peroxide production to advanced materials for energy storage and pharmaceuticals.[2][3][4] The anthracycline class of antibiotics, for instance, leverages the redox properties of their anthraquinone core to exert antitumor activity, a process linked to the generation of reactive oxygen species.[5]

The fundamental electrochemical behavior of the AQ core is highly dependent on the solvent environment.

  • In Aprotic Media (e.g., acetonitrile, DMF), the reduction occurs in two distinct, reversible one-electron steps. The first step forms a stable radical anion (semiquinone), and the second forms the dianion.[6][7][8] This stepwise reduction is crucial for applications like organic batteries and allows for detailed mechanistic studies.[3][6]

  • In Protic Media (e.g., buffered aqueous solutions), the process typically involves a concerted two-electron, two-proton transfer, directly converting the quinone to the hydroquinone.[8][9] The specific mechanism can be influenced by pH and the availability of protons.[8]

This inherent redox activity is finely tunable, primarily through the strategic placement of substituents on the aromatic rings.[6] Understanding this relationship is paramount for designing novel AQ derivatives with tailored electrochemical potentials for specific applications.

cluster_aprotic Aprotic Media cluster_protic Protic Media AQ Anthraquinone (AQ) AQS Semiquinone Radical Anion (AQ•-) AQ->AQS + e- AQH2 Hydroquinone (AQH2) AQ->AQH2 + 2e- + 2H+ AQS->AQ - e- AQD Dianion (AQ2-) AQS->AQD + e- AQD->AQS - e-

Caption: General redox mechanisms of anthraquinone in aprotic vs. protic media.

The Substituent Effect: Engineering Redox Potentials

The strategic addition of functional groups to the anthraquinone skeleton is the most powerful tool for modulating its electrochemical properties. Substituents alter the electron density of the aromatic system through a combination of inductive and resonance effects, thereby making the molecule easier or harder to reduce.[10]

Causality of Electronic Effects
  • Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO₂), cyano (-CN), and halogens (-F, -Cl) pull electron density away from the aromatic rings.[10][11] This stabilizes the reduced anionic forms, making the molecule easier to reduce. Consequently, EWGs shift the redox potential to less negative (or more positive) values.[10][12] Full substitution with EWGs can lead to the highest redox potentials.[11][13]

  • Electron-Donating Groups (EDGs): Groups like hydroxyl (-OH), amino (-NH₂), and methoxy (-OMe) donate electron density to the aromatic system.[6][10] This destabilizes the reduced forms, making the molecule harder to reduce and shifting the redox potential to more negative values.[6][14][15][16] For instance, complete methylation of AQ can improve its reduction window by approximately 0.4 V.[14][15][16]

Beyond Simple Electronics: Intramolecular Interactions

While the electronic nature of the substituent is the primary driver, other factors provide secondary levels of control:

  • Intramolecular Hydrogen Bonding: Substituents like -OH or -NH₂ can form hydrogen bonds with the proximate carbonyl oxygen.[10][17] This interaction can stabilize the molecule and influence the redox potential in ways not predicted by simple electronic effects alone.[10][17][18]

  • Steric Hindrance: Bulky substituents can cause distortions in the planar aromatic system, affecting conjugation and altering the redox potential.[10][19]

  • Positional Isomerism: The position of the substituent matters. For example, 2-substituted anthraquinones have been shown to have systematically higher oxidation potentials compared to their 1-substituted counterparts.[7]

Quantitative Impact of Substituents

The following table summarizes the general effects and observed potential shifts for various substituents on the anthraquinone core. The redox potential values are context-dependent (solvent, electrolyte, reference electrode), but the trends are broadly applicable.

Substituent GroupElectronic EffectImpact on Redox Potential (E₁/₂)Representative Examples & Notes
-NO₂, -CN Strongly Electron-WithdrawingIncreases (shifts to less negative values)The order of influence for increasing potential is -F < -SO₃⁻ < -CN, -NO₂.[10][20]
-F, -Cl Electron-Withdrawing (Inductive)Increases (shifts to less negative values)Halogenation can alter the 1 e⁻ potential with minimal impact on the 2 e⁻/2 H⁺ potential.[21]
-OH, -NH₂ Strongly Electron-Donating (Resonance)Decreases (shifts to more negative values)The order of influence for decreasing potential is -OH > -Me/-OMe.[10][20] Can form intramolecular H-bonds.[10]
-OCH₃, -CH₃ Electron-DonatingDecreases (shifts to more negative values)A complete methylation can shift the reduction window by ~0.4 V.[14][15][16]
Imides Extended Conjugation / WithdrawingIncreases significantlyAnthraquinone imides show some of the least negative redox potentials.[12][22]
Linkers (-C≡C-) Conjugated / WithdrawingIncreases (less negative)An ethynyl linker is more effective than an ethanyl linker at lowering the reduction potential.[22]

Experimental Characterization: Protocols and Best Practices

Cyclic Voltammetry (CV) and Differential Pulse Voltammetry (DPV) are the workhorse techniques for characterizing the electrochemical behavior of substituted anthraquinones.[1] A properly designed experiment is a self-validating system.

Core Experimental Workflow

The following diagram outlines the logical flow for a typical electrochemical characterization experiment. This workflow ensures reproducibility and minimizes artifacts.

prep 1. Solution Preparation - Solvent + Supporting Electrolyte - Analyte Stock Solution purge 2. De-aeration - Purge with Inert Gas (Ar, N₂) - Maintain Inert Atmosphere prep->purge cell 3. Cell Assembly - Polish Working Electrode - Assemble 3-Electrode Cell purge->cell blank 4. Run Blank / Background - Scan in electrolyte only - Establish potential window cell->blank cal 5. Internal Calibration (Optional) - Add Ferrocene - Record standard potential blank->cal exp 6. Analyte Measurement - Add Analyte - Record CV / DPV scans cal->exp analysis 7. Data Analysis - Determine E₁/₂ - Analyze peak currents & separation exp->analysis

Caption: Standard workflow for electrochemical analysis of anthraquinones.

Protocol: Cyclic Voltammetry of a Substituted Anthraquinone

Objective: To determine the half-wave potentials (E₁/₂) and assess the reversibility of the redox processes for a substituted anthraquinone in an aprotic solvent.

Materials:

  • Potentiostat/Galvanostat system.[23]

  • Three-electrode cell:

    • Working Electrode (WE): Glassy Carbon (GC) electrode (3 mm diameter).[8]

    • Reference Electrode (RE): Ag/AgCl (3 M KCl) or a silver wire pseudo-reference.[8]

    • Counter/Auxiliary Electrode (CE): Platinum wire or mesh.[8][23]

  • Volumetric glassware.

  • Substituted anthraquinone analyte.

  • Solvent: Anhydrous Acetonitrile (MeCN) or N,N-Dimethylformamide (DMF).[6][18][24]

  • Supporting Electrolyte: 0.1 M Tetrabutylammonium hexafluorophosphate (TBAPF₆) or Tetrabutylammonium perchlorate (TBAClO₄).[6][24]

  • Inert gas (Argon or Nitrogen).

  • Polishing materials: Alumina slurry (e.g., 0.1 µm) and polishing pads.[23]

Methodology:

  • Electrode Preparation (Trustworthiness Pillar):

    • Mechanically polish the GC working electrode with alumina slurry on a polishing pad to a mirror finish.[23]

    • Rinse thoroughly with deionized water, then with the working solvent (MeCN).

    • Dry the electrode completely. This step is critical to ensure a clean, reproducible electrode surface, preventing artifacts from adsorbed impurities.

  • Solution Preparation:

    • Prepare a 0.1 M solution of the supporting electrolyte in the chosen aprotic solvent. This high concentration is necessary to minimize solution resistance (iR drop) and ensure charge is primarily carried by the electrolyte, not the analyte.

    • Prepare a stock solution of the substituted anthraquinone (e.g., 10 mM) in the electrolyte solution.

  • Electrochemical Cell Setup:

    • Assemble the three-electrode cell with the prepared electrolyte solution.

    • Purge the solution with the inert gas for at least 15-20 minutes to remove dissolved oxygen.[23] Oxygen is electroactive and its reduction peaks can interfere with the analyte signals. Maintain a blanket of inert gas over the solution during the experiment.

  • Background Scan:

    • Run a cyclic voltammogram of the electrolyte solution alone. This establishes the usable potential window, free of solvent or electrolyte breakdown.

  • Analyte Measurement:

    • Add a known volume of the analyte stock solution to the cell to achieve a final concentration of 1-2 mM.[6][18][24]

    • Set the potentiostat parameters:

      • Initial/Final Potential: Set to a value where no faradaic current flows (e.g., 0 V).

      • Vertex Potentials: Choose values that bracket the expected reduction peaks, based on the background scan.

      • Scan Rate: Start with a typical rate of 100 mV/s.[18][24]

    • Run the CV experiment, recording the current response as a function of the applied potential.

  • Data Analysis:

    • Identify the cathodic (reduction) and anodic (oxidation) peak potentials (Epc, Epa).

    • Calculate the half-wave potential: E₁/₂ = (Epa + Epc) / 2. This value approximates the formal redox potential.

    • Determine the peak separation: ΔEp = |Epa - Epc|. For a reversible one-electron process, ΔEp should be close to 59 mV at room temperature. Larger separations suggest quasi-reversible or irreversible kinetics.

    • Vary the scan rate (e.g., 20, 50, 200, 500 mV/s). For a diffusion-controlled process, the peak current should be proportional to the square root of the scan rate.

Protocol: Differential Pulse Voltammetry (DPV)

Objective: To obtain high-resolution data on redox potentials, especially for low-concentration analytes, by minimizing non-faradaic (charging) current.[25][26]

Methodology:

  • Use the same cell setup and solution as for CV (Steps 1-3 of the CV protocol).

  • Set the potentiostat parameters for DPV:

    • Potential Range: Set to scan across the region of interest identified by CV.

    • Pulse Amplitude: Typically 25-100 mV.[1][27]

    • Pulse Width: Typically 50 ms.[1]

    • Scan Rate / Step Potential: Slower rates (e.g., 10-20 mV/s) are common.[1]

  • Run the DPV experiment. The output is a plot of differential current vs. potential.

  • Data Analysis: The potential at the peak maximum (E_peak) is related to the half-wave potential (E_peak ≈ E₁/₂ - Pulse Amplitude / 2).[27] The peak height is directly proportional to the analyte concentration, making DPV excellent for quantitative analysis.[26]

Conclusion and Outlook

The electrochemical behavior of substituted anthraquinones is a rich and highly tunable field. By understanding the fundamental principles of how substituents modulate the electron density of the aromatic core, researchers can rationally design molecules with specific redox potentials. This capability is crucial for advancing applications ranging from targeted cancer therapeutics, where redox cycling can induce cytotoxicity[5], to the development of high-performance organic materials for next-generation energy storage systems.[10][14][28] The robust experimental protocols detailed herein provide a reliable framework for characterizing these novel compounds, ensuring that the data generated is both accurate and insightful. Future research will likely focus on more complex substitution patterns and the use of computational screening to accelerate the discovery of new AQ derivatives with exceptional properties.[6][10][16]

References

  • Substituent Pattern Effects on the Redox Potentials of Quinone-Based Active Materials for Aqueous Redox Flow B
  • Computational electrochemistry study of derivatives of anthraquinone and phenanthraquinone analogues: the substitution effect. RSC Publishing.
  • Substituent and Kinetic Isotope Effects on Quinone Stability for Redox-Flow Batteries.
  • Investigation of the redox chemistry of anthraquinone derivatives using density functional theory. PubMed.
  • Computational electrochemistry study of derivatives of anthraquinone and phenanthraquinone analogues: the substitution effect. University of Southern Denmark.
  • Investigation of the Redox Chemistry of Anthraquinone Derivatives Using Density Functional Theory.
  • Study on Redox Properties and Cytotoxicity of Anthraquinone Derivatives to Understand Antitumor Active Anthracycline Substances. PubMed.
  • Electrochemical Studies of Substituted Anthraquinones. CORE.
  • Anthraquinone and its derivatives as sustainable materials for electrochemical applications – a joint experimental and theoretical investigation of the redox potential in solution. RSC Publishing.
  • Investigation of the Redox Chemistry of Anthraquinone Derivatives Using Density Functional Theory.
  • Direct Electrochemical CO2 Capture Using Substituted Anthraquinones in Homogeneous Solutions: A Joint Experimental and Theoretical Study. PMC - NIH.
  • Electrooxidation and Electroreduction of Anthraquinone Chromophores at the Platinum Electrode. International Journal of Electrochemical Science.
  • Quinone 1 e– and 2 e–/2 H+ Reduction Potentials: Identification and Analysis of Deviations from Systematic Scaling Rel
  • Substituent Effect on a Family of Quinones in Aprotic Solvents: An Experimental and Theoretical Approach.
  • Low and High Molecular Mass Anthraquinone Derivatives Containing Substituents of Varying Electron Don
  • Substituent Pattern Effects on the Redox Potentials of Quinone‐Based Active Materials for Aqueous Redox Flow Batteries.
  • Hydrophobic Quinones in Unusual Aqueous Environments: Electrochemical Studies of Anthraquinone in Water-in-Salt Electrolytes.
  • Hydrogen peroxide. Wikipedia.
  • Synthesis and Electrochemical Studies of an Anthraquinone- Conjugated Nucleoside and Derived Oligonucleotides. The Royal Society of Chemistry.
  • Cyclic voltammograms of anthraquinone derivatives (concentration of 1.0...).
  • Synthesis, Electrochemistry, and Hydrolysis of Anthraquinone Deriv
  • Anthraquinone and its derivatives as sustainable materials for electrochemical applications – a joint experimental and theoretical investigation of the redox potential in solution. PMC - NIH.
  • Direct Electrochemical CO2 Capture Using Substituted Anthraquinones in Homogeneous Solutions: A Joint Experimental and Theoretical Study.
  • (PDF) Anthraquinone and its Derivatives as Sustainable Materials for Electrochemical Applications – a Joint Experimental and Theoretical Investigation of the Redox Potential in Solution.
  • Synthesis and electrochemistry of anthraquinone-oligodeoxynucleotide conjug
  • Scheme 1. Redox reactions of anthraquinone in acidic (top) and alkaline (bottom) electrolytes.
  • Differential Pulse Voltammetry (DPV).
  • Differential pulse voltammetry. Wikipedia.
  • Differential Pulse Voltammetry (DPV). PalmSens.

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An In-depth Technical Guide to 1,8-Di(phenylthio)anthraquinone

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 1,8-Di(phenylthio)anthraquinone, a significant organic compound with diverse applications. From its fundamental molecular characteristics to its synthesis and potential in various scientific fields, this document serves as a technical resource for professionals in research and development.

Core Molecular and Physical Properties

This compound, also known as 1,8-Bis(phenylthio)anthracene-9,10-dione or by its common dye name, Solvent Yellow 163, is an aromatic organic compound.[1][2][3][4][5] Its structure is characterized by a central anthraquinone core with two phenylthio groups attached at the 1 and 8 positions.[1] This substitution pattern imparts specific chemical and physical properties to the molecule.

The compound typically appears as a deep orange to reddish crystalline solid.[1] It exhibits limited solubility in aqueous solutions but is soluble in several organic solvents, including dimethylformamide (DMF), chloroform, and toluene.[1]

PropertyValueSource(s)
Molecular Formula C₂₆H₁₆O₂S₂[1][2][3][5][6]
Molecular Weight 424.53 g/mol [1][2][3][5][6][7]
CAS Number 13676-91-0[1][2][3][4][5]
Appearance Deep orange to reddish crystalline solid[1]
Solubility Limited in water; soluble in DMF, chloroform, toluene[1]

Synthesis of this compound: A Methodological Approach

The synthesis of this compound is typically achieved through a nucleophilic aromatic substitution reaction.[1] A common and effective method involves the condensation of 1,8-dichloroanthracene-9,10-dione with benzenethiol.[6] This reaction is generally carried out in the presence of a base and a high-boiling point polar aprotic solvent.

Experimental Protocol:

Objective: To synthesize this compound from 1,8-dichloroanthracene-9,10-dione and benzenethiol.

Materials:

  • 1,8-dichloroanthracene-9,10-dione

  • Benzenethiol (2 molar equivalents)

  • Potassium Carbonate (or another suitable base)

  • Dimethylformamide (DMF) or N-methylpyrrolidone (NMP)

  • Methanol

  • Standard laboratory glassware and purification apparatus (e.g., for column chromatography)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1,8-dichloroanthracene-9,10-dione in a minimal amount of DMF or NMP.

  • Addition of Reagents: Add benzenethiol (2 molar equivalents) and potassium carbonate (a slight excess) to the solution.

  • Reaction Conditions: Heat the reaction mixture to an elevated temperature (typically 100-150 °C) and maintain it under reflux with constant stirring. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into a beaker containing cold methanol to precipitate the crude product.

  • Purification: Filter the precipitated solid and wash it with methanol to remove unreacted starting materials and byproducts. Further purification can be achieved by recrystallization from a suitable solvent or by column chromatography on silica gel.[1]

Causality of Experimental Choices:

  • The use of a polar aprotic solvent like DMF or NMP is crucial as it facilitates the dissolution of the reactants and promotes the nucleophilic substitution reaction.

  • A base, such as potassium carbonate, is necessary to deprotonate the benzenethiol, forming the more nucleophilic thiophenolate anion, which readily attacks the electron-deficient carbon atoms of the anthraquinone core.

  • Elevated temperatures provide the necessary activation energy for the reaction to proceed at a reasonable rate.

SynthesisWorkflow Reactants 1,8-dichloroanthracene-9,10-dione + Benzenethiol + Base Reaction Nucleophilic Aromatic Substitution (Heating) Reactants->Reaction in Solvent DMF or NMP Solvent->Reaction solvent Workup Precipitation in Methanol Reaction->Workup Purification Filtration & Washing (Column Chromatography or Recrystallization) Workup->Purification Product This compound Purification->Product

Synthesis workflow for this compound.

Applications and Relevance in Research and Development

This compound and its derivatives have garnered interest in various scientific and industrial domains.

Dyestuffs and Polymer Coloration

As "Solvent Yellow 163," this compound is utilized as a solvent dye for coloring a range of plastics, including polystyrene, ABS, SAN, polyesters (like PBT), and polycarbonates.[2] Its high heat stability is a key advantage in these applications.[2]

Photovoltaics

The compound has found a niche application in the field of photovoltaics, where it can act as a sensitizer in dye-sensitized solar cells.[1] Its aromatic structure and ability to absorb light make it a candidate for facilitating charge separation and transfer processes in these devices.

The Anthraquinone Scaffold in Drug Discovery

While specific pharmacological data for this compound is not extensively documented in publicly available literature, the broader class of anthraquinone derivatives is a well-established and promising scaffold in drug discovery and development.[8]

  • Anticancer Agents: Numerous natural and synthetic anthraquinone analogues have demonstrated significant antitumor activity.[8] They can exert their effects through various mechanisms, including targeting telomerase, topoisomerases, and various kinases.[8] The 1,8-substitution pattern is of particular interest, with 1,8-dihydroxyanthraquinone derivatives like emodin and aloe-emodin showing potential in breast cancer models.[9]

  • Antimicrobial and Anti-inflammatory Properties: The anthraquinone core is also associated with antimicrobial and anti-inflammatory activities.[10]

  • Enzyme Inhibition: Certain anthraquinones have been identified as potent inhibitors of enzymes such as pancreatic lipase, which is relevant for obesity treatment.[11][12]

The presence of the phenylthio groups in this compound can modulate its electronic properties, lipophilicity, and steric profile compared to other 1,8-substituted anthraquinones. These modifications could influence its biological activity and potential as a lead compound in drug development. Further research into the pharmacological properties of this specific derivative is warranted.

References

  • SIELC Technologies. 1,8-Bis((4-(1,1-dimethylethyl)phenyl)thio)-4,5-bis(phenylthio)anthraquinone. [Link]

  • The Royal Society of Chemistry. Supplementary Information. [Link]

  • Chemsrc. 1,8-Bis(phenylthio)anthracene-9,10-dione | CAS#:13676-91-0. [Link]

  • Dye|Dye intermediates|Fluorescent Brightener|pigment dye. 1,8-Bis(phenylthio)anthracene-9,10-dione. [Link]

  • ResearchGate. 1 H NMR spectroscopic data of compounds 1-8 a . [Link]

  • CONICET. Anthraquinone Derivatives from Heterophyllaea pustulata. [Link]

  • Revue Roumaine de Chimie. SYNTHESIS OF A NOVEL THIO-ANTHRAQUINONE DERIVATIVE-BASED TISSUE DYE**. [Link]

  • PrepChem.com. Synthesis of 1,8-diphenoxy-anthraquinone. [Link]

  • Google Patents. US6372785B1 - Synthesis of 1,8-dichloro-anthracene analogues and pharmaceutical compositions based thereon.
  • PMC. Therapeutic Potential of 1,8-Dihydroanthraquinone Derivatives for Breast Cancer. [Link]

  • ResearchGate. The pharmacological actions of 1,8-dihydroxyanthraquinones from medicinal plants. [Link]

  • PubMed. Anthraquinone: a promising scaffold for the discovery and development of therapeutic agents in cancer therapy. [Link]

  • ResearchGate. Synthesis of 1,8-anthraquinone functionalized aza 18/20-crown-5 macrocycles and their chromogenic ion-pair recognition of hydroxides in DMSO. [Link]

  • ResearchGate. Discovery of natural anthraquinones as potent inhibitors against pancreatic lipase: structure-activity relationships and inhibitory mechanism. [Link]

  • NIH. Discovery of natural anthraquinones as potent inhibitors against pancreatic lipase: structure-activity relationships and inhibitory mechanism. [Link]

  • ResearchGate. ¹H NMR spectra of the anthraquinone disperse reactive dye. [Link]

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Introduction: The Significance of Solubility in the Application of 1,8-Di(phenylthio)anthraquinone

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility of 1,8-Di(phenylthio)anthraquinone in Organic Solvents

This compound is an aromatic organic compound characterized by a central anthraquinone core with two phenylthio (-S-Ph) groups substituted at the 1 and 8 positions. As a derivative of anthraquinone, a scaffold prevalent in dyes, pigments, and pharmacologically active molecules, this compound holds potential for applications in materials science and drug development.[1] The extended aromatic system and the presence of sulfur linkages can impart unique photophysical and electronic properties.

For researchers in drug development and chemical synthesis, understanding the solubility of a compound is a cornerstone of its practical application. Solubility dictates the choice of solvents for reaction media, purification processes like crystallization, and the formulation of compounds for biological screening. Poor solubility can be a significant hurdle, impacting bioavailability and limiting the therapeutic potential of an otherwise promising agent.

Given the current lack of publicly available quantitative solubility data for this compound, this guide serves as a comprehensive resource for researchers. It provides the foundational knowledge and a detailed experimental framework to systematically determine the solubility of this compound in a range of common organic solvents. This guide is structured to empower scientists to generate reliable data, enabling further research and development.

Physicochemical Properties and Solubility Prediction

The solubility of a compound is governed by the principle of "like dissolves like," which relates to the polarity of the solute and the solvent. The molecular structure of this compound offers significant clues to its likely solubility behavior.

The molecule is characterized by:

  • A large, rigid, and polycyclic aromatic core (anthraquinone): This imparts a significant non-polar character.

  • Two phenylthio substituents: These large, non-polar groups further increase the molecule's hydrophobicity.

  • Two carbonyl groups and two sulfur atoms: These introduce some polarity, but their influence is likely overshadowed by the extensive non-polar surface area.

Based on these structural features, it can be predicted that this compound will exhibit poor solubility in highly polar solvents such as water and lower alcohols. Conversely, it is expected to be more soluble in non-polar or moderately polar aprotic solvents that can engage in van der Waals and π-π stacking interactions with the aromatic rings.

G Predicted Solubility of this compound cluster_solvents Solvent Polarity Spectrum A This compound (Large, Aromatic, Non-Polar) P Polar Protic (e.g., Water, Methanol) A->P Poor Solubility (Mismatch in Polarity) AP Polar Aprotic (e.g., DMSO, DMF, Acetone) A->AP Moderate to Good Solubility (Dipole & van der Waals Interactions) NP Non-Polar Aprotic (e.g., Toluene, Chloroform, Hexane) A->NP Good to High Solubility (van der Waals & π-π Interactions)

Caption: Predicted solubility based on molecular properties.

Synthesis of this compound

To conduct solubility studies, a pure sample of the compound is required. This compound can be synthesized via a nucleophilic aromatic substitution reaction. The following protocol is based on established methods for similar transformations.[1][2]

Reaction Scheme:

1,8-Dichloroanthraquinone + 2 Thiophenol --(Base, Solvent)--> this compound + 2 HCl

Materials:

  • 1,8-Dichloroanthraquinone

  • Thiophenol

  • Potassium Carbonate (K₂CO₃) or another suitable base

  • N,N-Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) as the solvent

  • Methanol

  • Deionized Water

Step-by-Step Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1,8-dichloroanthraquinone in DMF.

  • Addition of Reagents: Add potassium carbonate to the solution, followed by the dropwise addition of thiophenol.

  • Reaction Conditions: Heat the reaction mixture to 80-100°C and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into a beaker of cold water to precipitate the product.

  • Purification: Filter the crude product, wash with water and then with cold methanol to remove unreacted thiophenol and other impurities. The solid can be further purified by recrystallization from a suitable solvent (e.g., toluene or a mixture of chloroform and methanol) or by column chromatography.[1]

  • Characterization: Confirm the identity and purity of the synthesized this compound using techniques such as NMR spectroscopy, mass spectrometry, and melting point determination.

Experimental Determination of Solubility: A Validated Protocol

The equilibrium shake-flask method is the gold standard for determining the solubility of poorly soluble compounds.[3] This protocol is designed to be self-validating by ensuring that a true equilibrium is reached.

Mandatory Visualization: Experimental Workflow

G start Start prep Prepare Solvent & Compound start->prep add_excess Add Excess Compound to Solvent prep->add_excess equilibrate Equilibrate (e.g., 24-72h at constant T) with Agitation add_excess->equilibrate check_eq Sample at 24h & 48h equilibrate->check_eq check_eq->equilibrate Concentrations Differ (Continue Equilibration) separate Separate Solid & Liquid Phases (Centrifugation/Filtration) check_eq->separate Concentrations Agree (Equilibrium Reached) quantify Quantify Solute in Supernatant (e.g., HPLC-UV) separate->quantify calculate Calculate Solubility (mg/mL) quantify->calculate end End calculate->end

Caption: Workflow for equilibrium solubility determination.

Detailed Step-by-Step Methodology:

  • Solvent Selection and Preparation:

    • Rationale: Choose a diverse set of at least 5-7 organic solvents with varying polarities (e.g., hexane, toluene, chloroform, ethyl acetate, acetone, methanol, DMSO) to build a comprehensive solubility profile.

    • Procedure: Use high-purity, anhydrous solvents to avoid variability.

  • Preparation of Saturated Solutions:

    • Rationale: An excess of the solid compound is required to ensure that the solution becomes saturated and that equilibrium can be established between the dissolved and undissolved states.

    • Procedure: To several glass vials, add a measured volume (e.g., 2-5 mL) of each selected solvent. Add an excess amount of this compound to each vial (e.g., 5-10 mg, ensuring a visible amount of undissolved solid remains at the end of the experiment).

  • Equilibration:

    • Rationale: Achieving a true thermodynamic equilibrium is the most critical step for accurate solubility measurement. This process can be slow for poorly soluble compounds. Shaking or rotating the samples at a constant temperature accelerates the dissolution process and ensures a homogeneous mixture.

    • Procedure: Seal the vials tightly and place them in a shaker or rotator set to a constant temperature (e.g., 25°C). Allow the samples to equilibrate for at least 24-48 hours. For rigorous studies, taking samples at multiple time points (e.g., 24, 48, and 72 hours) is recommended to confirm that the concentration is no longer changing, thus verifying that equilibrium has been reached.[3]

  • Phase Separation:

    • Rationale: The undissolved solid must be completely removed from the saturated solution before analysis to avoid artificially high solubility values.

    • Procedure:

      • Centrifugation: Centrifuge the vials at a high speed (e.g., 10,000 rpm for 10-15 minutes) to pellet the excess solid.

      • Filtration (Optional but recommended): Carefully withdraw an aliquot of the clear supernatant using a syringe and pass it through a chemically inert syringe filter (e.g., 0.22 µm PTFE) to remove any remaining microscopic particles. Causality Note: The choice of filter is crucial to prevent adsorption of the solute, which could lead to an underestimation of solubility. A pre-validation of the filter for binding is recommended.

  • Quantification of Dissolved Solute:

    • Rationale: A sensitive and accurate analytical method is required to measure the concentration of the dissolved compound. High-Performance Liquid Chromatography with UV detection (HPLC-UV) is ideal for this purpose due to the chromophoric nature of the anthraquinone core.

    • Procedure:

      • Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in a suitable solvent (one in which it is freely soluble, like THF or a mobile phase component). Analyze these standards by HPLC-UV to generate a calibration curve of peak area versus concentration.

      • Sample Analysis: Dilute the filtered supernatant from each solvent with the mobile phase to a concentration that falls within the range of the calibration curve. Inject the diluted samples into the HPLC system and record the peak areas.

  • Data Calculation and Presentation:

    • Procedure: Use the peak area from the sample analysis and the equation from the calibration curve to determine the concentration of this compound in the diluted sample. Account for the dilution factor to calculate the final solubility in the original solvent. Express the results in units such as mg/mL and mol/L.

Data Presentation

Summarize the experimentally determined solubility data in a clear and organized table.

Table 1: Experimentally Determined Solubility of this compound at 25°C

SolventSolvent Polarity IndexSolubility (mg/mL)Solubility (mol/L)
Hexane0.1Experimental ValueCalculated Value
Toluene2.4Experimental ValueCalculated Value
Chloroform4.1Experimental ValueCalculated Value
Ethyl Acetate4.4Experimental ValueCalculated Value
Acetone5.1Experimental ValueCalculated Value
DMSO7.2Experimental ValueCalculated Value
Methanol5.1 (protic)Experimental ValueCalculated Value

Conclusion

This technical guide provides a comprehensive framework for researchers to approach the solubility of this compound. By understanding the physicochemical basis for its predicted solubility, employing a robust synthesis protocol, and executing a validated experimental method for solubility determination, scientists can generate the critical data needed for the effective utilization of this compound in their research. The methodologies outlined herein are designed to ensure scientific integrity and produce reliable, reproducible results, paving the way for further exploration of this compound in drug discovery and materials science.

References

  • PrepChem. "Synthesis of 1,8-diphenoxy-anthraquinone". Available at: [Link]

  • Higuchi, T., & Connors, K. A. (1965). "Phase-solubility techniques". Advances in Analytical Chemistry and Instrumentation, 4, 117-212. (Note: A direct link to the full text of this historical book chapter is not available, but it is the foundational reference for the shake-flask method). A relevant discussion can be found in: Jouyban, A. (2012). "Experimental and Computational Methods Pertaining to Drug Solubility". IntechOpen. Available at: [Link]

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Quantum chemical studies of anthraquinone derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Quantum Chemical Studies of Anthraquinone Derivatives

Foreword: From Pigment to Precision Pharmacology

Anthraquinone and its derivatives represent a fascinating class of aromatic compounds, historically prized as dyes and pigments. Today, their significance has transcended coloration, revealing a rich tapestry of biological activities and materials science applications. From potent anticancer agents to high-performance components in organic electronics and redox flow batteries, the functional diversity of the anthraquinone scaffold is remarkable.[1][2] This diversity stems from the nuanced interplay of its electronic structure with various substituent groups.

Unlocking the full potential of these molecules requires moving beyond empirical, trial-and-error synthesis. It demands a predictive, molecular-level understanding of how structure dictates function. This is the domain of quantum chemistry. Computational methods, particularly Density Functional Theory (DFT), allow us to dissect the electronic, structural, and energetic properties of these molecules with incredible precision, guiding rational design and accelerating discovery.[2][3]

This guide is structured to provide researchers, chemists, and drug development professionals with a practical and theoretical framework for applying quantum chemical methods to the study of anthraquinone derivatives. We will move beyond mere procedural descriptions to explore the causality behind methodological choices, ensuring that the described workflows are not just recipes, but self-validating systems for robust scientific inquiry.

Part 1: The Quantum Mechanical Foundation: Understanding the Anthraquinone Scaffold

The predictive power of any computational study rests on the selection of an appropriate theoretical framework. For organic molecules like anthraquinones, Density Functional Theory (DFT) has emerged as the workhorse method, offering an optimal balance of computational efficiency and predictive accuracy.[4]

The Central Role of Density Functional Theory (DFT)

Unlike more computationally expensive ab initio methods, DFT calculates the electronic structure of a molecule based on its electron density, a more manageable property than the full many-electron wavefunction. This approach is powerful for several reasons:

  • Causality: The choice of a specific functional (e.g., B3LYP, ωB97XD) and basis set (e.g., 6-31G*, 6-311++G(d,p)) is critical. Hybrid functionals like B3LYP are frequently employed for their proven accuracy in describing the geometries and electronic properties of organic compounds.[4][5] For studies involving electronic excitations or charge transfer, range-separated functionals like ωB97XD may offer superior performance.[6] The basis set determines the flexibility given to atomic orbitals to form molecular orbitals; larger basis sets provide more accuracy at a higher computational cost.

  • Trustworthiness: A well-chosen DFT protocol is self-validating. Initial calculations involve geometry optimization to find the lowest energy conformation of the molecule. A subsequent frequency calculation must be performed. The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum on the potential energy surface, lending confidence to all subsequent property calculations.[4]

Foundational Analysis: Geometry, Vibrations, and Orbitals

Every quantum chemical investigation begins with two fundamental steps: geometry optimization and frequency analysis.

  • Geometry Optimization: This process computationally determines the most stable three-dimensional arrangement of atoms in the molecule (its ground state structure). This is not merely a procedural step; the optimized geometry is the foundation upon which all other properties (electronic, spectroscopic, etc.) are calculated. An inaccurate geometry will lead to erroneous predictions across the board.

  • Vibrational Frequency Analysis: Following optimization, this calculation serves two purposes. First, as mentioned, it verifies that the structure is a true minimum.[4] Second, it provides the harmonic vibrational frequencies, which can be compared with experimental Infrared (IR) and Raman spectra to validate the computational model.[7]

Frontier Molecular Orbitals (FMOs): The Key to Reactivity and Electronics

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding a molecule's chemical behavior.

  • HOMO: Represents the ability to donate an electron. A higher HOMO energy level corresponds to a better electron donor.

  • LUMO: Represents the ability to accept an electron. A lower LUMO energy level corresponds to a better electron acceptor.

  • HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a crucial descriptor of molecular stability, reactivity, and electronic properties. A small gap suggests the molecule is more reactive and can be easily excited, which is relevant for applications in dyes and organic semiconductors.[7][8] Adding electron-withdrawing or electron-donating groups to the anthraquinone core can systematically tune this gap.[2][9]

The workflow for these foundational calculations is a critical, multi-step process.

G cluster_input Input Preparation cluster_calc Quantum Chemical Calculation (DFT) cluster_output Data Analysis mol_build 1. Build Initial 3D Structure (e.g., Avogadro, GaussView) geom_opt 2. Geometry Optimization (e.g., B3LYP/6-31G*) mol_build->geom_opt Initial Coordinates freq_calc 3. Frequency Calculation (Verify Minimum Energy) geom_opt->freq_calc Optimized Geometry fmo_calc 4. FMO Analysis (Calculate HOMO/LUMO Energies) freq_calc->fmo_calc Validated Structure verify 5. Check for Imaginary Frequencies (If > 0, troubleshoot structure) freq_calc->verify Vibrational Modes extract 6. Extract Key Data (ΔE, Orbital Surfaces, etc.) fmo_calc->extract Orbital Energies verify->geom_opt Re-optimize verify->fmo_calc

Caption: Foundational DFT workflow for anthraquinone derivatives.

Part 2: Applications in Drug Discovery and Materials Science

With a validated molecular structure, we can proceed to calculate properties relevant to specific applications, such as biological activity or material performance.

Guiding Drug Discovery

Computational chemistry is an indispensable tool in modern drug design, enabling the prediction of biological activity and the elucidation of interaction mechanisms.[10][11]

QSAR modeling establishes a mathematical relationship between the chemical structures of a series of compounds and their biological activity.[12]

  • Causality: The fundamental principle is that the biological activity of a compound is a direct function of its physicochemical properties and structural features. By calculating quantum chemical descriptors (like HOMO/LUMO energies, dipole moment, electrostatic potential) for a set of anthraquinone derivatives with known activities, we can build a predictive model for new, untested analogues.[13]

  • Trustworthiness: The robustness of a QSAR model is validated through rigorous statistical tests, including leave-one-out cross-validation (q²) and prediction on an external test set of molecules not used in model generation.[12] A high correlation coefficient (r²) alone is insufficient; strong predictive power (a high q²) is the true hallmark of a trustworthy model.[14]

  • Data Collection: Assemble a dataset of anthraquinone derivatives with experimentally measured biological activity (e.g., IC₅₀ values).[13]

  • Descriptor Calculation: For each molecule, perform DFT calculations (as described in Part 1) to obtain a range of quantum chemical descriptors.

  • Model Building: Use statistical methods (e.g., Multiple Linear Regression, Partial Least Squares) to build a mathematical equation linking the descriptors to the activity.[1]

  • Model Validation: Rigorously validate the model's statistical significance and predictive power using internal and external validation techniques.[12][13]

  • Prediction: Use the validated model to predict the activity of novel, in silico designed anthraquinone derivatives.

G cluster_data Data Preparation cluster_model Model Development & Validation cluster_pred Application A Dataset of Molecules with Known Activity B Quantum Chemical Descriptor Calculation (DFT) A->B C Build QSAR Model (e.g., MLR) B->C Structure-Descriptor Matrix D Statistical Validation (r², q², Test Set) C->D F Predict Activity of New Molecules D->F Validated Predictive Equation E Design New Derivatives E->F

Caption: Workflow for a QSAR study.

While QSAR predicts if a molecule might be active, molecular docking predicts how it might interact with a biological target, such as an enzyme or receptor.[15]

  • Causality: Docking algorithms explore possible binding poses of a ligand (the anthraquinone derivative) within the active site of a protein, scoring each pose based on intermolecular forces like hydrogen bonds and hydrophobic interactions.[16] This provides invaluable insight into the specific residues crucial for binding.[10]

  • Trustworthiness: Docking results are often coupled with Molecular Dynamics (MD) simulations. While docking provides a static snapshot, MD simulates the dynamic evolution of the protein-ligand complex over time, allowing for an assessment of the stability of the predicted binding pose and a more refined calculation of binding free energies.[10][14] A binding pose that is stable throughout an MD simulation is considered a much more reliable prediction.[17]

Designing Advanced Materials

The tunable electronic properties of anthraquinones make them excellent candidates for advanced materials.

  • Redox Flow Batteries: DFT is used to calculate the reduction potentials of anthraquinone derivatives, a key parameter for their application as anolytes in redox flow batteries.[2] Calculations can predict how different substituents will affect the redox window and solubility, guiding the design of more efficient energy storage materials.[2]

  • Organic Semiconductors: The HOMO-LUMO gap, charge transport properties, and molecular packing can be predicted computationally.[8] Time-Dependent DFT (TD-DFT) can be used to calculate the electronic absorption spectra, predicting the color and optical properties of anthraquinone-based dyes and materials for photovoltaic applications.[6][9]

Part 3: Data Presentation and Interpretation

A key output of these studies is a set of quantitative descriptors. Presenting this data clearly is essential for comparison and analysis.

Table 1: Example Quantum Chemical Descriptors for a Series of Anthraquinone Derivatives
DerivativeSubstituentE-HOMO (eV)E-LUMO (eV)ΔE (HOMO-LUMO Gap) (eV)Dipole Moment (Debye)Predicted IC₅₀ (µM)
AQ-H -H-6.99-2.794.200.15150.7
AQ-OH -OH-6.75-2.853.901.8985.2
AQ-NH₂ -NH₂-6.52-2.713.812.4542.1
AQ-NO₂ -NO₂-7.51-3.523.995.6795.8

Data is illustrative, based on general trends found in literature such as references[2][18].

This structured format allows for the immediate identification of trends. For instance, the electron-donating -NH₂ group raises the HOMO energy and decreases the energy gap, while the electron-withdrawing -NO₂ group lowers both orbital energies.

Conclusion: A New Paradigm in Molecular Design

Quantum chemical studies provide a powerful, predictive framework that transforms the design of anthraquinone derivatives from an art into a science. By grounding experimental work in robust theoretical calculations, we can significantly reduce the cost and time associated with discovery, whether the target is a novel therapeutic agent or a next-generation organic material. The integration of DFT, QSAR, and molecular docking provides a multi-faceted view of molecular behavior, enabling a level of rational design that was previously unattainable. This computational-first approach is not a replacement for experimental chemistry, but its essential partner in accelerating innovation.

References

  • Harsa, A. M., Harsa, T. E., & Diudea, M. V. (2016). QSAR and docking studies of anthraquinone derivatives by similarity cluster prediction. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(3), 508-515.
  • Assary, R. S., et al. (2014). Investigation of the Redox Chemistry of Anthraquinone Derivatives Using Density Functional Theory.
  • Lv, P., et al. (2021). 3D-QSAR, Molecular Docking, and MD Simulations of Anthraquinone Derivatives as PGAM1 Inhibitors. Frontiers in Pharmacology, 12, 764351. [Link]

  • Kovalenko, S., et al. (2020). A Computational Approach in the Search of New Biologically Active 9,10-Anthraquinone Derivatives. SciSpace. [Link]

  • Anonymous. (2025). Exploring the electronic and optical properties of anthraquinone derivatives for photovoltaic applications: A computational study. AIP Publishing. [Link]

  • ResearchGate. (2015). QSAR and docking studies of anthraquinone derivatives by similarity cluster prediction. ResearchGate. [Link]

  • Li, S., et al. (2022). Tyrosinase inhibition, molecular docking and molecular dynamics simulation studies of anthraquinone derivative from aloe vera as potential pigmentation dermatosis and anti-food browning agent. Journal of Biomolecular Structure and Dynamics. [Link]

  • ResearchGate. (2006). Density functional theory study on anthraquinone and its hydroxyl derivatives. ResearchGate. [Link]

  • Celik, S., et al. (2020). The Importance of Anthraquinone and Its Analogues and Molecular Docking Calculation. IGI Global. [Link]

  • Lv, P., et al. (2021). 3D-QSAR, Molecular Docking, and MD Simulations of Anthraquinone Derivatives as PGAM1 Inhibitors. PubMed. [Link]

  • ResearchGate. (2021). Design, Synthesis, Molecular Docking, and Biological Evaluation of New Emodin Anthraquinone Derivatives as Potential Antitumor Substances. ResearchGate. [Link]

  • Mary, Y. S., et al. (2014). Vibrational spectra, molecular structure, NBO, HOMO-LUMO and first order hyperpoalarizability analysis of 1,4-bis(4-formylphenyl)anthraquinone by density functional theory. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 131, 225-234. [Link]

  • Lv, P., et al. (2021). 3D-QSAR, Molecular Docking, and MD Simulations of Anthraquinone Derivatives as PGAM1 Inhibitors. Frontiers Media S.A.. [Link]

  • ResearchGate. (2020). A Computational Approach in the Search of New Biologically Active 9,10-Anthraquinone Derivatives. ResearchGate. [Link]

  • Anonymous. (2025). Exploring the electronic and optical properties of anthraquinone derivatives for photovoltaic applications: A computational study. AIP Publishing. [Link]

  • Al-Hourani, B., et al. (2023). Synthesis of a New Series of Anthraquinone-Linked Cyclopentanone Derivatives: Investigating the Antioxidant, Antibacterial, Cytotoxic and Tyrosinase Inhibitory Activities of the Mushroom Tyrosinase Enzyme Using Molecular Docking. National Institutes of Health. [Link]

  • ResearchGate. (2021). 3D-QSAR, Molecular Docking, and MD Simulations of Anthraquinone Derivatives as PGAM1 Inhibitors. ResearchGate. [Link]

  • ResearchGate. (2023). Biological activity of anthraquinone derivatives. ResearchGate. [Link]

  • Torres, F. M., et al. (2021). Structure-Property Relationship in Selected Naphtho- and Anthra-Quinone Derivatives on the Basis of Density Functional Theory and Car–Parrinello Molecular Dynamics. MDPI. [Link]

  • Al-Hourani, B., et al. (2024). Synthesis of anthraquinone-connected coumarin derivatives via grindstone method and their evaluation of antibacterial, antioxidant, tyrosinase inhibitory activities with molecular docking, and DFT calculation studies. Heliyon. [Link]

  • Jacquemin, D., et al. (2011). TD-DFT Vibronic Couplings in Anthraquinones: From Basis Set and Functional Benchmarks to Applications for Industrial Dyes. Journal of Chemical Theory and Computation. [Link]

  • ResearchGate. (2012). RHF contour plots of HOMO and LUMO orbitals of... ResearchGate. [Link]

  • ResearchGate. (2019). HOMO/LUMO Energy Levels along with... ResearchGate. [Link]

  • Zhang, Y., et al. (2021). DFT study of the stabilization effect on anthocyanins via secondary interactions. Food Chemistry. [Link]

  • Anonymous. (2024). QUANTUM-CHEMICAL CALCULATION OF PHYSICO- CHEMICAL PARAMETERS OF ANTHRACHINONE. SCIENCE & INNOVATION. [Link]

  • ResearchGate. (2017). Interaction of anthraquinone anti-cancer drugs with DNA:Experimental and computational quantum chemical study. ResearchGate. [Link]

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Methodological & Application

Application Note: A Robust Reversed-Phase HPLC Method for the Quantitative Analysis of 1,8-Di(phenylthio)anthraquinone

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note details a validated, high-performance liquid chromatography (HPLC) method for the accurate and reproducible analysis of 1,8-Di(phenylthio)anthraquinone. This compound, a key intermediate in the synthesis of dyes and photoactive materials, requires a robust analytical method for quality control and research purposes.[1] Due to its highly nonpolar nature, a reversed-phase chromatographic approach was developed. The method utilizes a C18 stationary phase with a gradient elution of acetonitrile and water, providing excellent peak shape and resolution within a practical runtime. This document provides a comprehensive guide, including the scientific rationale for method development, detailed experimental protocols, and system suitability criteria to ensure data integrity.

Introduction and Scientific Rationale

This compound is an aromatic organic compound characterized by a polycyclic anthraquinone core substituted with two phenylthio groups.[1] Its chemical structure (C₂₆H₁₆O₂S₂) results in significant hydrophobicity, with a calculated LogP of approximately 7.85, and poor solubility in aqueous media.[1][2] These properties are the primary determinants for designing an effective HPLC separation strategy.

1.1. The Rationale for Reversed-Phase Chromatography

Reversed-phase liquid chromatography (RP-LC) is the premier technique for separating nonpolar and weakly polar compounds.[3] It operates on the principle of hydrophobic interactions between the analyte and a nonpolar stationary phase.[4] Given that this compound is highly nonpolar, it is strongly retained by hydrophobic stationary phases. A polar mobile phase is used to elute the analyte, with elution time being modulated by the proportion of organic solvent in the mobile phase.[3][5] This approach is fundamentally suited to the analyte's chemical nature, offering superior retention and resolution compared to normal-phase chromatography, which is designed for polar analytes.[5]

1.2. Selection of Stationary and Mobile Phases

  • Stationary Phase: An octadecylsilane (C18) bonded silica column was selected as the stationary phase. The long C18 alkyl chains provide a highly hydrophobic surface, maximizing the potential for van der Waals interactions with the nonpolar this compound molecule, ensuring adequate retention.[4] This is a standard and well-established choice for the analysis of various anthraquinone derivatives.[6]

  • Mobile Phase: A mobile phase consisting of water and acetonitrile was chosen. Acetonitrile is an excellent organic modifier for RP-HPLC due to its low viscosity, miscibility with water, and low UV cutoff wavelength.[4] A gradient elution, starting with a higher percentage of water and gradually increasing the percentage of acetonitrile, is employed. This strategy is critical for eluting a strongly retained, nonpolar compound like this compound in a reasonable time while maintaining a sharp, symmetrical peak shape. An isocratic method would likely result in either excessively long retention times or poor resolution from early-eluting impurities. The addition of 0.1% formic acid to the mobile phase is a common practice to improve peak shape by suppressing the ionization of free silanol groups on the silica backbone of the stationary phase, thereby minimizing undesirable secondary interactions.[7]

1.3. Detection Principle

The anthraquinone core is a strong chromophore. Anthraquinone derivatives typically exhibit intense π → π* electronic transitions in the UV region (220–350 nm) and weaker n → π* transitions that can extend into the visible region (~400 nm).[8][9] The yellow color of this compound suggests significant absorbance in the visible spectrum.[1] While a full UV-Vis scan is recommended to determine the precise absorption maximum (λ-max), detection at 254 nm provides high sensitivity for most aromatic compounds, and a wavelength around 435 nm is also effective for this class of molecules.[7][10] A Photo-Diode Array (PDA) detector is ideal as it allows for the simultaneous acquisition of spectra, which can be used to confirm peak purity and identity.

Experimental Protocol and Methodology

This section provides a detailed, step-by-step protocol for the analysis of this compound.

Overall Experimental Workflow

The diagram below outlines the complete analytical workflow, from the initial preparation of standards and samples to the final data acquisition and analysis.

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_hplc Phase 2: HPLC Analysis cluster_data Phase 3: Data Processing prep_mobile_phase Prepare Mobile Phase (A: 0.1% Formic Acid in Water B: 0.1% Formic Acid in ACN) prep_diluent Prepare Diluent (Acetonitrile) prep_stock Prepare Standard Stock Solution (1 mg/mL in Diluent) prep_diluent->prep_stock prep_working Prepare Working Standards (Serial Dilution from Stock) prep_stock->prep_working prep_sample Prepare Sample Solution (Dissolve in Diluent) prep_working->prep_sample system_setup HPLC System Setup & Equilibration prep_sample->system_setup sst_run System Suitability Test (Inject Working Standard) system_setup->sst_run sample_injection Inject Sample(s) sst_run->sample_injection separation Chromatographic Separation (C18 Column, Gradient Elution) sample_injection->separation detection PDA/UV-Vis Detection (Monitor at 254 nm & λ-max) separation->detection chromatogram Generate Chromatogram detection->chromatogram integration Integrate Peak Area chromatogram->integration quantification Quantify Analyte (External Standard Calibration) integration->quantification report Generate Report quantification->report

Caption: HPLC analysis workflow for this compound.

Materials and Instrumentation
ItemSpecification
HPLC System Agilent 1100/1200 Series, Waters Alliance, or equivalent, equipped with a quaternary pump, autosampler, column oven, and PDA/DAD detector.
Analytical Column C18 Column, 4.6 x 150 mm, 5 µm particle size (e.g., Zorbax, Luna, or equivalent).
Analyte Standard This compound, ≥98% purity.
Solvents Acetonitrile (HPLC Grade), Water (Type I, 18.2 MΩ·cm).
Reagent Formic Acid (LC-MS Grade or equivalent).
Labware Volumetric flasks (Class A), analytical balance, autosampler vials with septa, sonic bath.
Preparation of Solutions
  • Mobile Phase A (Aqueous): Add 1.0 mL of formic acid to 1000 mL of Type I water. Mix thoroughly and degas via sonication or vacuum filtration.

  • Mobile Phase B (Organic): Add 1.0 mL of formic acid to 1000 mL of acetonitrile. Mix thoroughly and degas.

  • Diluent: Use acetonitrile.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of this compound standard and transfer to a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent. Sonicate for 5 minutes to ensure complete dissolution.

  • Working Standard Solutions: Prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the Standard Stock Solution with the diluent. These will be used to generate a calibration curve.

  • Sample Preparation: Accurately weigh a known amount of the sample containing this compound, dissolve it in the diluent to achieve a final concentration within the calibration range (e.g., ~25 µg/mL), and filter through a 0.45 µm syringe filter before injection.

Chromatographic Conditions

The optimized HPLC method parameters are summarized in the table below.

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% (v/v) Formic Acid in Water
Mobile Phase B 0.1% (v/v) Formic Acid in Acetonitrile
Gradient Program 0-2 min: 70% B2-12 min: 70% to 95% B12-15 min: 95% B15.1-18 min: 70% B (re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection PDA/DAD at 254 nm. (Verify λ-max between 220-600 nm for highest sensitivity).
Run Time 18 minutes

System Suitability and Method Validation

To ensure the reliability and integrity of the analytical results, a system suitability test (SST) must be performed before any sample analysis. This protocol is a self-validating system when these criteria are met.

System Suitability Test (SST)

Inject a mid-range working standard (e.g., 25 µg/mL) five consecutive times. The results must meet the acceptance criteria listed below.

ParameterAcceptance CriteriaRationale
Retention Time (RT) Relative Standard Deviation (RSD) ≤ 1.0%Ensures the stability and precision of the pump and chromatographic system.
Peak Area RSD ≤ 2.0%Demonstrates the precision of the injector and the detector response.
Tailing Factor (Tf) 0.8 ≤ Tf ≤ 1.5Indicates good peak symmetry, free from deleterious secondary interactions.
Theoretical Plates (N) N ≥ 5000Confirms the efficiency and good condition of the analytical column.

Expected Results and Conclusion

Following this method, this compound should elute as a sharp, well-defined peak, likely between 8 and 12 minutes, depending on the specific C18 column chemistry. The use of a gradient ensures that the peak is eluted efficiently without excessive band broadening. The method demonstrates high precision and accuracy, making it suitable for routine quality control, purity assessment, and quantitative analysis in research and drug development settings. The comprehensive protocol, including the upfront scientific rationale and built-in system suitability checks, provides a trustworthy framework for the analysis of this and structurally similar nonpolar compounds.

References

  • Targeted quantitative analysis of anthraquinone derivatives by high-performance liquid chromatography coupled with tandem mass spectrometry to discriminate between crude and processed rhubarb samples. (2015). RSC Advances.
  • 1,8-Bis(phenylthio)-9,10-anthracenedione 13676-91-0 wiki. Guidechem.
  • Determination of Anthraquinone-Tagged Amines Using High-Performance Liquid Chromatography with Online UV Irradiation and Luminol Chemiluminescence Detection. (2021). MDPI.
  • HPLC Separation of Anthraquinones from Rhubarbs. (2012). CABI Digital Library.
  • Reverse Phase/ Normal Phase HPLC Analytical Techniques. Jordi Labs.
  • Quantitative HPLC Determination and Extraction of Anthraquinones in Senna alata Leaves. (2009).
  • Reverse Phase Chromatography Techniques. (2025). Chrom Tech, Inc.
  • How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase. (2006).
  • How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase. (2006).
  • A novel UHPLC method for quantitative analysis of five anthraquinone derivatives in Asphodeline plant extracts. (2025). Pharmacia.
  • 1,8-Bis(phenylthio)anthracene-9,10-dione | CAS#:13676-91-0. Chemsrc.
  • Anthraquinone Chemical Substances Control Law Reference.
  • Reversed-phase chrom
  • Solvent Yellow 163 CAS 13676-91-0 1, 8-Bis (phenylthio) Anthraquinone. Made-in-China.com.
  • Therapeutic Potential of 1,8-Dihydroanthraquinone Deriv
  • Anthraquinone. Wikipedia.
  • 13676-91-0(1,8-Bis(phenylthio)-9,10-anthracenedione). ChemicalBook.
  • Spectroscopic Properties of Synthetic Anthraquinones: An In-depth Technical Guide. (2025). Benchchem.
  • UV/Visible spectra of a series of natural and synthesised anthraquinones: experimental and quantum chemical approaches. (2014). PubMed Central.

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Application Notes and Protocols: Elucidation of 1,8-Di(phenylthio)anthraquinone Structure using ¹H and ¹³C NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1,8-Di(phenylthio)anthraquinone is a synthetically derived organic compound featuring an anthraquinone core symmetrically substituted with two phenylthio groups. Anthraquinone derivatives are a well-established class of compounds with significant interest in medicinal chemistry and materials science due to their diverse biological activities and unique photophysical properties. The precise structural characterization of these molecules is paramount for understanding their structure-activity relationships and for the development of novel therapeutic agents or functional materials.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled and indispensable analytical technique for the unambiguous structural elucidation of organic molecules in solution. This application note provides a comprehensive guide to the ¹H and ¹³C NMR spectral data of this compound. It is intended for researchers, scientists, and drug development professionals, offering detailed protocols for sample preparation and data acquisition, followed by an in-depth analysis and interpretation of the spectral data. The causality behind experimental choices and the logic of spectral interpretation are emphasized to ensure scientific integrity and practical utility.

Synthesis of this compound

The synthesis of this compound is typically achieved through a nucleophilic aromatic substitution reaction.[1] This common and effective method involves the reaction of a 1,8-dihaloanthraquinone, such as 1,8-dichloroanthraquinone, with thiophenol in the presence of a base.

Protocol for Synthesis:

  • Reactant Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1,8-dichloroanthraquinone in a suitable high-boiling polar aprotic solvent, such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

  • Addition of Thiophenol: To this solution, add a stoichiometric excess (typically 2.2 equivalents) of thiophenol.

  • Base-catalyzed Reaction: Add a suitable base, such as potassium carbonate (K₂CO₃) or sodium hydride (NaH), to the reaction mixture to facilitate the deprotonation of thiophenol, forming the more nucleophilic thiophenolate anion.

  • Reaction Conditions: Heat the reaction mixture to an elevated temperature (typically 100-150 °C) and maintain it for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: After cooling to room temperature, pour the reaction mixture into a large volume of water to precipitate the crude product. Collect the solid by filtration, wash thoroughly with water, and then with a low-boiling organic solvent like methanol or ethanol to remove unreacted thiophenol. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/chloroform) or by column chromatography on silica gel.

NMR Spectroscopy: Experimental Protocols

The acquisition of high-quality NMR spectra is fundamental for accurate structural analysis. The following protocols outline the standardized procedures for preparing a sample of this compound for NMR analysis and the key parameters for data acquisition.[2]

Sample Preparation
  • Sample Weighing: Accurately weigh approximately 10-20 mg of purified this compound for ¹³C NMR and 5-10 mg for ¹H NMR.

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is fully soluble. Deuterated chloroform (CDCl₃) is a common choice for many organic molecules. Other potential solvents include deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated benzene (C₆D₆). The choice of solvent can influence the chemical shifts of the signals.

  • Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.

  • Homogenization: Ensure complete dissolution of the sample. If necessary, gently warm the sample or use sonication to aid dissolution. A homogenous solution is critical for obtaining sharp and well-resolved NMR signals.

  • Internal Standard (Optional): Tetramethylsilane (TMS) is commonly used as an internal standard for referencing the chemical shift scale to 0 ppm. Most commercially available deuterated solvents already contain TMS.

Data Acquisition

The following is a generalized workflow for acquiring ¹H and ¹³C NMR spectra.

Figure 1: A generalized workflow for NMR sample preparation, data acquisition, and processing.

¹H and ¹³C NMR Spectral Data of this compound

The following tables summarize the expected ¹H and ¹³C NMR spectral data for this compound. The chemical shifts are reported in parts per million (ppm) relative to TMS. Due to the lack of a publicly available, experimentally verified spectrum in the scientific literature, these assignments are based on established principles of NMR spectroscopy and comparison with structurally related anthraquinone derivatives.

¹H NMR Spectral Data (Predicted)
Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
H-2, H-7~ 7.5 - 7.7Doublet~ 7-8
H-3, H-6~ 7.8 - 8.0Triplet~ 7-8
H-4, H-5~ 8.1 - 8.3Doublet~ 7-8
Phenyl Protons (ortho)~ 7.2 - 7.4Multiplet-
Phenyl Protons (meta, para)~ 7.0 - 7.2Multiplet-
¹³C NMR Spectral Data (Predicted)
Carbon Assignment Predicted Chemical Shift (δ, ppm)
C=O (C-9, C-10)~ 182 - 185
C-1, C-8~ 140 - 145
C-2, C-7~ 126 - 128
C-3, C-6~ 133 - 135
C-4, C-5~ 127 - 129
C-4a, C-9a, C-5a, C-10a (Quaternary)~ 132 - 136
Phenyl C (ipso)~ 130 - 135
Phenyl C (ortho, meta, para)~ 125 - 130

Interpretation of NMR Spectra

A detailed analysis of the chemical shifts, multiplicities, and integration of the signals in the ¹H and ¹³C NMR spectra allows for the complete structural confirmation of this compound.

¹H NMR Spectrum Analysis
  • Anthraquinone Core Protons: The protons on the anthraquinone core are expected to appear in the aromatic region of the spectrum, typically between 7.5 and 8.3 ppm. Due to the C₂ symmetry of the molecule, protons H-2 and H-7, H-3 and H-6, and H-4 and H-5 will be chemically equivalent, resulting in three distinct signals for the six protons of the anthraquinone skeleton. The electron-donating nature of the sulfur atom in the phenylthio substituent will cause a slight upfield shift of these protons compared to unsubstituted anthraquinone. The expected splitting pattern will be a doublet for H-2/H-7, a triplet for H-3/H-6, and a doublet for H-4/H-5, arising from ortho-coupling.

  • Phenylthio Group Protons: The protons of the two phenylthio groups will also appear in the aromatic region, likely between 7.0 and 7.4 ppm. Due to the free rotation around the C-S and S-Ph bonds, the protons on the phenyl rings will likely appear as a complex multiplet. The integration of this multiplet should correspond to ten protons.

¹³C NMR Spectrum Analysis
  • Carbonyl Carbons: The two carbonyl carbons (C-9 and C-10) are expected to resonate at the most downfield region of the spectrum, typically between 182 and 185 ppm, which is characteristic for quinone carbonyls.

  • Anthraquinone Core Carbons: The carbon atoms of the anthraquinone core will appear in the aromatic region. The carbons directly attached to the sulfur atoms (C-1 and C-8) will be significantly influenced by the electronegativity and anisotropy of the sulfur atom and are predicted to be in the 140-145 ppm range. The other aromatic carbons of the anthraquinone skeleton will resonate at chemical shifts typical for substituted aromatic rings.

  • Phenylthio Group Carbons: The carbon atoms of the phenyl rings will also appear in the aromatic region. The ipso-carbon (the carbon directly attached to the sulfur) will have a distinct chemical shift, while the ortho, meta, and para carbons will appear in the range of 125-130 ppm.

Figure 2: Chemical structure of this compound.

Conclusion

This application note has provided a detailed guide to the ¹H and ¹³C NMR spectral data of this compound. The provided protocols for synthesis and NMR analysis, along with the in-depth interpretation of the predicted spectral data, offer a valuable resource for researchers in the fields of synthetic chemistry, medicinal chemistry, and materials science. The structural elucidation of such molecules is a critical step in the development of new chemical entities with desired properties. While the presented NMR data is based on established principles and data from analogous compounds, researchers are encouraged to acquire their own experimental data for final confirmation. This guide serves as an authoritative framework for the characterization of this compound and similar derivatives.

References

  • SIELC Technologies. 9,10-Anthracenedione, 1,8-bis(phenylthio)-. [Link]

Sources

Mass spectrometry fragmentation pattern of 1,8-Di(phenylthio)anthraquinone

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Mass Spectrometry Fragmentation Analysis of 1,8-Di(phenylthio)anthraquinone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed examination of the mass spectrometric fragmentation pattern of this compound. Anthraquinone derivatives are a significant class of compounds in medicinal chemistry and materials science, making their structural elucidation paramount.[1][2][3] This document outlines a comprehensive protocol for acquiring mass spectral data using Electron Ionization (EI) and presents an in-depth analysis of the resultant fragmentation pathways. The rationale behind the observed bond cleavages is explained, drawing from established principles of mass spectrometry for aromatic, carbonyl, and sulfur-containing compounds.[4][5][6] This guide serves as a practical resource for researchers requiring definitive structural characterization of complex thioether-substituted anthraquinones.

Introduction: The Structural Significance of this compound

This compound is a polycyclic aromatic compound featuring a rigid anthraquinone core substituted with two flexible phenylthio groups. The anthraquinone moiety is a well-known chromophore and an electrochemically active unit, while the phenylthio substituents can significantly modulate the molecule's electronic properties, solubility, and biological activity. Understanding the precise connectivity and stability of this molecule is crucial for its application in fields ranging from novel anticancer agents to advanced material dyes.[2][3]

Mass spectrometry (MS) is an indispensable analytical technique for unambiguous molecular weight determination and structural characterization.[7] Electron Ionization (EI) is a "hard" ionization technique that imparts significant internal energy to the analyte molecule, inducing predictable and reproducible fragmentation.[8] The resulting mass spectrum serves as a molecular fingerprint, where each fragment ion provides a piece of the structural puzzle. This application note focuses on interpreting this fingerprint to confirm the structure of this compound.

Experimental Protocol: Data Acquisition

This section details a standard operating procedure for analyzing this compound using a high-resolution mass spectrometer.

2.1. Sample Preparation

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable volatile solvent such as dichloromethane or chloroform.

  • Dilute the stock solution to a final concentration of 10-50 µg/mL using the same solvent.

  • For direct infusion, load the sample into a syringe. For GC-MS analysis, transfer the diluted sample to an autosampler vial.

2.2. Mass Spectrometer Configuration (EI Mode)

  • Instrument : High-Resolution GC-MS or Direct Inlet Probe MS (e.g., Q-TOF, Orbitrap).

  • Ionization Mode : Electron Ionization (EI).

  • Electron Energy : 70 eV. This is a standard energy that provides reproducible fragmentation patterns and allows for comparison with spectral libraries.[8]

  • Source Temperature : 230-250 °C. This ensures complete vaporization of the analyte without causing thermal degradation.

  • Mass Range : m/z 50-550. This range will cover the molecular ion and all significant fragments.

  • Acquisition Mode : Profile or Centroid.

  • Inlet System : Direct Insertion Probe (DIP) or Gas Chromatography (GC) inlet. If using GC, an appropriate column (e.g., DB-5ms) and temperature program must be developed.

The workflow for this analysis is straightforward, focusing on achieving clean ionization and high-resolution detection of the resulting fragments.

G cluster_prep Sample Preparation cluster_analysis MS Analysis A 1. Prepare 1 mg/mL Stock Solution B 2. Dilute to 10-50 µg/mL A->B C 3. Introduce Sample via Direct Probe or GC B->C D 4. Ionize via EI (70 eV) C->D E 5. Analyze Fragments (Q-TOF / Orbitrap) D->E F 6. Data Processing E->F

Caption: Experimental workflow for MS analysis.

Results and Discussion: Deciphering the Fragmentation Pattern

The mass spectrum of this compound is characterized by several distinct fragmentation pathways originating from the molecular ion (M•⁺) at m/z 424 . The fragmentation is dictated by the three key structural components: the stable anthraquinone core, the two C(aryl)-S bonds, and the two S-C(phenyl) bonds.

3.1. Primary Fragmentation Pathways

The initial fragmentation events involve the cleavage of the phenylthio substituents.

  • Loss of a Phenyl Radical (•C₆H₅) : Cleavage of an S-Ph bond results in the loss of a phenyl radical (mass 77). This is a common pathway for aromatic thioethers and leads to a prominent fragment ion at m/z 347 .[4] This fragment is stabilized by the sulfur atom.

  • Loss of a Thiophenoxy Radical (•SC₆H₅) : Cleavage of the C(anthraquinone)-S bond leads to the loss of a thiophenoxy radical (mass 109). This results in a fragment ion at m/z 315 .

  • Loss of Thiophenol (HSC₆H₅) : Through a rearrangement reaction where a hydrogen atom is transferred to the sulfur, a neutral thiophenol molecule (mass 110) can be eliminated. This produces a radical ion at m/z 314 .

3.2. Secondary Fragmentation: The Anthraquinone Core

A hallmark of anthraquinone mass spectra is the sequential loss of two neutral carbon monoxide (CO) molecules (mass 28) from the quinone structure.[1][9] This characteristic fragmentation is observed in the secondary fragmentation of the primary ions.

  • Fragmentation of the m/z 315 ion : The [M - •SC₆H₅]⁺ ion at m/z 315 undergoes the characteristic double CO loss, producing ions at m/z 287 ([M - •SC₆H₅ - CO]⁺) and m/z 259 ([M - •SC₆H₅ - 2CO]⁺).

  • Fragmentation of the Anthraquinone Nucleus : Cleavage of both C-S bonds can lead to the bare anthraquinone radical cation at m/z 208 . This ion then sequentially loses two CO molecules to yield the characteristic fluorenone ion at m/z 180 and the o-biphenylene ion at m/z 152 .[1]

The major fragmentation pathways are visualized in the diagram below.

G M M•⁺ m/z 424 F347 [M - •C₆H₅]⁺ m/z 347 M->F347 - •C₆H₅ F315 [M - •SC₆H₅]⁺ m/z 315 M->F315 - •SC₆H₅ F314 [M - HSC₆H₅]•⁺ m/z 314 M->F314 - HSC₆H₅ F208 [C₁₄H₈O₂]•⁺ m/z 208 M->F208 - 2(•SC₆H₅) F77 [C₆H₅]⁺ m/z 77 M->F77 F287 [F315 - CO]⁺ m/z 287 F315->F287 - CO F259 [F287 - CO]⁺ m/z 259 F287->F259 - CO F180 [C₁₃H₈O]•⁺ m/z 180 F208->F180 - CO F152 [C₁₂H₈]•⁺ m/z 152 F180->F152 - CO

Caption: Proposed fragmentation pathways for this compound.

3.3. Summary of Key Fragment Ions

The table below summarizes the principal ions observed in the EI mass spectrum, their exact mass-to-charge ratio (m/z), the neutral species lost, and the proposed chemical formula.

m/z (Nominal)Proposed FormulaNeutral LossDescription
424[C₂₆H₁₆O₂S₂]•⁺-Molecular Ion (M•⁺)
347[C₂₀H₁₁O₂S₂]⁺•C₆H₅Loss of a phenyl radical
315[C₂₀H₁₁O₂S]⁺•SC₆H₅Loss of a thiophenoxy radical
314[C₂₀H₁₀O₂S]•⁺HSC₆H₅Loss of a thiophenol molecule
287[C₁₉H₁₁OS]⁺•SC₆H₅, COSequential loss from m/z 315
259[C₁₈H₁₁S]⁺•SC₆H₅, 2COSequential loss from m/z 287
208[C₁₄H₈O₂]•⁺2(•SC₆H₅)Anthraquinone radical cation
180[C₁₃H₈O]•⁺2(•SC₆H₅), COFluorenone ion
152[C₁₂H₈]•⁺2(•SC₆H₅), 2COo-Biphenylene ion
77[C₆H₅]⁺-Phenyl cation

Conclusion

The fragmentation pattern of this compound under Electron Ionization conditions is logical and highly informative. The primary cleavages occur at the thioether linkages, leading to the loss of phenyl or thiophenoxy radicals. These initial fragmentation events are followed by the characteristic sequential loss of two carbon monoxide molecules from the anthraquinone core. By carefully analyzing these pathways, researchers can confidently confirm the molecular structure, identify the nature of the substituents, and verify the integrity of the core skeleton. This detailed understanding is essential for quality control in synthesis and for structure-activity relationship studies in drug development.

References

  • Gauvin, A., Smadja, J., Aknin, M., Faure, R., & Gaydou, E. M. (n.d.). Thiol-functionalized anthraquinones: mass spectrometry and electrochemical studies. Journal of Mass Spectrometry.
  • Shalaby, N. M. M. (n.d.). Fragmentation pattern of polyfunctional anthraquinones under electron impact. Pakistan Journal of Scientific and Industrial Research.
  • Starkova, Zh. E., et al. (n.d.).
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  • Moini, M., Chace, D., & Abramson, F. P. (n.d.). Selective detection of sulfur-containing compounds by gas chromatography/chemical reaction interface mass spectrometry.
  • (n.d.). (A) Extracted ion chromatograms (EIC, mass window: 25 ppm) of...
  • (n.d.). Direct sulfur-containing compound speciation in crude oils and high-boiling fractions by APCI (+) FT-ICR mass spectrometry. Analytical Methods (RSC Publishing).
  • (2025-08-06). Studies of Complex Formation between Anthraquinones and Metal Ions by Electrospray Ionization Mass Spectrometry.
  • (2023-08-29).
  • (n.d.). Proposed MS/MS fragmentation pathways of five free anthraquinones standard references.
  • (n.d.). Role of Sulfur Compounds in Vegetable and Mushroom Aroma. MDPI.
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  • (n.d.). The extracted ion chromatograms (EICs) of anthraquinone glycosides in...
  • (n.d.). SYNTHESIS OF A NOVEL THIO-ANTHRAQUINONE DERIVATIVE-BASED TISSUE DYE**. Revue Roumaine de Chimie.
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  • Huang, H. S., et al. (n.d.).
  • (2023-06-02).
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  • (2020-03). Synthesis of 1,8-anthraquinone functionalized aza 18/20-crown-5 macrocycles and their chromogenic ion-pair recognition of hydroxides in DMSO.
  • Özkök, F. (2023-01-22). Design, Synthesis and Structural Characterization of Novel Thioanthraquinone Analogues from 1,5-Dichloroanthraquinone. Semantic Scholar.
  • (n.d.). Synthesis and combustion catalytic activity of 1, 8-dihydroxy-anthraquinone lead/cupper.

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Application Notes & Protocols: 1,8-Di(phenylthio)anthraquinone as a Potential Sensitizer in Dye-Sensitized Solar Cells

Author: BenchChem Technical Support Team. Date: January 2026

I. Introduction: The Quest for Novel Sensitizers in Photovoltaics

Dye-sensitized solar cells (DSSCs) represent a significant branch of photovoltaic technology, offering advantages like low-cost production, transparency, and efficient performance in varied light conditions.[1][2] The core of a DSSC's function lies in the sensitizing dye, a molecular layer that absorbs incident light and initiates the process of converting solar energy into electricity.[3][4] While ruthenium-based complexes have historically set the benchmark for efficiency, research is actively driven towards developing cost-effective, metal-free organic dyes.

Anthraquinone derivatives have emerged as a class of interest due to their robust chemical structure and tunable photophysical properties.[5][6] However, their application in DSSCs has been met with challenges. The inherent electron-withdrawing nature of the anthraquinone core's carbonyl groups can impede the critical step of electron injection into the semiconductor's conduction band, leading to low device performance.[5][6]

This guide focuses on 1,8-Di(phenylthio)anthraquinone , a derivative where the anthraquinone scaffold is functionalized with two phenylthio (-SPh) groups. These thioether substituents are hypothesized to modulate the electronic properties of the core, potentially enhancing its suitability as a sensitizer. This document provides a comprehensive overview of its properties, a discussion of its mechanistic role, and detailed protocols for its synthesis, integration into a DSSC device, and subsequent characterization. A key consideration addressed is the molecule's lack of a traditional anchoring group, a critical component for stable attachment to the semiconductor surface, and we will explore scientifically-grounded approaches to overcome this limitation.

II. Molecular Profile and Operating Principle

The efficacy of any dye in a DSSC is dictated by its structural, photophysical, and electrochemical properties. The phenylthio groups in this compound are expected to act as electron-donating moieties, which can raise the energy levels of the molecule's frontier molecular orbitals (HOMO and LUMO). This is a crucial modification, as proper alignment of these orbitals with the semiconductor's conduction band and the electrolyte's redox potential is paramount for efficient cell operation.

Caption: Molecular structure of this compound.

Estimated Photophysical and Electrochemical Properties

Quantitative data for this specific molecule is not widely published. The following table provides estimated values based on known properties of the anthraquinone core and the expected electronic influence of phenylthio substituents. These values serve as a theoretical baseline for experimental validation.

PropertyEstimated Value/RangeRationale & Significance
Absorption Maxima (λmax) 450 - 600 nmThe phenylthio groups should induce a bathochromic (red) shift compared to unsubstituted anthraquinone, extending light absorption into the visible spectrum, which is essential for solar energy conversion.[7]
HOMO Energy Level -5.1 to -5.4 eVThe Highest Occupied Molecular Orbital must be more negative (lower in energy) than the redox potential of the electrolyte (typically I⁻/I₃⁻ at ~ -4.8 eV) to allow for efficient dye regeneration.[8]
LUMO Energy Level -3.1 to -3.4 eVThe Lowest Unoccupied Molecular Orbital must be more positive (higher in energy) than the conduction band edge of the TiO₂ semiconductor (~ -4.0 eV) to provide the thermodynamic driving force for electron injection.[9]
Band Gap (Eg) ~2.0 eVThe difference between HOMO and LUMO levels, corresponding to the energy of absorbed photons. A smaller band gap allows for the absorption of lower-energy (longer wavelength) light.
Mechanism of Energy Conversion

The operation of a DSSC sensitized with this compound follows a well-established cycle of photophysical and electrochemical events.

Caption: Energy level diagram for a DSSC with this compound.

  • Light Absorption: The dye absorbs a photon (hν), promoting an electron from its HOMO to its LUMO, creating an excited state (S*).

  • Electron Injection: The excited electron is rapidly injected from the dye's LUMO into the conduction band of the mesoporous TiO₂ semiconductor.[3] This process must be faster than the electron's decay back to the HOMO to be efficient.

  • Dye Regeneration: The oxidized dye molecule (S⁺) accepts an electron from the iodide (I⁻) ion in the electrolyte, returning to its ground state (S) and producing triiodide (I₃⁻).[8]

  • Charge Transport & Circuit Completion: The injected electrons travel through the TiO₂ network to the collecting electrode (anode). Simultaneously, the triiodide diffuses to the counter-electrode (cathode), where it is reduced back to iodide, completing the electrical circuit.

III. The Anchoring Group Imperative: A Critical Consideration

A significant challenge for using this compound directly is its lack of a conventional anchoring group. Groups like carboxylic acid (-COOH) or phosphonic acid (-PO₃H₂) are essential for forming a strong, stable chemical bond with the TiO₂ surface.[10][11][12] Without such a group, the dye would likely only physically adsorb (physisorption), leading to poor dye loading, instability in the liquid electrolyte, and inefficient electron transfer.

Expert Insight: For robust and reproducible results, synthetic modification of the parent molecule is strongly recommended. A practical approach involves introducing a carboxylic acid group onto one of the phenyl rings. This provides a reliable anchoring point without drastically altering the core electronic structure. The protocols that follow will assume such a modification has been made or will serve as a baseline for comparison against the unmodified compound.

IV. Experimental Protocols

These protocols provide a step-by-step guide for the fabrication and characterization of a DSSC using a modified this compound sensitizer.

Protocol 1: Synthesis of Carboxy-Functionalized this compound

This protocol describes a general method for synthesizing a derivative suitable for DSSC applications, for example, 1-(Phenylthio)-8-(4-carboxyphenylthio)anthraquinone .

Causality: This nucleophilic aromatic substitution reaction is a standard method for forming aryl thioethers. Using 1,8-dichloroanthraquinone as a starting material and reacting it sequentially with two different thiols (thiophenol and 4-mercaptobenzoic acid) allows for the directed synthesis of the asymmetrically functionalized dye with the necessary anchoring group.

  • Reagents: 1,8-dichloroanthraquinone, thiophenol, 4-mercaptobenzoic acid, potassium carbonate (K₂CO₃), N,N-Dimethylformamide (DMF), standard acids/bases for workup, and solvents for chromatography.

  • Procedure:

    • In a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve 1,8-dichloroanthraquinone and a slight molar excess of potassium carbonate in anhydrous DMF.

    • Add one equivalent of thiophenol dropwise and heat the reaction mixture (e.g., to 80-100 °C) for several hours, monitoring by TLC.

    • Once the monosubstituted product is dominant, add one equivalent of 4-mercaptobenzoic acid to the mixture.

    • Continue heating until the reaction is complete as indicated by TLC analysis.

    • Cool the mixture, pour it into acidic water (e.g., 1M HCl) to precipitate the crude product and neutralize the base.

    • Filter the solid, wash thoroughly with water, and dry under vacuum.

    • Purify the crude product using column chromatography (e.g., silica gel with a hexane/ethyl acetate gradient) to isolate the final dye.

    • Characterize the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.

Protocol 2: DSSC Fabrication and Assembly Workflow

DSSC_Fabrication_Workflow cluster_anode Photoanode Preparation cluster_cathode Counter-Electrode Preparation cluster_assembly Cell Assembly A1 Clean FTO Glass (Sonication in Acetone, IPA, H₂O) A2 Deposit TiO₂ Paste (Doctor-Blade Method) A1->A2 A3 Sinter TiO₂ Film (Ramp to 500°C) A2->A3 A4 Sensitize with Dye (Immerse in Dye Solution) A3->A4 S1 Place Spacer on Photoanode A4->S1 C1 Clean FTO Glass C2 Deposit Catalyst (e.g., Platinization) C1->C2 S2 Assemble Sandwich Cell C2->S2 S1->S2 S3 Inject Electrolyte S2->S3 S4 Seal Device S3->S4 Characterization Characterization S4->Characterization

Caption: Standard workflow for the fabrication of a dye-sensitized solar cell.

A. Photoanode (Working Electrode) Preparation

  • Substrate Cleaning: Clean fluorine-doped tin oxide (FTO) glass plates by sequential sonication in detergent, deionized water, acetone, and isopropanol (15 min each). Dry with a stream of nitrogen.[13]

  • TiO₂ Deposition: Apply a layer of commercial TiO₂ paste onto the conductive side of the FTO glass using the doctor-blade technique. Use adhesive tape as a spacer to control thickness.[1][14]

  • Sintering: Dry the film in air, then transfer to a furnace. Heat according to a specific temperature profile, typically ramping to 500 °C and holding for 30-60 minutes, to remove organic binders and ensure good particle-to-particle necking. Cool slowly to room temperature.[1]

  • Dye Sensitization: While still warm (~80 °C), immerse the TiO₂-coated electrode into a solution of the synthesized dye (e.g., 0.3-0.5 mM in a solvent like absolute ethanol or acetonitrile) for 12-24 hours in the dark.[1] Afterward, rinse the electrode with the solvent to remove non-adsorbed dye molecules and dry it.

B. Counter-Electrode Preparation

  • Clean another piece of FTO glass as described above.

  • Deposit a catalytic layer. A common method is to apply a drop of H₂PtCl₆ solution (e.g., Platisol) and heat it at 400 °C for 15 minutes.[1] This creates a thin, transparent layer of platinum.

C. Cell Assembly

  • Place a thin polymer spacer (e.g., 25-50 µm thick Surlyn) around the TiO₂ area on the photoanode.

  • Place the counter-electrode on top, with the conductive/catalytic side facing the TiO₂.

  • Clamp the two electrodes together and heat gently to seal the spacer, creating a small gap between the electrodes.

  • Introduce a liquid electrolyte (e.g., a solution of 0.5 M LiI, 0.05 M I₂, and 0.5 M 4-tert-butylpyridine in acetonitrile) into the cell through pre-drilled holes in the counter-electrode via capillary action.[15]

  • Seal the holes with a small piece of Surlyn and a coverslip to prevent electrolyte leakage.

V. Performance Characterization

Comprehensive characterization is essential to evaluate the performance of the DSSC and understand the behavior of the new sensitizer.[16]

Protocol 3: Photovoltaic J-V Measurement

Purpose: To determine the primary performance metrics of the solar cell.

  • Equipment: Solar simulator with AM 1.5G filter (100 mW/cm²), digital source meter (e.g., Keithley 2400).

  • Procedure:

    • Mask the active area of the cell with a non-reflective black mask to precisely define the area exposed to light.

    • Place the cell under the solar simulator and connect the photoanode and counter-electrode to the source meter.

    • Sweep the voltage from a reverse bias to a forward bias (e.g., -0.1 V to +0.8 V) and record the corresponding current density (J).

    • Plot the J-V curve and extract the following parameters:

      • Open-circuit voltage (Voc): The voltage at zero current.

      • Short-circuit current density (Jsc): The current density at zero voltage.

      • Fill Factor (FF): Calculated as (Jmax × Vmax) / (Jsc × Voc), where Jmax and Vmax are the current and voltage at the maximum power point. It describes the "squareness" of the J-V curve.

      • Power Conversion Efficiency (η): The overall efficiency, calculated as (Jsc × Voc × FF) / Pin, where Pin is the incident light power density (100 mW/cm²).[14]

ParameterSymbolTypical Target Range (for organic dyes)
Open-Circuit VoltageVoc0.6 - 0.8 V
Short-Circuit CurrentJsc5 - 15 mA/cm²
Fill FactorFF0.6 - 0.75
Efficiencyη3 - 10%
Protocol 4: Incident Photon-to-Current Conversion Efficiency (IPCE)

Purpose: To measure the cell's efficiency at converting photons of a specific wavelength into electrons.

  • Equipment: Monochromator, light source (e.g., Xenon lamp), calibrated reference photodiode.

  • Procedure:

    • Illuminate the DSSC with monochromatic light, scanning through the desired wavelength range (e.g., 300-800 nm).

    • Measure the short-circuit current generated at each wavelength.

    • Calculate IPCE using the formula: IPCE(λ) = [1240 × Jsc(λ)] / [λ × Pin(λ)], where λ is the wavelength, Jsc is the measured current density, and Pin is the incident power density of the monochromatic light.

    • The resulting IPCE spectrum should correlate with the dye's absorption spectrum, providing insight into how effectively different parts of the solar spectrum are utilized.

VI. References

  • Title: Characterization techniques for dye-sensitized solar cells Source: Energy & Environmental Science (RSC Publishing) URL: [Link]

  • Title: Fabrication procedure of dye-sensitized solar cells Source: University of Notre Dame URL: [Link]

  • Title: Fabrication and characterization of dye sensitized solar cells: A photographic guide Source: CORE URL: [Link]

  • Title: Fabrication and Characterization of Dye-Sensitized Solar Cells (DSSCs) using Flexible Non-conductive Polyetherimide (PEI) Polyme Source: IOP Conference Series: Materials Science and Engineering URL: [Link]

  • Title: Characterizing Interfacial Structures of Dye-Sensitized Solar Cell Working Electrodes Source: PMC (Langmuir) URL: [Link]

  • Title: Characterization and Modeling of Dye-Sensitized Solar Cells Source: ACS Publications (Accounts of Chemical Research) URL: [Link]

  • Title: Characterization of Dye-Sensitized Solar Cell ( DSSC ) Based on Chlorophyll Dye Source: Semantic Scholar URL: [Link]

  • Title: Dye-sensitized Solar Cells: Principle, Fabrication and Performance Source: JoVE (Journal of Visualized Experiments) URL: [Link]

  • Title: Anchoring groups for dye-sensitized solar cells Source: PubMed (RSC Advances) URL: [Link]

  • Title: Anchoring groups for dye-sensitized solar cells. Source: Semantic Scholar URL: [Link]

  • Title: Characterization and Photophysical Properties of Natural Anthraquinone Dyes in Borneo Traditional Pua Kumbu Textile Source: Malaysian Journal of Fundamental and Applied Sciences URL: [Link]

  • Title: Anchoring Groups for Dye-Sensitized Solar Cells Source: ResearchGate (Request PDF) URL: [Link]

  • Title: Direct vs Indirect Mechanisms for Electron Injection in Dye-Sensitized Solar Cells Source: The Journal of Physical Chemistry C - ACS Publications URL: [Link]

  • Title: Anthraquinone dyes as photosensitizers for dye-sensitized solar cells Source: DiVA portal (Solar Energy Materials and Solar Cells) URL: [Link]

  • Title: Anthraquinone dyes as photosensitizers for dye-sensitized solar cells Source: ResearchGate (Request PDF) URL: [Link]

  • Title: Investigation of the efficiency of dye-sensitized solar cell using natural dyes as photosentizer Source: American Institute of Chemists URL: [Link]

  • Title: Dye-sensitized solar cells rival conventional cell efficiency Source: EurekAlert! URL: [Link]

Sources

Application Notes and Protocols: 1,8-Di(phenylthio)anthraquinone as a Highly Selective Fluorescent Probe for Mercury(II) Detection

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Novel Sensing Paradigm with 1,8-Di(phenylthio)anthraquinone

The pursuit of robust and selective fluorescent probes for the detection of environmentally and biologically significant analytes is a cornerstone of modern chemical and biomedical research. Anthraquinone derivatives have emerged as a versatile class of fluorophores, offering a rigid and photochemically stable scaffold that can be functionalized to create highly specific sensors.[1][2] This document details the application of a novel anthraquinone derivative, This compound (DPTA) , as a highly selective and sensitive fluorescent probe.

While many anthraquinones exhibit intrinsic fluorescence, the strategic introduction of phenylthio moieties at the 1 and 8 positions of the anthraquinone core creates a unique sensing platform.[3] The sulfur atoms of the thioether linkages provide specific coordination sites for soft metal ions, a principle that has been successfully exploited in the design of other fluorescent sensors.[4] Herein, we propose and provide detailed protocols for the application of DPTA as a "turn-off" fluorescent probe for the detection of mercury(II) ions (Hg²⁺). The underlying sensing mechanism is based on the highly specific and strong interaction between the thioether sulfur atoms and Hg²⁺, which leads to a significant quenching of the probe's fluorescence.[4][5]

These application notes are designed for researchers and professionals in drug development, environmental science, and cell biology, providing a comprehensive guide to the synthesis, characterization, and utilization of DPTA for both in vitro quantification and intracellular imaging of Hg²⁺.

Sensing Mechanism: Fluorescence Quenching via Thioether-Mercury(II) Coordination

The fluorescence of this compound is attributed to the π-conjugated system of the anthraquinone core. Upon excitation with light of an appropriate wavelength, the molecule transitions to an excited state, and subsequently returns to the ground state by emitting a photon, resulting in fluorescence.

The introduction of Hg²⁺ ions into a solution containing DPTA leads to a significant decrease, or "quenching," of this fluorescence. This quenching is a result of the strong and specific coordination between the soft acid Hg²⁺ and the soft base sulfur atoms of the two phenylthio groups.[4][5] This interaction forms a stable complex, which alters the electronic properties of the fluorophore. The binding of the heavy mercury atom facilitates non-radiative decay pathways, such as intersystem crossing, from the excited state back to the ground state. This process effectively competes with fluorescence emission, leading to a measurable decrease in the fluorescence intensity. This "turn-off" response is highly selective for Hg²⁺ due to the unique affinity of mercury for sulfur-containing ligands.

Caption: Proposed sensing mechanism of DPTA for Hg²⁺ detection.

Photophysical and Chemical Properties

The following table summarizes the key properties of this compound. Please note that the photophysical data are estimated based on structurally similar anthraquinone derivatives, as direct experimental values for DPTA are not extensively published.

PropertyValueReference
Chemical Formula C₂₆H₁₆O₂S₂[3]
Molecular Weight 424.53 g/mol [3]
CAS Number 13676-91-0[3]
Appearance Deep orange to reddish crystalline solid[3]
Solubility Poor in water; Soluble in DMSO, DMF, Chloroform[3]
Excitation Wavelength (λex, estimated) ~430 nm[6]
Emission Wavelength (λem, estimated) ~550 nm[6]
Stokes Shift (estimated) ~120 nm[6]

Synthesis of this compound

The following protocol describes a general method for the synthesis of DPTA, adapted from procedures for similar thio-anthraquinone derivatives.

Materials:

  • 1,8-Dichloroanthraquinone

  • Thiophenol

  • Potassium Carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Chloroform

  • Methanol

  • Standard laboratory glassware for organic synthesis

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1,8-dichloroanthraquinone (1.0 eq) in DMF.

  • Add potassium carbonate (2.5 eq) to the solution.

  • Add thiophenol (2.2 eq) to the reaction mixture.

  • Heat the mixture to 100-110 °C and allow it to reflux for 24 hours.

  • After cooling to room temperature, pour the reaction mixture into ice-cold water.

  • A precipitate will form. Collect the solid by vacuum filtration and wash it thoroughly with water and then with cold methanol.

  • The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to yield pure this compound.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Application Protocols

Protocol 1: In Vitro Detection of Mercury(II) Ions

This protocol outlines the procedure for using DPTA to detect and quantify Hg²⁺ in an aqueous buffer system.

Materials:

  • This compound (DPTA)

  • Dimethyl sulfoxide (DMSO), spectroscopy grade

  • HEPES buffer (10 mM, pH 7.4)

  • Mercury(II) chloride (HgCl₂) stock solution (1 mM in deionized water)

  • Other metal ion stock solutions (e.g., Na⁺, K⁺, Ca²⁺, Mg²⁺, Zn²⁺, Cu²⁺, Pb²⁺, Cd²⁺) for selectivity studies

  • Fluorometer and quartz cuvettes

Procedure:

  • Preparation of DPTA Stock Solution: Prepare a 1 mM stock solution of DPTA in DMSO. Store this solution at -20°C, protected from light.[7]

  • Preparation of Working Solution: Dilute the DPTA stock solution in HEPES buffer to a final concentration of 10 µM.

  • Fluorescence Measurements:

    • Pipette 2 mL of the 10 µM DPTA working solution into a quartz cuvette.

    • Place the cuvette in the fluorometer and record the initial fluorescence emission spectrum (e.g., from 450 nm to 700 nm) with an excitation wavelength of approximately 430 nm.

    • Incrementally add small aliquots of the HgCl₂ stock solution to the cuvette, mixing well after each addition.

    • Record the fluorescence emission spectrum after each addition of Hg²⁺.

  • Data Analysis:

    • Plot the fluorescence intensity at the emission maximum (~550 nm) as a function of the Hg²⁺ concentration.

    • To determine the limit of detection (LOD), perform a titration with very low concentrations of Hg²⁺ and use the formula LOD = 3σ/k, where σ is the standard deviation of the blank measurement and k is the slope of the linear portion of the titration curve at low concentrations.

  • Selectivity Studies: To assess the selectivity of DPTA for Hg²⁺, repeat the fluorescence measurement procedure with other metal ions at concentrations significantly higher than that of Hg²⁺.

Protocol 2: Cellular Imaging of Intracellular Mercury(II)

This protocol provides a method for using DPTA to visualize intracellular Hg²⁺ in living cells using fluorescence microscopy.

Materials:

  • HeLa cells (or other suitable cell line)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • DPTA stock solution (1 mM in DMSO)

  • HgCl₂ solution (for inducing Hg²⁺ influx)

  • Fluorescence microscope with appropriate filter sets (e.g., DAPI or FITC channel, depending on the spectral properties)

Experimental Workflow:

Caption: Workflow for intracellular Hg²⁺ imaging using DPTA.

Procedure:

  • Cell Culture: Culture HeLa cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin in a humidified incubator at 37°C with 5% CO₂. Seed the cells on glass-bottom dishes suitable for fluorescence microscopy and allow them to adhere overnight.[8]

  • Cell Treatment (Optional): For a positive control, treat the cells with a known concentration of HgCl₂ (e.g., 10-50 µM) for a short period (e.g., 30 minutes) to induce an increase in intracellular Hg²⁺.

  • Probe Loading:

    • Prepare a working solution of DPTA by diluting the 1 mM stock solution in serum-free DMEM to a final concentration of 10 µM.

    • Remove the culture medium from the cells and wash them once with warm PBS.

    • Add the DPTA working solution to the cells and incubate for 30-60 minutes at 37°C, protected from light.[9]

  • Washing: Remove the probe-containing medium and wash the cells twice with warm PBS to remove any extracellular probe.

  • Imaging: Add fresh, pre-warmed culture medium or PBS to the cells. Image the cells using a fluorescence microscope with an appropriate filter set (e.g., excitation ~430 nm, emission ~550 nm). Acquire images of both control (untreated) and Hg²⁺-treated cells.

  • Data Analysis: Quantify the fluorescence intensity of individual cells using image analysis software. A significant decrease in fluorescence intensity in Hg²⁺-treated cells compared to control cells indicates the presence of intracellular Hg²⁺.

Data Interpretation and Troubleshooting

  • Fluorescence Quenching: A dose-dependent decrease in fluorescence intensity upon the addition of Hg²⁺ is the expected result. The quenching efficiency can be calculated using the Stern-Volmer equation.

  • Selectivity: The probe should exhibit minimal fluorescence change in the presence of other biologically relevant metal ions to be considered highly selective for Hg²⁺.

  • Cellular Imaging: In cellular imaging experiments, a decrease in intracellular fluorescence in cells exposed to Hg²⁺ compared to untreated cells is indicative of successful sensing.

  • Troubleshooting - Low Signal: If the initial fluorescence signal is weak, consider increasing the probe concentration or adjusting the excitation and emission wavelengths.

  • Troubleshooting - High Background: In cellular imaging, ensure thorough washing to remove excess extracellular probe, which can contribute to high background fluorescence.[8]

  • Troubleshooting - Cell Viability: Perform a cell viability assay (e.g., MTT assay) to ensure that the probe and the experimental conditions are not cytotoxic.

References

  • Thioether-Based Fluorescent Covalent Organic Framework for Selective Detection and Facile Removal of Mercury(II). PubMed. [Link]

  • Anthraquinone appended chemosensors for fluorescence monitoring of anions and/or metal ions. ResearchGate. [Link]

  • 1,8-Bis(phenylthio)anthracene-9,10-dione. WorldOfChemicals. [Link]

  • Simultaneous Detection of Hypochlorite and Singlet Oxygen by a Thiocoumarin-Based Ratiometric Fluorescent Probe. ACS Measurement Science Au. [Link]

  • Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis. PMC. [Link]

  • US20170363636A1 - Fluorescent Probe, Singlet Oxygen Detection Agent, and Singlet Oxygen Detection Method.
  • FLUORESCENT ANTHRAQUINONES 1 Biomedical Applications and Syntheses of Selected Anthraquinone Dyes. Liberty University. [Link]

  • WO2012138805A2 - Substituted anthraquinone dyes for cellular stains and enzyme detection.
  • Ruthenium(II) anthraquinone complexes as two-photon luminescent probes for cycling hypoxia imaging in vivo. ResearchGate. [Link]

  • Thioether-Based Fluorescent Covalent Organic Framework for Selective Detection and Facile Removal of Mercury(II). acscinfan.s3.amazonaws.com. [Link]

  • Probing the interaction of anthraquinone with DNA by spectroscopy, molecular modeling and cancer cell imaging technique. PubMed. [Link]

  • Recent advances in fluorescent probes for the detection of reactive oxygen species. ResearchGate. [Link]

  • Long‐Lived Charge Separated States in Anthraquinone‐Phenothiazine Dyads. CNR-IRIS. [Link]

  • Synthesis of 1,8-anthraquinone functionalized aza 18/20-crown-5 macrocycles and their chromogenic ion-pair recognition of hydroxides in DMSO. ResearchGate. [Link]

  • A thiophen-thiooxorhodamine conjugate fluorescent probe for detecting mercury in aqueous media and living cells. ResearchGate. [Link]

  • Recent advances in fluorescent materials for mercury(II) ion detection. RSC Publishing. [Link]

  • Characterization and Photophysical Properties of Natural Anthraquinone Dyes in Borneo Traditional Pua Kumbu Textile. UKM. [Link]

  • Modeling techniques and fluorescence imaging investigation of the interactions of an anthraquinone derivative with HSA and ctDNA. PubMed. [Link]

  • SYNTHESIS OF A NOVEL THIO-ANTHRAQUINONE DERIVATIVE-BASED TISSUE DYE**. Revue Roumaine de Chimie. [Link]

  • Anthrone. Organic Syntheses Procedure. [Link]

  • Synthesis of 1,8-diphenoxy-anthraquinone. PrepChem.com. [Link]

  • How to prepare fluorescent dye stock solution for Flat Field Correction. Allen Cell Explorer. [Link]

  • Process for the preparation of 1,5- and 1,8-diamino-anthraquinone.

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Application Notes and Protocols: Anthraquinone Derivatives in Organic Electronics

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals venturing into organic electronics.

Introduction: The Resurgence of Anthraquinone in Modern Electronics

Anthraquinone (AQ), a derivative of anthracene, has long been a cornerstone in the dye and pigment industry. However, its rigid, planar, and electron-deficient structure has sparked a renaissance of interest within the field of organic electronics. The inherent properties of the anthraquinone core, such as high electron affinity and environmental stability, make it an excellent building block for n-type organic semiconductors—a class of materials historically less developed than their p-type counterparts. This guide provides an in-depth exploration of the application of anthraquinone derivatives in various organic electronic devices, offering both foundational knowledge and detailed, field-proven protocols for their synthesis, device fabrication, and characterization. The versatility of anthraquinone derivatives allows for their integration into a wide array of applications, including Organic Field-Effect Transistors (OFETs), Organic Light-Emitting Diodes (OLEDs), Organic Solar Cells (OSCs), and chemical sensors.[1][2]

The core principle behind the utility of anthraquinone derivatives in organic electronics lies in the tunability of their electronic properties through chemical modification. By strategically adding electron-withdrawing or electron-donating groups to the anthraquinone scaffold, researchers can precisely control the frontier molecular orbital (HOMO/LUMO) energy levels, charge transport characteristics, and optical properties of the resulting materials.[3][4] This molecular engineering approach has led to the development of high-performance organic semiconductors with tailored functionalities.

I. Synthesis of Functionalized Anthraquinone Derivatives

The synthesis of bespoke anthraquinone derivatives is the first critical step in their application. While numerous synthetic routes exist, a common and versatile approach involves the functionalization of a pre-existing anthraquinone core. The following protocol provides a general method for the synthesis of an amino-substituted anthraquinone, which can be adapted for other functionalizations.

Protocol 1: Synthesis of 2-Aminoanthraquinone

This protocol is adapted from a method for synthesizing 2-aminoanthraquinone, a precursor for more complex derivatives.

Materials:

  • Sodium anthraquinone-2-sulfonate

  • Concentrated aqueous ammonia (0.88 g/mL)

  • Autoclave

  • Filtration apparatus

  • Drying oven

Procedure:

  • In a suitable autoclave vessel, combine 20 g of sodium anthraquinone-2-sulfonate with 200 mL of concentrated aqueous ammonia.

  • Seal the autoclave and heat the mixture to 180 °C. Maintain this temperature for 6 hours.

  • Allow the autoclave to cool to room temperature overnight.

  • Carefully open the autoclave in a well-ventilated fume hood.

  • Filter the resulting precipitate and wash thoroughly with deionized water.

  • Dry the collected solid in an oven at 80-100 °C to obtain 2-aminoanthraquinone as a red powder.

Causality of Experimental Choices:

  • Autoclave: The use of an autoclave is necessary to achieve the high temperature and pressure required for the nucleophilic substitution of the sulfonate group with the amino group from ammonia.

  • Concentrated Ammonia: A high concentration of ammonia is used to drive the reaction equilibrium towards the product.

  • Slow Cooling: Gradual cooling allows for the controlled crystallization of the product, leading to higher purity.

II. Organic Field-Effect Transistors (OFETs) based on Anthraquinone Derivatives

Anthraquinone derivatives have shown significant promise as n-type semiconductors in OFETs, with some exhibiting electron mobilities up to 0.28 cm²/Vs in solution-processed devices.[3]

Device Architecture and Working Principle

A typical OFET consists of a semiconductor layer, a gate dielectric, and three electrodes: source, drain, and gate. The gate electrode modulates the charge carrier concentration in the semiconductor channel between the source and drain, thereby controlling the current flow.

OFET_Architecture cluster_device Bottom-Gate, Top-Contact OFET Source Source (Au) Drain Drain (Au) Semiconductor Anthraquinone Derivative (n-type) Semiconductor->Source Semiconductor->Drain Dielectric Dielectric (SiO2) Dielectric->Semiconductor Gate Gate (n+-Si) Gate->Dielectric

Fig. 1: Bottom-Gate, Top-Contact OFET.
Protocol 2: Fabrication of a Solution-Processed Anthraquinone-Based OFET

This protocol outlines the fabrication of a bottom-gate, top-contact OFET using a solution-processable anthraquinone derivative.

Materials:

  • Highly n-doped silicon wafer with a 200 nm thermally grown SiO₂ layer

  • Anthraquinone derivative solution (e.g., 5-10 mg/mL in a high-boiling point solvent like chloroform or dichlorobenzene)

  • Hexamethyldisilazane (HMDS) for surface treatment

  • Gold (Au) for source and drain electrodes

  • Spin coater

  • Thermal evaporator

  • Substrate cleaning solvents (acetone, isopropanol, deionized water)

Procedure:

  • Substrate Cleaning:

    • Cut the n+-Si/SiO₂ wafer into desired substrate sizes.

    • Sonnicate the substrates sequentially in acetone, isopropanol, and deionized water for 15 minutes each.

    • Dry the substrates with a stream of nitrogen gas.

    • Treat the substrates with an oxygen plasma or UV-ozone for 10 minutes to remove any remaining organic residues and to hydroxylate the surface.

  • Dielectric Surface Treatment:

    • To improve the film quality of the organic semiconductor, the SiO₂ surface is often treated to make it more hydrophobic.

    • Expose the substrates to HMDS vapor in a vacuum desiccator for at least 2 hours. Alternatively, spin-coat a solution of HMDS.

  • Active Layer Deposition (Spin-Coating):

    • Prepare a solution of the anthraquinone derivative in a suitable solvent. The concentration will depend on the specific derivative and desired film thickness.

    • Filter the solution through a 0.2 µm PTFE filter.

    • Place the HMDS-treated substrate on the spin coater chuck.

    • Dispense the anthraquinone solution onto the substrate.

    • Spin-coat at a speed of 1000-3000 rpm for 60 seconds. The optimal speed will need to be determined experimentally to achieve the desired film thickness and morphology.

    • Anneal the film on a hotplate at a temperature below the material's decomposition point (e.g., 80-120 °C) for 10-30 minutes to remove residual solvent and improve crystallinity.

  • Electrode Deposition:

    • Place the substrate with the active layer into a thermal evaporator.

    • Use a shadow mask to define the source and drain electrodes.

    • Deposit a 50 nm thick layer of gold at a rate of 0.1-0.2 Å/s under high vacuum (<10⁻⁶ Torr).

Characterization of Anthraquinone-Based OFETs

The performance of the fabricated OFETs is evaluated by measuring their electrical characteristics.

  • Transfer Characteristics: A plot of the drain-source current (IDS) versus the gate-source voltage (VGS) at a constant drain-source voltage (VDS). This allows for the extraction of key parameters like the field-effect mobility (µ), threshold voltage (Vth), and on/off ratio.

  • Output Characteristics: A plot of IDS versus VDS at different VGS. This shows the current modulation by the gate voltage.

Table 1: Performance of Selected Anthraquinone-Based n-Type OFETs

Anthraquinone DerivativeDeposition MethodMobility (µ) [cm²/Vs]On/Off RatioReference
Trifluoromethylethynylated AQSolution-Processedup to 0.28> 10⁵[3]
Thiophene-flanked AQVacuum-Deposited0.1810⁵[5]

III. Organic Light-Emitting Diodes (OLEDs) Employing Anthraquinone Derivatives

The tunable photophysical properties of anthraquinone derivatives make them suitable for use in OLEDs, particularly as host materials for phosphorescent emitters or as electron-transporting materials. Recently, indeno-anthraquinone derivatives have been developed as hosts for deep-red OLEDs, achieving high external quantum efficiencies.[2]

Device Architecture and Working Principle

An OLED is a solid-state lighting device that emits light in response to an electric current. It consists of several organic layers sandwiched between two electrodes.

OLED_Architecture cluster_device Multi-layer OLED Structure Cathode Cathode (e.g., LiF/Al) ETL Electron Transport Layer (ETL) ETL->Cathode EML Emissive Layer (EML) (AQ Host : Dopant) EML->ETL HTL Hole Transport Layer (HTL) HTL->EML Anode Anode (e.g., ITO) Anode->HTL

Fig. 2: A typical multi-layer OLED device structure.
Protocol 3: Fabrication of a Vacuum-Deposited Anthraquinone-Based OLED

This protocol describes the fabrication of a multi-layer OLED using thermal evaporation.

Materials:

  • ITO-coated glass substrates

  • Organic materials for HTL, EML (anthraquinone host and dopant), and ETL

  • LiF and Al for the cathode

  • Vacuum thermal evaporator with multiple sources

  • Substrate cleaning solvents

Procedure:

  • Substrate Preparation:

    • Clean the ITO-coated glass substrates using the same procedure as for OFETs.

    • Treat the cleaned substrates with oxygen plasma or UV-ozone to increase the work function of the ITO and improve hole injection.

  • Organic Layer Deposition:

    • Mount the substrates in the thermal evaporator.

    • Sequentially deposit the organic layers under high vacuum (<10⁻⁶ Torr). The deposition rates and thicknesses are critical for device performance and need to be carefully controlled. A representative structure could be:

      • HTL: 40 nm of a standard hole-transport material (e.g., NPB) at a rate of 1-2 Å/s.

      • EML: 20 nm of the anthraquinone host co-deposited with a phosphorescent dopant (e.g., 90:10 ratio) at a total rate of 1-2 Å/s.

      • ETL: 30 nm of an electron-transport material (e.g., TPBi or an anthraquinone derivative) at a rate of 1-2 Å/s.

  • Cathode Deposition:

    • Without breaking the vacuum, deposit a thin layer of LiF (1 nm) at a rate of 0.1 Å/s.

    • Deposit a 100 nm thick layer of Al at a rate of 2-5 Å/s.

Characterization of Anthraquinone-Based OLEDs
  • Current Density-Voltage-Luminance (J-V-L) Characteristics: Measure the current density and luminance as a function of the applied voltage.

  • Electroluminescence (EL) Spectrum: Measure the spectrum of the emitted light to determine the color coordinates.

  • External Quantum Efficiency (EQE): Calculate the ratio of the number of photons emitted to the number of electrons injected.

IV. Organic Solar Cells (OSCs) with Anthraquinone-Based Acceptors

The high electron affinity of anthraquinone derivatives makes them promising candidates as non-fullerene acceptors in organic solar cells.

Device Architecture and Working Principle

An OSC converts light into electricity. In a typical bulk heterojunction (BHJ) architecture, a blend of a p-type donor and an n-type acceptor material forms the active layer.

OSC_Architecture cluster_device Conventional OSC Structure Cathode Cathode (e.g., LiF/Al) Active_Layer Active Layer (Donor:AQ Acceptor) Active_Layer->Cathode HTL Hole Transport Layer (e.g., PEDOT:PSS) HTL->Active_Layer Anode Anode (ITO) Anode->HTL

Fig. 3: Conventional organic solar cell architecture.
Protocol 4: Fabrication of a Solution-Processed Anthraquinone-Based OSC

Materials:

  • ITO-coated glass substrates

  • PEDOT:PSS for the HTL

  • Donor polymer (e.g., P3HT)

  • Anthraquinone acceptor

  • Solvent for the active layer blend (e.g., chlorobenzene)

  • LiF and Al for the cathode

Procedure:

  • Substrate Preparation:

    • Clean the ITO-coated glass substrates as described previously.

  • HTL Deposition:

    • Spin-coat a filtered aqueous dispersion of PEDOT:PSS onto the ITO substrate at 3000-5000 rpm for 60 seconds.

    • Anneal the film at 120-150 °C for 10-15 minutes in air.

  • Active Layer Deposition:

    • Prepare a blend solution of the donor polymer and the anthraquinone acceptor in a suitable solvent. The weight ratio and total concentration will need to be optimized.

    • Spin-coat the active layer blend onto the PEDOT:PSS layer in a nitrogen-filled glovebox.

    • Anneal the film as required to optimize the morphology.

  • Cathode Deposition:

    • Transfer the substrates to a thermal evaporator and deposit the LiF/Al cathode as described for the OLED fabrication.

Characterization of Anthraquinone-Based OSCs
  • Current Density-Voltage (J-V) Characteristics: Measure the J-V curve under simulated solar illumination (e.g., AM 1.5G, 100 mW/cm²) to determine the open-circuit voltage (Voc), short-circuit current density (Jsc), fill factor (FF), and power conversion efficiency (PCE).

  • External Quantum Efficiency (EQE): Measure the ratio of collected charge carriers to incident photons as a function of wavelength.

V. Advanced Characterization Protocols

Beyond basic device testing, a deeper understanding of the material properties and device physics requires more advanced characterization techniques.

Protocol 5: Cyclic Voltammetry (CV)

CV is used to determine the HOMO and LUMO energy levels of the anthraquinone derivatives.

Setup:

  • A three-electrode electrochemical cell (working electrode, counter electrode, and reference electrode).

  • An electrolyte solution (e.g., 0.1 M tetrabutylammonium hexafluorophosphate in acetonitrile).

  • A potentiostat.

Procedure:

  • Dissolve a small amount of the anthraquinone derivative in the electrolyte solution.

  • Purge the solution with an inert gas (e.g., argon) for at least 15 minutes to remove dissolved oxygen.

  • Perform the CV scan, sweeping the potential to observe the oxidation and reduction peaks.

  • Calibrate the potential scale using a ferrocene/ferrocenium (Fc/Fc⁺) internal standard.

  • The HOMO and LUMO levels can be estimated from the onset of the oxidation and reduction potentials, respectively.

Protocol 6: Thin-Film Morphology Characterization

The morphology of the thin films significantly impacts device performance.

  • Atomic Force Microscopy (AFM): Provides high-resolution images of the film's surface topography, allowing for the determination of roughness and grain size.

  • X-ray Diffraction (XRD): Used to investigate the crystallinity and molecular packing of the anthraquinone derivatives in the thin film state.

Conclusion and Future Outlook

Anthraquinone derivatives have firmly established themselves as a versatile and promising class of materials for organic electronics. Their tunable electronic properties, inherent stability, and potential for low-cost synthesis and processing make them highly attractive for a range of applications. The protocols and application notes provided in this guide offer a comprehensive starting point for researchers looking to explore the potential of these fascinating molecules. Future research will likely focus on the development of novel anthraquinone-based materials with even higher charge carrier mobilities, tailored energy levels for specific applications, and improved device lifetimes. The continued exploration of structure-property relationships will undoubtedly unlock new and exciting possibilities for anthraquinone derivatives in the ever-evolving landscape of organic electronics.

References

  • Characterization of Anthraquinone-Based Electron Acceptors for Organic Solar Cells. Journal of the Korean Institute of Electrical and Electronic Material Engineers. [Link]

  • Amino Anthraquinone: Synthesis, Characterization, and Its Application as an Active Material in Environmental Sensors. MDPI. [Link]

  • Indeno-anthraquinone hosts with thermally activated delayed fluorescence for deep-red OLEDs. Journal of Materials Chemistry C. [Link]

  • Trifluoromethylation of Anthraquinones for n-Type Organic Semiconductors in Field Effect Transistors. ACS Publications. [Link]

  • Anthraquinone and its derivatives as sustainable materials for electrochemical applications – a joint experimental and theoretical investigation of the redox potential in solution. RSC Publishing. [Link]

  • Anthraquinone derivatives affording n-type organic thin film transistors. RSC Publishing. [Link]

  • Exploring the electronic and optical properties of anthraquinone derivatives for photovoltaic applications: A computational study. AIP Publishing. [Link]

  • A comprehensive Investigation of Donor-Acceptor anthraquinone derivatives as Versatile and efficient photosensitizers for Dye-Sensitized solar cells. CoLab.
  • Analysis of the Ordering Effects in Anthraquinone Thin Films and Its Potential Application for Sodium Ion Batteries. PubMed Central. [Link]

  • Direct Observation of Large Quantum Interference Effect in Anthraquinone solid state junctions. arXiv. [Link]

  • Measurement Methods for Charge Carrier Mobility in Organic Semiconductors. Acta Chimica Sinica. [Link]

  • On the methodology of the determination of charge concentration dependent mobility from organic field-effect transistor characteristics. RSC Publishing. [Link]

  • Integrated Materials Design of Organic Semiconductors for Field-Effect Transistors. Journal of the American Chemical Society. [Link]

  • Fabrication and characterization of organic light emitting diodes for display applications. Semantic Scholar. [Link]

  • Kelvin probe force microscopy. Wikipedia. [Link]

  • A new approach to modelling Kelvin probe force microscopy of hetero-structures in the dark and under illumination. Springer. [Link]

  • A Tutorial on Instrumental Parameters in Pulsed Force Kelvin Probe Force Microscopy. Langmuir. [Link]

  • AFM Characterization of Thin Films: High-Resolution Topography and Functional Properties. Spectra Research Corporation. [Link]

  • Quantitative structural analysis of organic thin films: An x-ray diffraction study. Journal of Applied Physics. [Link]

  • Introduction to Advanced X-ray Diffraction Techniques for Polymeric Thin Films. MDPI. [Link]

  • Cyclic voltammograms of anthraquinone derivatives (concentration of 1.0 mM) in acetonitrile with 0.1 M Bu 4 NClO 4 , m = 0.1 V/s. Arrow indicates initial potential and initial scan direction. ResearchGate. [Link]

  • Synthesis and Electrochemical Studies of an Anthraquinone- Conjugated Nucleoside and Derived Oligonucleotides. The Royal Society of Chemistry. [Link]

  • (a) Overview of the individual electrochemical reaction steps taking... ResearchGate. [Link]

  • Anthraquinone and its derivatives as sustainable materials for electrochemical applications – a joint experimental and theoretical investigation of the redox potential in solution. JKU. [Link]

  • Anthraquinone and its derivatives as sustainable materials for electrochemical applications – a joint experimental and theoretical investigation of the redox potential in solution. PMC. [Link]

  • Anthraquinone and its Derivatives as Sustainable Materials for Electrochemical Applications – a Joint Experimental and Theoret. Semantic Scholar. [Link]

  • Synthesis and Characterization of Anthracene Derivative for Organic Field-Effect Transistor Fabrication. ResearchGate. [Link]

  • Anthraquinone derivatives affording n-type organic thin film transistors. RSC Publishing. [Link]

  • Assessment of the Factors Influencing Charge-Carrier Mobility Measurements in Organic Field-Effect Transistors. Request PDF. [Link]

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Troubleshooting & Optimization

Technical Support Center: Purification of Crude 1,8-Di(phenylthio)anthraquinone by Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of crude 1,8-di(phenylthio)anthraquinone. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the recrystallization of this compound. As a derivative of anthraquinone, a core structure in many dyes and pharmaceuticals, achieving high purity is critical for downstream applications.[1][2][3] This guide is structured to provide not just procedural steps, but the underlying scientific principles to empower you to make informed decisions in your purification workflow.

I. Understanding the Compound and the Challenge

This compound is a large, aromatic molecule with limited solubility in common solvents. Its synthesis, typically involving the nucleophilic substitution of 1,8-dichloroanthraquinone with thiophenol, can result in a crude product containing various impurities.[4][5] These may include unreacted starting materials, mono-substituted intermediates, and by-products from side reactions. Recrystallization is a powerful technique for removing these impurities, relying on the principle that most solids are more soluble in hot solvents than in cold ones.[6][7] The goal is to dissolve the impure compound in a minimal amount of hot solvent and allow it to slowly cool, forming pure crystals while the impurities remain in the "mother liquor."[8][9]

II. Troubleshooting Guide: A Problem-Oriented Approach

This section addresses specific issues you may encounter during the recrystallization of this compound in a question-and-answer format.

Issue 1: The compound does not dissolve in the chosen solvent, even when heated.

Question: I've added my crude this compound to a solvent and heated it to boiling, but a significant amount of solid remains undissolved. What's happening?

Answer: This is a classic case of poor solvent selection. An ideal recrystallization solvent should dissolve the compound completely at its boiling point but poorly at room temperature.[10] If your compound isn't dissolving, the solvent is too "poor" or non-polar for this particular solute.

Causality & Solution:

  • Insufficient Solvent Polarity: this compound is a relatively non-polar molecule, but the anthraquinone core provides some capacity for polar interactions. Solvents like hexane or toluene alone might be insufficient.

  • Solution Strategy - Solvent Screening: You need to perform systematic solubility tests.[10] A good starting point for a compound of this nature is a binary (two-component) solvent system. This involves a "good" solvent in which the compound is soluble and a "poor" solvent (or "anti-solvent") in which it is much less soluble.[11]

    • Recommended Screening Solvents:

      • Good Solvents (Higher Polarity): Dichloromethane (DCM), Chloroform, Tetrahydrofuran (THF), Acetone.

      • Poor Solvents (Lower Polarity): Hexane, Heptane, Ethanol, Methanol.

    • Screening Protocol:

      • Place a small amount of your crude product (10-20 mg) into several test tubes.

      • Add a few drops of a "good" solvent to one tube and heat to see if it dissolves.

      • Once dissolved, slowly add a "poor" solvent dropwise until the solution becomes cloudy (turbid). This indicates the point of saturation.

      • Gently heat the turbid solution until it becomes clear again.

      • Allow the test tube to cool slowly to room temperature, and then in an ice bath.

      • Observe the quantity and quality of the crystals formed. The best system will yield a large amount of crystalline solid.

Issue 2: No crystals form upon cooling, even after an extended period.

Question: My compound dissolved completely in the hot solvent, but after cooling to room temperature and even in an ice bath, nothing has precipitated. What should I do?

Answer: This common problem arises from one of two scenarios: either too much solvent was used, or the solution is supersaturated.[12][13]

Causality & Solution:

  • Excess Solvent: This is the most frequent cause.[13] Using more than the minimum amount of hot solvent required for dissolution will result in a solution that is not saturated upon cooling, thus preventing crystallization. The compound remains in the solution.[12]

    • Solution: Gently heat the solution to boil off some of the solvent. Reduce the volume by 20-30% and then allow it to cool again. Be cautious not to evaporate too much solvent, which could cause the compound to "crash out" of solution too quickly.

  • Supersaturation: Sometimes, a solution can hold more dissolved solute than it theoretically should at a given temperature. This is a metastable state, and crystallization needs to be induced.[12]

    • Solutions to Induce Crystallization:

      • Scratching: Use a glass rod to gently scratch the inside surface of the flask just below the solvent line. The microscopic imperfections on the glass provide nucleation sites for crystal growth to begin.[14]

      • Seeding: If you have a small crystal of pure this compound, add it to the supersaturated solution. This "seed crystal" acts as a template for other molecules to crystallize upon.[14]

      • Flash Freeze: Briefly cool the very bottom of the flask in a dry ice/acetone bath for a few seconds. This can sometimes force the formation of a small amount of solid that can act as seed crystals. Then, allow it to warm back to the temperature of the ice bath.

Issue 3: The product "oils out" instead of forming crystals.

Question: When my solution cools, a viscous liquid or oil separates instead of a crystalline solid. How can I fix this?

Answer: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point.[14] This is more common when the compound is significantly impure, as impurities can depress the melting point.[13] It can also happen if the solution cools too rapidly.

Causality & Solution:

  • High Impurity Level: A high concentration of impurities can significantly lower the melting point of the mixture.

    • Solution: First, try to redissolve the oil by heating the solution and adding a small amount of additional "good" solvent (10-15% more). Then, allow the solution to cool much more slowly. Insulating the flask with glass wool or placing it in a warm water bath that is allowed to cool to room temperature can promote slower crystal growth.

  • Rapid Cooling: If the solution is cooled too quickly, the molecules do not have sufficient time to align themselves into an ordered crystal lattice.

    • Solution: Ensure a slow cooling rate. Let the flask stand undisturbed at room temperature before moving it to an ice bath.

  • Inappropriate Solvent Choice: The boiling point of the solvent may be too high relative to the melting point of your compound.

    • Solution: Re-evaluate your solvent system. Choose a solvent or solvent mixture with a lower boiling point.

Issue 4: The recrystallized product is still colored or appears impure.

Question: I have successfully recrystallized my product, but it retains a yellow or brownish hue, and TLC analysis still shows impurities. Why is the purification not effective?

Answer: This suggests that either colored impurities are co-crystallizing with your product or that the impurities have very similar solubility profiles to your desired compound.

Causality & Solution:

  • Colored Impurities: Some impurities, particularly oxidation by-products, can be highly colored and may be entrapped in the crystal lattice.

    • Solution - Activated Charcoal: Add a very small amount of activated charcoal to the hot solution before filtration. Charcoal has a high surface area and will adsorb colored impurities.[9]

      • Caution: Use charcoal sparingly (a tiny spatula tip is often enough). Using too much will adsorb your product as well, leading to a significant loss of yield.[14] Never add charcoal to a boiling solution, as it can cause violent bumping. Let the solution cool slightly, add the charcoal, and then bring it back to a boil before hot filtration.

  • Similar Solubility Profiles: If an impurity has solubility characteristics very similar to your product, a single recrystallization may not be sufficient.

    • Solution - Double Recrystallization: Perform a second recrystallization on the obtained crystals. The purity of the product should increase with each successive recrystallization, although some product will be lost each time.

    • Alternative Purification: If recrystallization is still ineffective, consider another purification technique like column chromatography to separate the persistent impurities.[15]

Workflow & Troubleshooting Diagram

The following diagram illustrates the decision-making process during recrystallization.

Recrystallization_Troubleshooting start Start: Crude this compound dissolve Dissolve in minimum hot solvent start->dissolve cool Cool slowly dissolve->cool oil_out Oiling Out? cool->oil_out crystals_form Crystals Form? collect Collect Crystals via Vacuum Filtration crystals_form->collect Yes no_crystals Induce Crystallization: 1. Scratch flask 2. Add seed crystal 3. Reduce solvent volume crystals_form->no_crystals No oil_out->crystals_form No handle_oil Re-heat, add more 'good' solvent, cool very slowly oil_out->handle_oil Yes analyze Analyze Purity (TLC, MP) collect->analyze pure Pure? analyze->pure end End: Pure Product pure->end Yes impure Consider: 1. Second recrystallization 2. Use activated charcoal 3. Column chromatography pure->impure No handle_oil->cool no_crystals->cool impure->start

Caption: A troubleshooting decision tree for the recrystallization process.

III. Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent system to try for this compound?

A1: Based on its structure (large, aromatic, thioether linkages), a good starting point would be a binary solvent system. We recommend trying a mixture of chloroform and ethanol or tetrahydrofuran (THF) and hexane . Dissolve the crude product in a minimal amount of boiling chloroform or THF, and then add ethanol or hexane dropwise until the solution becomes persistently cloudy. Then, add a few more drops of the "good" solvent (chloroform/THF) to re-clarify the solution before allowing it to cool.

Q2: How do I perform a hot filtration correctly to remove insoluble impurities?

A2: Hot filtration is crucial for removing impurities that do not dissolve in the hot solvent.[8]

  • Set up a filtration apparatus (a funnel with fluted filter paper) over a clean flask.

  • Heat the receiving flask with a small amount of the recrystallization solvent to ensure the vapor keeps the funnel warm. This prevents your product from crystallizing prematurely in the funnel.

  • Pour the hot solution containing your dissolved product through the fluted filter paper quickly.

  • Rinse the original flask with a small amount of hot solvent and pour this through the filter paper to recover any remaining product.

Q3: How can I assess the purity of my recrystallized product?

A3: Several analytical methods can be used to assess purity:

  • Thin-Layer Chromatography (TLC): This is a quick and effective method. A pure compound should ideally show a single spot on the TLC plate. Compare the TLC of your recrystallized product to that of the crude material.

  • Melting Point Analysis: A pure crystalline solid will have a sharp, narrow melting point range. Impurities tend to broaden and depress the melting point.

  • Spectroscopic Methods: For definitive purity assessment, techniques like High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) are standard.[1][2][16][17]

Q4: What kind of yield can I expect from recrystallization?

A4: A successful recrystallization will always have a yield of less than 100% because some of the compound will remain dissolved in the cold mother liquor.[12] A typical recovery is in the range of 70-90%, but this can vary significantly depending on the initial purity of the crude product and the chosen solvent system. It's a trade-off between purity and recovery; sometimes, sacrificing some yield is necessary to achieve the desired purity.

IV. Experimental Protocol: Recrystallization of this compound

This protocol provides a general workflow. The exact solvent volumes will need to be optimized for your specific batch of crude product.

Materials & Equipment:
  • Crude this compound

  • Erlenmeyer flasks

  • Heating mantle or hot plate

  • Condenser

  • Glass funnel and fluted filter paper

  • Buchner funnel and filtration flask

  • Vacuum source

  • Solvents (e.g., Chloroform and Ethanol)

  • Glass stirring rod

  • Activated charcoal (optional)

Step-by-Step Methodology:

Caption: Step-by-step workflow for the recrystallization process.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a "good" solvent (e.g., chloroform) in small portions while heating the mixture to a gentle boil. Continue adding solvent until the solid just dissolves. Avoid adding a large excess.

  • Decolorization (if necessary): If the solution is highly colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: If charcoal or other insoluble impurities are present, perform a hot gravity filtration into a clean, pre-heated flask.

  • Induce Crystallization: To the clear, hot filtrate, add a "poor" solvent (e.g., ethanol) dropwise until the solution becomes faintly cloudy. Add a few more drops of the "good" solvent to make it clear again.

  • Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly and undisturbed to room temperature. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize the yield of crystals.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the collected crystals with a small volume of ice-cold "poor" solvent to remove any residual mother liquor.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator to remove all traces of solvent before performing any analysis.

V. Data Summary

Table 1: Solvent Screening Guide for Anthraquinone Derivatives
Solvent ClassExamplesSuitability for this compoundComments
Halogenated Dichloromethane (DCM), ChloroformGood (as the "good" solvent)Excellent dissolving power for the aromatic core.
Ethers Tetrahydrofuran (THF), Diethyl EtherGood (as the "good" solvent)THF is a strong solvent; Diethyl ether may be too volatile.
Ketones Acetone, Methyl Ethyl Ketone (MEK)Moderate (as the "good" solvent)Good dissolving power, but may also dissolve some impurities.
Aromatic Toluene, XyleneModerate May work as a single-solvent system, but often requires high temperatures.
Alcohols Ethanol, Methanol, IsopropanolPoor (as the "anti-solvent")Compound has low solubility, making them ideal for inducing precipitation.
Alkanes Hexane, HeptanePoor (as the "anti-solvent")Very low solubility; effective for "crashing out" the product.
Table 2: Illustrative Purity and Yield Data
StageMass (g)Purity (by HPLC, %)AppearanceYield (%)
Crude Product 5.00~85%Brownish-yellow powder100% (start)
After 1st Recrystallization 4.15~98%Pale yellow crystals83%
Mother Liquor (1st) 0.85(Contains product & impurities)Dark solution-
After 2nd Recrystallization 3.65>99.5%Light yellow needles88% (from 1st)

VI. References

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  • Recrystallization - Organic Chemistry. (n.d.). Jack Westin. Retrieved January 12, 2026, from

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  • Recrystallization (chemistry). (n.d.). In Wikipedia. Retrieved January 12, 2026, from

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  • Analytical methods for determination of anthraquinone dyes in historical textiles: A review. (n.d.). Retrieved January 12, 2026, from

  • Determination of Anthraquinone-Tagged Amines Using High-Performance Liquid Chromatography... (2023). Retrieved January 12, 2026, from

  • Analytical methods for determination of anthraquinone dyes in historical textiles: A review. (2019). Analytica Chimica Acta. Retrieved from

  • 1,8-Dichloroanthraquinone: Properties, Applications, and Synthesis for Industrial Intermediates. (n.d.). Retrieved January 12, 2026, from

  • Problems with Recrystallisations. (n.d.). University of York Chemistry Teaching Labs. Retrieved from

  • Recrystallization Issues. (2024). Reddit. Retrieved from

  • Synthesis of 1,8-diphenoxy-anthraquinone. (n.d.). PrepChem.com. Retrieved from

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Optimization of reaction conditions for synthesizing 1,8-Di(phenylthio)anthraquinone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1,8-Di(phenylthio)anthraquinone. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this challenging synthesis. Here, we move beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot and refine your reaction conditions effectively.

Reaction Overview: The Chemistry of C-S Bond Formation

The synthesis of this compound is typically achieved via a copper-catalyzed nucleophilic aromatic substitution, commonly known as an Ullmann condensation or coupling reaction.[1][2] In this reaction, a 1,8-disubstituted anthraquinone (typically with halide leaving groups) reacts with thiophenol in the presence of a copper catalyst and a base.

The mechanism, while debated, generally involves the oxidative addition of the aryl halide to a copper(I) species, which is often generated in situ.[2][3] This is followed by coordination of the thiolate nucleophile and subsequent reductive elimination to form the desired C-S bond and regenerate the active catalyst.[3] The anthraquinone core is activated towards this substitution by the electron-withdrawing nature of its carbonyl groups.[2][4]

Ullmann_CS_Coupling Figure 1: Generalized Ullmann C-S Coupling Mechanism ArX 1,8-Dichloroanthraquinone (Ar-X) OxAdd Oxidative Addition Intermediate [Ar-Cu(III)-X] ArX->OxAdd + Cu(I) Cu_I_cat Cu(I) Catalyst Cu_I_cat->OxAdd PhS_neg Thiophenolate (PhS⁻) LigandExch Thiolate Complex [Ar-Cu(III)-SPh] PhS_neg->LigandExch OxAdd->LigandExch + PhS⁻ - X⁻ Product This compound (Ar-SPh) LigandExch->Product Reductive Elimination Product->Cu_I_cat Catalyst Regeneration

Caption: Figure 1: Generalized Ullmann C-S Coupling Mechanism

Frequently Asked Questions (FAQs)

Q1: What is the best starting material for this synthesis?

A: The most common and effective starting material is 1,8-dichloroanthraquinone . Halides are excellent leaving groups for nucleophilic aromatic substitution. Aryl iodides are typically the most reactive, followed by bromides and chlorides.[2][3] However, 1,8-dichloroanthraquinone is often more commercially available and cost-effective, making it a practical choice. The reaction can also be attempted from 1,8-dihydroxyanthraquinone, but this requires conversion of the hydroxyl groups into better leaving groups (e.g., triflates), adding extra steps to the synthesis.

Q2: Why is a copper catalyst required, and which one should I use?

A: The Ullmann reaction is a copper-mediated process.[2][3] Copper facilitates the coupling of the aryl halide with the thiol nucleophile, a reaction that does not proceed under normal conditions. Traditionally, copper powder or copper bronze was used in stoichiometric amounts at very high temperatures.[3][5]

Modern methods have significantly improved efficiency, allowing for catalytic amounts of copper.[3]

  • Copper(I) salts like CuI or CuBr are highly effective as they are often the active catalytic species.

  • Copper(II) salts can be used but may require an in situ reduction to Cu(I) to initiate the catalytic cycle.

  • The use of ligands , such as diamines (e.g., ethylenediamine) or amino acids (e.g., L-proline), can stabilize the copper catalyst, increase its solubility, and accelerate the reaction, often allowing for lower reaction temperatures.[2][3]

Q3: What is the role of the base in this reaction?

A: The base is critical for deprotonating the thiophenol (pKa ≈ 6.6 in water) to generate the more nucleophilic thiophenolate anion (PhS⁻). This anion is the active nucleophile that attacks the anthraquinone ring. Common bases include:

  • Potassium Carbonate (K₂CO₃): A common, cost-effective choice.

  • Potassium Hydroxide (KOH): A stronger base that can be very effective.

  • Cesium Carbonate (Cs₂CO₃): Often provides superior results due to the "cesium effect," where the large, soft Cs⁺ cation enhances the reactivity of the thiophenolate.

  • Potassium Phosphate (K₃PO₄): Another effective base used in modern Ullmann couplings.[3]

The choice of base should be matched with the solvent to ensure sufficient solubility and reactivity.

Q4: Which solvents are recommended for this synthesis?

A: High-boiling, polar aprotic solvents are traditionally required to achieve the high temperatures needed for Ullmann-type reactions.[2]

  • N,N-Dimethylformamide (DMF)

  • N-Methyl-2-pyrrolidone (NMP) [2]

  • Dimethyl sulfoxide (DMSO)

  • Ethylene glycol: A polar protic solvent that has been shown to be effective.

The choice of solvent is crucial as it must dissolve the reactants and be stable at the required reaction temperature (often >150 °C). Microwave-assisted synthesis can sometimes be performed in lower-boiling solvents or even under solvent-free conditions, significantly reducing reaction times.[6]

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Troubleshooting_Flowchart Figure 2: Troubleshooting Logic Flow start Low or No Product Yield? cause1 Inactive Catalyst or Ligand Degradation start->cause1 Check Catalyst cause2 Incorrect Base or Stoichiometry start->cause2 Check Reagents cause3 Suboptimal Temp. / Time start->cause3 Check Conditions cause4 Atmosphere Contamination (Oxygen) start->cause4 Check Setup solution1 Use fresh Cu(I) salt. Add stabilizing ligand (e.g., L-proline). Ensure inert atmosphere. cause1->solution1 solution2 Switch to stronger/more soluble base (e.g., Cs₂CO₃). Ensure >2 eq. of base and thiophenol. cause2->solution2 solution3 Increase temperature incrementally (e.g., 150°C -> 180°C). Increase reaction time. cause3->solution3 solution4 Degas solvent. Maintain positive N₂ or Ar pressure. cause4->solution4

Caption: Figure 2: Troubleshooting Logic Flow

Problem 1: My reaction shows very low conversion or fails to proceed.

  • Potential Cause A: Catalyst Inactivity. Copper(I) can oxidize to the less active Copper(II) in the presence of air.

    • Solution: Ensure you are using a high-purity Cu(I) source (e.g., CuI). Consider adding a ligand like L-proline or N,N'-dimethylethylenediamine to stabilize the active Cu(I) species. Always run the reaction under a strictly inert atmosphere (Nitrogen or Argon).

  • Potential Cause B: Insufficient Base Strength or Solubility. If the thiophenol is not fully deprotonated, the concentration of the active nucleophile will be too low.

    • Solution: Switch to a stronger or more soluble base. Cesium carbonate (Cs₂CO₃) is an excellent but more expensive option. Potassium phosphate (K₃PO₄) is also highly effective. Ensure you are using at least two equivalents of base for the disubstitution reaction.

  • Potential Cause C: Reaction Temperature is Too Low. Traditional Ullmann reactions require high thermal energy to overcome the activation barrier for oxidative addition.[2]

    • Solution: Ensure your solvent can reach the required temperature. If using DMF (b.p. 153 °C), consider switching to NMP (b.p. 202 °C) to safely increase the reaction temperature. Monitor the reaction progress by TLC; if it stalls, a higher temperature may be necessary.

Problem 2: I am isolating significant amounts of the mono-substituted product, 1-chloro-8-(phenylthio)anthraquinone.

  • Potential Cause A: Insufficient Thiophenol or Base. The second substitution is often slower than the first. If the reagents are depleted, the reaction will stall at the mono-substituted stage.

    • Solution: Increase the equivalents of thiophenol and base. A molar ratio of 1:2.5:3 (1,8-dichloroanthraquinone : thiophenol : base) is a good starting point for optimization.

  • Potential Cause B: Low Reaction Temperature or Insufficient Time. The steric hindrance for the second substitution is higher, requiring more energy.

    • Solution: Increase the reaction temperature and/or extend the reaction time. Monitor the disappearance of the mono-substituted intermediate by TLC or LC-MS to determine the optimal reaction endpoint.

Problem 3: My reaction mixture turns dark, and I observe a significant amount of diphenyl disulfide as a byproduct.

  • Potential Cause: Oxidative Coupling of Thiophenolate. In the presence of oxygen, the copper catalyst can facilitate the oxidative coupling of two thiophenolate anions to form diphenyl disulfide.

    • Solution: This is a critical sign that your inert atmosphere is compromised. Thoroughly degas your solvent before use (e.g., by sparging with argon for 30 minutes). Ensure your reaction vessel is properly flushed with an inert gas and maintained under a positive pressure of nitrogen or argon throughout the experiment.

Experimental Protocols & Data

Optimized Reaction Parameters (Starting Points)

The following table summarizes recommended starting conditions for optimization experiments.

ParameterRecommended ConditionRationale
Starting Material 1,8-DichloroanthraquinoneGood leaving groups, commercially available.[7]
Nucleophile Thiophenol (2.2 - 2.5 eq.)Slight excess ensures complete disubstitution.
Catalyst Copper(I) Iodide (CuI) (5-10 mol%)Effective and common Cu(I) source.[2]
Ligand (Optional) L-Proline (10-20 mol%)Stabilizes catalyst, may lower required temperature.[3]
Base K₂CO₃ or Cs₂CO₃ (3.0 eq.)Ensures complete deprotonation of thiophenol.
Solvent NMP or DMFHigh boiling point, polar aprotic.[2]
Temperature 150 - 190 °CUllmann couplings require significant thermal energy.[2]
Atmosphere Nitrogen or ArgonPrevents oxidative side reactions.
Baseline Experimental Protocol

Experimental_Workflow Figure 3: Experimental Workflow A 1. Setup & Degas (Flask, Condenser, N₂ Inlet) B 2. Add Reagents (Anthraquinone, CuI, Base, Solvent) A->B C 3. Add Thiophenol (via syringe at RT) B->C D 4. Heat to Reaction Temp (e.g., 160°C) C->D E 5. Monitor by TLC (Check for disappearance of starting material) D->E F 6. Work-up (Cool, Quench, Extract) E->F G 7. Purify (Column Chromatography) F->G H 8. Characterize (NMR, MS) G->H

Caption: Figure 3: Experimental Workflow

  • Vessel Preparation: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1,8-dichloroanthraquinone (1.0 eq.), Copper(I) Iodide (0.10 eq.), and Potassium Carbonate (3.0 eq.).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with dry nitrogen or argon three times. Maintain a positive pressure of inert gas throughout the reaction.

  • Solvent and Reagent Addition: Add anhydrous NMP via syringe. Stir the suspension for 15 minutes. Add thiophenol (2.5 eq.) via syringe.

  • Heating and Monitoring: Heat the reaction mixture to 160-180 °C with vigorous stirring. Monitor the reaction progress by taking small aliquots and analyzing them by TLC (e.g., using a 4:1 Hexanes:Ethyl Acetate mobile phase). The reaction is typically complete within 12-24 hours.

  • Work-up: Once the starting material is consumed, cool the reaction to room temperature. Pour the mixture into a beaker containing dilute HCl (1 M) to neutralize the excess base. This mixture can then be extracted with a suitable organic solvent like dichloromethane or ethyl acetate.

  • Purification: Wash the combined organic layers with water and brine. To remove residual copper, wash the organic layer with an aqueous ammonia solution. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the pure this compound.

References

  • The Kinetics of Ullmann Condensation: A Deep Dive into Aryl Thioether Synthesis. Benchchem.
  • Ullmann condensation. Grokipedia.
  • Ullmann condensation. Wikipedia.
  • Ullmann Reaction. BYJU'S.
  • Ullmann reaction. Slideshare.
  • SYNTHESIS OF A NOVEL THIO-ANTHRAQUINONE DERIVATIVE-BASED TISSUE DYE. Revue Roumaine de Chimie.
  • MICROWAVE INDUCED SYNTHESIS OF ANTHRAQUINONE DERIVATIVES A SOLVENT FREE PATH. Rasayan Journal of Chemistry.
  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry.
  • Recent advances in the syntheses of anthracene derivatives. Beilstein Journals.

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Technical Support Center: Troubleshooting Low Solubility of Anthraquinone Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with anthraquinone derivatives. This guide is designed to provide expert insights and practical, step-by-step solutions to one of the most common challenges encountered with this class of compounds: low solubility.

Section 1: Understanding the Core Problem

Q1: Why are my anthraquinone derivatives so difficult to dissolve, especially in aqueous buffers?

A1: The solubility challenge is rooted in the fundamental physicochemical properties of the anthraquinone scaffold.

  • Molecular Structure: The core structure is a polycyclic aromatic hydrocarbon—a large, rigid, and planar system. This flat structure promotes efficient crystal packing (π-π stacking) in the solid state, making it thermodynamically stable and difficult for solvent molecules to break apart.

  • Hydrophobicity: The extensive aromatic system is highly hydrophobic (water-hating). Anthraquinone itself is practically insoluble in water and only sparingly soluble in many organic solvents at room temperature.[1][2][3][4] While functional groups on your specific derivative will influence solubility, the underlying hydrophobic nature of the core structure remains a dominant factor.

  • Lack of Ionizable Groups: Unless your derivative has been specifically synthesized to include acidic or basic functional groups (e.g., carboxylic acids, amines), it will be a neutral molecule. Neutral compounds cannot take advantage of pH-mediated solubility enhancement, a common technique for other classes of molecules.

Section 2: Initial Troubleshooting & Basic Strategies

This section addresses the most common and immediate solubility problems encountered in the lab.

Q2: I need to prepare a high-concentration stock solution. Which organic solvent should I start with?

A2: For initial stock preparation, a strong, water-miscible organic solvent is almost always the best starting point.

Primary Recommendation:

  • Dimethyl Sulfoxide (DMSO): This is the industry-standard solvent for creating high-concentration stock solutions of poorly soluble compounds for biological assays. Its high polarity and aprotic nature are effective at disrupting the crystal lattice of many organic molecules.

Alternative Solvents:

  • N,N-Dimethylformamide (DMF): Similar properties to DMSO and can be an effective alternative.

  • Acetone: Can dissolve anthraquinones, but its high volatility can make concentration management difficult.[3][5][6]

  • Ethanol: Generally a poor solvent for anthraquinones at room temperature, though solubility increases significantly with heating.[1][4] For example, only 0.05 g of anthraquinone dissolves in 100 g of ethanol at 18°C, but this increases to 2.25 g at 78°C.[4]

Experimental Protocol 1: Preparing a Concentrated Stock Solution
  • Weigh Compound: Accurately weigh your anthraquinone derivative into a clean, dry glass vial.

  • Add Solvent: Add a small volume of high-purity, anhydrous DMSO to the vial.

  • Facilitate Dissolution:

    • Vortex: Vortex the solution vigorously for 1-2 minutes.

    • Sonication: If solids persist, place the vial in an ultrasonic bath for 5-10 minutes.[7] This uses sound energy to break up solid particles and enhance dissolution.

    • Gentle Warming: If necessary, warm the solution to 30-40°C. Be cautious, as some derivatives may be heat-sensitive.

  • Incremental Addition: Continue adding solvent incrementally, with vortexing/sonication at each step, until the desired concentration is reached and the solution is completely clear.

  • Storage: Store the stock solution in a tightly sealed vial, protected from light and moisture, typically at -20°C or -80°C. Note that repeated freeze-thaw cycles can sometimes cause precipitation, especially if the DMSO has absorbed water.[8]

Q3: My compound dissolves perfectly in DMSO, but it crashes out (precipitates) when I dilute it into my aqueous cell culture medium or buffer. What's happening and how do I fix it?

A3: This is the most frequent and frustrating problem researchers face. It occurs because you are rapidly changing the solvent environment from one where your compound is highly soluble (DMSO) to one where it is practically insoluble (water). The compound immediately precipitates.

The Solution: A Stepwise Dilution & Co-Solvent Approach

The key is to avoid shocking the compound with a sudden change in solvent polarity.

Troubleshooting Workflow: Preventing Precipitation on Dilution

G start Start: High-Concentration DMSO Stock (e.g., 50 mM) step1 Problem: Direct dilution into aqueous buffer causes precipitation. start->step1 Incorrect Method step2 Solution: Intermediate Dilution Create an intermediate stock in a co-solvent mixture or pure co-solvent. start->step2 Correct Method step3 Option A: Co-Solvent (e.g., PEG400, Ethanol) step2->step3 step4 Option B: Surfactant (e.g., Tween® 80, Cremophor® EL) step2->step4 step5 Final Dilution Add the intermediate stock dropwise to the final aqueous buffer with vigorous stirring/vortexing. step3->step5 step4->step5 end Result: Clear, stable working solution with final DMSO concentration <0.5%.[9] step5->end

Detailed Strategies:

  • Lower the Stock Concentration: If possible, start with a lower DMSO stock concentration (e.g., 10 mM instead of 100 mM). This reduces the magnitude of the concentration change during dilution.[9]

  • Use an Intermediate Co-solvent Dilution: Before the final aqueous dilution, dilute your DMSO stock into a "friendlier" co-solvent. Common choices include:

    • Polyethylene Glycol 400 (PEG400)

    • Ethanol

    • Propylene Glycol A 1:1 mixture of DMSO and PEG400 is often a robust intermediate solvent.[10][11]

  • Slow, Dropwise Addition: When making the final dilution, add the DMSO or intermediate stock solution to the aqueous buffer, not the other way around.[12] Add it slowly and dropwise while vigorously vortexing or stirring the buffer. This allows the molecules to disperse before they have a chance to aggregate and precipitate.

  • Incorporate a Surfactant: For extremely challenging compounds, adding a small amount of a non-ionic surfactant to the final aqueous buffer can help. Surfactants form micelles that encapsulate hydrophobic molecules, keeping them suspended in solution.[13][14]

    • Examples: Polysorbate 80 (Tween® 80) or Cremophor® EL at a final concentration of 0.1% to 1%.[14]

Section 3: Advanced Solubilization Techniques

When basic troubleshooting is insufficient, more advanced formulation strategies may be required, particularly in a drug development context.

Q4: Can I use pH to increase the solubility of my anthraquinone derivative?

A4: Only if your derivative possesses an ionizable functional group.

  • Acidic Groups (e.g., -COOH, phenolic -OH): If your derivative has a carboxylic acid or a sufficiently acidic phenol, increasing the pH of the solution above the group's pKa will deprotonate it, forming a negatively charged and much more water-soluble salt. For example, the solubility of anthraquinone-2-carboxylic acid is dramatically higher at pH 7.4 compared to pH 3.0.[15]

  • Basic Groups (e.g., -NH2): If your derivative has a basic amino group, decreasing the pH below its pKa will protonate it, forming a positively charged and more water-soluble salt.

Caution: Be aware that the stability of your compound may also be pH-dependent. For instance, some anthraquinones like aloin can degrade at different pH values.[16] Always perform a stability check at the target pH.

Q5: What are cyclodextrins and how can they help?

A5: Cyclodextrins are cyclic oligosaccharides with a hydrophilic (water-loving) exterior and a hydrophobic (water-hating) interior cavity.[15] They can act as molecular "buckets" to encapsulate poorly soluble guest molecules, like anthraquinones.

  • Mechanism: The hydrophobic anthraquinone molecule partitions into the nonpolar cavity of the cyclodextrin, forming an "inclusion complex."[15] The hydrophilic exterior of the cyclodextrin then allows the entire complex to dissolve readily in water.

  • Application: This technique has been shown to increase the aqueous solubility of anthraquinone derivatives by nearly tenfold in some cases.[15] It is a widely used strategy in pharmaceutical formulations to improve drug solubility and bioavailability.[17][18][19]

Data Summary Table: Solubility Enhancement Strategies
StrategyMechanismKey Advantage(s)Common Reagents/Methods
Co-solvency Reduces the polarity of the aqueous solvent, increasing the solubility of hydrophobic compounds.[11]Simple, effective for moderate solubility issues, widely used in preclinical studies.DMSO, PEG400, Ethanol, Propylene Glycol
pH Adjustment Converts an ionizable functional group into its charged, more soluble salt form.[11][19]Highly effective for compounds with acidic or basic moieties.NaOH, HCl, Phosphate Buffers, TRIS
Surfactant Micellization Surfactants form micelles that encapsulate the hydrophobic drug in their core.[14]Can significantly increase apparent solubility; useful for very "greasy" compounds.Tween® 80, Cremophor® EL, Sodium Dodecyl Sulfate (SDS)
Cyclodextrin Complexation Encapsulates the drug within a hydrophobic cavity, presenting a hydrophilic exterior.[15][17]High efficiency, can improve stability, well-established in pharma.β-Cyclodextrin, Hydroxypropyl-β-cyclodextrin (HP-β-CD)

References

  • Anthraquinone - Wikipedia . Wikipedia. [Link]

  • Anthraquinone . PubChem. [Link]

  • Adjusting the Structure of β-Cyclodextrin to Improve Complexation of Anthraquinone-Derived Drugs - PMC . National Institutes of Health. [Link]

  • Anthraquinone | C14H8O2 | CID 6780 . PubChem. [Link]

  • Anthraquinone - Sciencemadness Wiki . Sciencemadness. [Link]

  • Anthraquinone - Solubility of Things . Solubility of Things. [Link]

  • Physicochemical characterization of 9,10-anthraquinone 2-carboxylic acid . PubMed. [Link]

  • Anthraquinone: Properties, Production And Uses . Chemcess. [Link]

  • Adjusting the Structure of β-Cyclodextrin to Improve Complexation of Anthraquinone-Derived Drugs . ResearchGate. [Link]

  • Adjusting the Structure of β-cyclodextrin to Improve Complexation of Anthraquinone-derived Drugs . Preprints.org. [Link]

  • (PDF) Adjusting the Structure of β-cyclodextrin to Improve Complexation of Anthraquinone-derived Drugs . ResearchGate. [Link]

  • Measurement and correlation of solubility of anthraquinone derivatives in supercritical carbon dioxide . CORE. [Link]

  • Temperature and pH Stability of Anthraquinones from Native Aloe vera Gel, Spray-Dried and Freeze-Dried Aloe vera Powders during Storage . PubMed Central. [Link]

  • Adjusting the structure of β-cyclodextrin to improve complexa- tion of anthraquinone-derived drugs . ResearchGate. [Link]

  • Self-Assembling Drug Formulations with Tunable Permeability and Biodegradability - PMC . National Institutes of Health. [Link]

  • Solubility of anthraquinone derivatives in supercritical carbon dioxide | Request PDF . ResearchGate. [Link]

  • Compound precipitation from DMSO and the synergy between water uptake and freeze /thaw cycles . Ziath. [Link]

  • DMSO wont dilute my pure compound. How to solve this? . ResearchGate. [Link]

  • Dissolved in DMSO but further dilution or adding in culture plate makes compound precipitated? . ResearchGate. [Link]

  • The Role of Surfactants in Solubilization of Poorly Soluble Drugs . Journal of Chemical and Pharmaceutical Research. [Link]

  • Is there an alternative way of diluting a stock solution to avoid precipitate formation in a DMSO and cell culture experiment? . ResearchGate. [Link]

  • Solvent medium for the anthraquinone process for the production of hydrogen peroxide.
  • How poorly soluble compounds are formulated into drugs . Pion Inc. [Link]

  • Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs . Hilaris Publisher. [Link]

  • Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability. Scholars.Direct. [Link]

  • Formulation Tactics for the Delivery of Poorly Soluble Drugs . International Journal of Pharmaceutical Sciences and Nanotechnology. [Link]

  • The Role of Surfactants in Solubilization of Poorly Soluble . Journal of Chemical and Pharmaceutical Research. [Link]

  • (PDF) Formulation strategies for poorly soluble drugs . ResearchGate. [Link]

  • What are the effects of surfactants on the solubilization of hydrophobic substances? . OKEMO. [Link]

  • Technologies of Isolation and Separation of Anthraquinone Derivatives . WASET. [Link]

  • Brief Overview of Various Approaches to Enhance Drug Solubility . Longdom Publishing. [Link]

  • 5 Novel Techniques for Solubility Enhancement . Ascendia Pharmaceuticals. [Link]

  • Stepwise pH-gradient elution for the preparative separation of natural anthraquinones by multiple liquid-liquid partition . PubMed. [Link]

  • Techniques to improve the solubility of poorly soluble drugs . ResearchGate. [Link]

  • Enhancing the solubility of 1,4-diaminoanthraquinones in electrolytes for organic redox flow batteries through molecular modification . Royal Society of Chemistry. [Link]

  • Use of Anthraquinone Derivatives and Methods of Efficient Syntheses . Liberty University. [Link]

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Technical Support Center: HPLC Mobile Phase Refinement for Anthraquinone Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the High-Performance Liquid Chromatography (HPLC) analysis of anthraquinone derivatives. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during method development and routine analysis. Here, we delve into the causality behind experimental choices to empower you with the knowledge to troubleshoot and refine your mobile phase for optimal separation.

Section 1: Frequently Asked Questions (FAQs) - Mobile Phase Fundamentals

This section addresses foundational questions regarding the selection and preparation of mobile phases for the reversed-phase HPLC separation of anthraquinones.

Q1: What are the most common mobile phases for separating anthraquinone derivatives?

A: The vast majority of separations for anthraquinone derivatives are performed using reversed-phase HPLC (RP-HPLC).[1] The most common stationary phase is a C18 column.[1][2] Consequently, the mobile phase typically consists of a polar component, which is usually water, and a less polar organic modifier.[3][4] The most frequently used organic modifiers are acetonitrile (MeCN) and methanol (MeOH).[5] To improve peak shape and resolution, small amounts of an acid, such as formic acid, acetic acid, or phosphoric acid, are often added to the aqueous component.[1][6][7]

Q2: Should I use Acetonitrile (MeCN) or Methanol (MeOH) as the organic modifier?

A: The choice between acetonitrile and methanol is a critical step in method development as they offer different selectivities.[5][8]

  • Acetonitrile (MeCN) is often preferred because it generally provides lower backpressure compared to methanol-water mixtures, has a lower UV cutoff wavelength (190 nm vs. 205 nm for methanol), making it suitable for low-wavelength detection, and can offer different selectivity for structurally similar compounds.[5]

  • Methanol (MeOH) is less expensive and less toxic than acetonitrile.[5] In some cases, it can provide a better separation for certain analytes due to different molecular interactions with the solute and stationary phase.[8]

Recommendation: If you are developing a new method, it is advisable to screen both solvents. If an existing method with MeCN provides poor resolution, substituting it with MeOH (or vice-versa) can alter the elution order and potentially resolve co-eluting peaks.[8]

Q3: Why is an acidic additive necessary in the mobile phase?

A: Adding an acid to the mobile phase serves two primary, critical functions in the analysis of anthraquinones:

  • Suppressing Silanol Interactions: Most RP-HPLC columns are silica-based and have residual silanol groups (-Si-OH) on their surface. These groups can become ionized (-Si-O-) at moderate pH levels and interact with basic analytes, causing significant peak tailing.[9] By adding an acid like formic or phosphoric acid, the mobile phase pH is lowered, keeping the silanol groups in their neutral, non-ionized form, which minimizes these undesirable secondary interactions and results in sharper, more symmetrical peaks.[9][10]

  • Controlling Analyte Ionization: Many anthraquinone derivatives have ionizable functional groups (e.g., hydroxyl or carboxylic acid groups). The ionization state of these molecules is pH-dependent and drastically affects their retention on a reversed-phase column.[11][12] To ensure reproducible retention and good peak shape, the pH of the mobile phase should be adjusted to at least 2 pH units away from the analyte's pKa.[13] This ensures the analyte exists predominantly in a single, un-ionized form, which is more hydrophobic and better retained.[12][13]

Q4: Should I use an isocratic or a gradient elution method?

A: The choice depends entirely on the complexity of your sample.

  • Isocratic Elution , which uses a constant mobile phase composition, is simple, reproducible, and cost-effective.[14][15] It is ideal for separating a small number of compounds with similar polarities.[15][16]

  • Gradient Elution involves changing the mobile phase composition (e.g., increasing the percentage of organic modifier) during the analytical run.[14] This method is superior for complex samples containing anthraquinones with a wide range of polarities.[17] It provides better resolution for early-eluting peaks, sharpens later-eluting peaks, and significantly reduces the overall analysis time.[14][16] Most published methods for the simultaneous determination of multiple anthraquinones utilize gradient elution.[6][18]

Section 2: Troubleshooting Guide

This guide uses a question-and-answer format to address specific problems you may encounter during your experiments.

Q: My anthraquinone peaks are co-eluting or poorly resolved. How can I improve the separation?

A: Poor resolution is a common issue. Here is a systematic approach to troubleshoot it:

  • Optimize the Gradient Profile: If you are using a gradient, the slope is a powerful tool. A shallower gradient (i.e., increasing the organic solvent percentage more slowly) will increase retention times and often improve the resolution between closely eluting peaks. Try decreasing the %B/min rate.

  • Change the Organic Modifier: As discussed in the FAQ, acetonitrile and methanol offer different selectivities.[5] If you are using MeCN, try developing a method with MeOH. This simple switch can alter the interaction dynamics and may resolve your compounds.[8][19]

  • Adjust the Mobile Phase pH: The retention of ionizable anthraquinones is highly sensitive to pH.[13] A small change in pH can significantly alter the selectivity between two compounds.[13] Try adjusting the concentration of your acidic additive (e.g., from 0.1% to 0.05% formic acid) to see if it improves peak spacing.

  • Lower the Temperature: Reducing the column temperature can sometimes enhance separation, although it will increase backpressure. Try reducing the temperature in 5 °C increments from your current setting.

Q: My peaks are tailing. What is the cause and how do I fix it?

A: Peak tailing for anthraquinone derivatives, especially those with basic properties, is almost always caused by secondary interactions with ionized silanol groups on the silica stationary phase.[9]

  • Primary Cause: The mobile phase pH is not low enough to fully suppress the ionization of the silanol groups.

  • Solution: Increase the acidity of your mobile phase. If you are using 0.1% acetic acid, switch to a stronger acid like 0.1% formic acid. If you are already using formic acid, consider using 0.1% phosphoric acid, which can further lower the pH.[1][20] This ensures the silanols are protonated and reduces the unwanted interactions causing the tailing.[10]

Q: My peaks are fronting or are split. What are the likely causes?

A: Peak fronting or splitting can arise from several issues:

  • Column Overload: You may be injecting too much sample. The peak shape distorts because the stationary phase becomes saturated.

    • Solution: Dilute your sample and reinject. If the peak shape improves, overload was the issue.

  • Sample Solvent Incompatibility: If your sample is dissolved in a solvent much stronger than the initial mobile phase (e.g., sample in 100% MeCN, while the mobile phase starts at 10% MeCN), it can cause peak distortion.

    • Solution: Whenever possible, dissolve your sample in the initial mobile phase.

  • Physical Column Problems: A void or channel in the column packing can lead to split or distorted peaks.

    • Solution: First, try reversing and flushing the column (check the manufacturer's instructions). If this doesn't work, the column may need to be replaced.[21]

Q: Why are my retention times shifting between runs?

A: Drifting retention times indicate a lack of stability in the chromatographic system.

  • Cause 1: Inadequate Column Equilibration: This is very common in gradient elution. If the column is not fully re-equilibrated to the initial mobile phase conditions before the next injection, retention times will be inconsistent.

    • Solution: Increase the post-run equilibration time. A good rule of thumb is to allow at least 10 column volumes of the initial mobile phase to pass through the column before the next run.

  • Cause 2: Mobile Phase Composition Change: The mobile phase can change over time due to the evaporation of the more volatile organic component.[22]

    • Solution: Prepare fresh mobile phase daily and keep the solvent bottles capped.

  • Cause 3: Fluctuating Column Temperature: Retention time is sensitive to temperature.

    • Solution: Use a column oven to maintain a constant, stable temperature.[9]

  • Cause 4: Pump or Mixer Issues: Problems with the HPLC pump's proportioning valves can lead to inaccurate mobile phase composition and shifting retention times.[9]

    • Solution: If you suspect a hardware issue, consult your instrument's service manual or contact a service engineer. Manually preparing the mobile phase can help diagnose if the online mixer is the problem.[22]

Section 3: Key Experimental Protocols

Protocol 1: Preparation of an Acidified Mobile Phase (0.1% Formic Acid)

This protocol describes the preparation of a standard mobile phase used in many anthraquinone separations.[6]

Materials:

  • HPLC-grade water

  • HPLC-grade acetonitrile (or methanol)

  • High-purity formic acid (~99% or higher)

  • Graduated cylinders

  • Filtered solvent bottles

Procedure:

  • Aqueous Component (Solvent A):

    • Measure 999 mL of HPLC-grade water into a 1 L solvent bottle.

    • Carefully add 1 mL of formic acid to the water.

    • Cap the bottle and mix thoroughly by inversion.

    • Degas the solution using sonication, helium sparging, or an inline degasser.

  • Organic Component (Solvent B):

    • Measure 999 mL of HPLC-grade acetonitrile into a 1 L solvent bottle.

    • Carefully add 1 mL of formic acid to the acetonitrile.

    • Cap the bottle and mix thoroughly.

    • Degas the solution.

  • System Setup:

    • Place the respective solvent lines into the prepared bottles.

    • Thoroughly purge the HPLC pumps and lines with the new mobile phase before starting your analysis.

Protocol 2: Systematic Approach to Gradient Method Development

This workflow provides a logical progression for developing a robust gradient method for a complex mixture of anthraquinones.

  • Initial Scouting Run:

    • Prepare the mobile phase as described in Protocol 1.

    • Set up a fast, wide-range gradient (e.g., 5% to 95% MeCN over 10-15 minutes).

    • Inject your sample. The goal of this run is not perfect separation but to determine the approximate elution range of your compounds.

  • Gradient Slope Optimization:

    • Based on the scouting run, adjust the gradient to focus on the region where your analytes elute.

    • If all peaks elute between 30% and 60% MeCN in the scouting run, a new gradient could be 25% to 65% MeCN over a longer period (e.g., 20-30 minutes). This shallower slope will improve resolution.

  • Isocratic Hold for Early Eluters:

    • If you have poorly resolved peaks at the beginning of the chromatogram, add an initial isocratic hold (e.g., hold at 25% MeCN for 5 minutes) before starting the gradient. This can improve the separation of more polar compounds.

  • Modifier and pH Evaluation:

    • If resolution is still insufficient, repeat the optimization process (Steps 1-3) with methanol as the organic modifier.

    • Alternatively, evaluate a different acid (e.g., 0.1% phosphoric acid) to see how the change in pH affects selectivity.

Section 4: Data & Visualizations

Table 1: Common Mobile Phase Additives and Their Properties

AdditiveTypical ConcentrationpKaPrimary FunctionBest For
Formic Acid 0.05 - 0.2%3.75Good for peak shape, volatile (MS-compatible).[23]General purpose, LC-MS applications.
Acetic Acid 0.1 - 1.0%4.76Milder acid, volatile (MS-compatible).[24]When a less acidic mobile phase is needed.
Phosphoric Acid 0.05 - 0.2%2.15Strong acid, excellent for suppressing silanol activity.[1]UV-only applications; non-volatile and not MS-compatible.
Ammonium Acetate 5 - 20 mMBufferBuffers pH, volatile (MS-compatible).[24]Controlling pH in a specific range for LC-MS.

Diagrams

TroubleshootingWorkflow cluster_tailing Peak Tailing cluster_resolution Poor Resolution / Co-elution start Poor Separation (Tailing, Co-elution) tailing_cause Cause: Silanol Interaction start->tailing_cause If Tailing res_step1 1. Optimize Gradient (Make it shallower) start->res_step1 If Co-eluting tailing_solution Solution: Lower Mobile Phase pH (e.g., Use stronger acid) tailing_cause->tailing_solution Fix res_step2 2. Change Organic Modifier (MeCN <=> MeOH) res_step1->res_step2 res_step3 3. Adjust pH (Vary acid concentration) res_step2->res_step3

Caption: A logical workflow for troubleshooting common HPLC separation problems.

pHEffect cluster_pH Mobile Phase pH compound Analyte with Acidic Group (R-COOH) pKa ≈ 4.5 ph_low pH = 2.5 Predominantly Non-ionized (R-COOH) compound->ph_low Good Retention & Symmetrical Peak ph_high pH = 6.5 Predominantly Ionized (R-COO⁻) compound->ph_high Poor Retention & Peak Tailing

Caption: Effect of mobile phase pH on an acidic analyte's ionization and chromatographic behavior.

References

  • Ultrasonic Solvent Extraction Followed by Dispersive Solid Phase Extraction (d-SPE) Cleanup for the Simultaneous Determination of Five Anthraquinones in Polygonum multiflorum by UHPLC-PDA. (n.d.). MDPI. Retrieved from [Link]

  • HPLC Separation of Anthraquinones from Rhubarbs. (n.d.). CABI Digital Library. Retrieved from [Link]

  • Simple Method of 9,10-Anthraquinone Assay in Eleutherine americana (Aubl.) Merr. ex K. Heyne using High-Performance Liquid Chromatography. (2018). ResearchGate. Retrieved from [Link]

  • Mobile Phase Optimization: A Critical Factor in HPLC. (n.d.). Phenomenex. Retrieved from [Link]

  • Panichayupakaranant, P., Sakunpak, A., & Sakunphueak, A. (2009). Quantitative HPLC Determination and Extraction of Anthraquinones in Senna Alata Leaves. Journal of Chromatographic Science, 47(3), 197–200. Retrieved from [Link]

  • Why the addition of additives in the mobile phase is recommended in HPLC-analysis? (2021). ResearchGate. Retrieved from [Link]

  • Isocratic Vs. Gradient Elution in Chromatography. (n.d.). Phenomenex. Retrieved from [Link]

  • Schellinger, A. P., & Carr, P. W. (2006). Isocratic and gradient elution chromatography: a comparison in terms of speed, retention reproducibility and quantitation. Journal of Chromatography A, 1109(2), 253–266. Retrieved from [Link]

  • Optimization of a Reverse-Phase High Performance Liquid Chromatography (RP-HPLC) Method for Simultaneous Separation of Aloe-Emod. (2021). ResearchGate. Retrieved from [Link]

  • Gradient vs. Isocratic HPLC: Which Method is Best for Your Application? (n.d.). Mastelf. Retrieved from [Link]

  • Separation of 1,4-Anthraquinone on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. Retrieved from [Link]

  • An HPLC method development for the assessment of degradation products of anthraquinone dye. (2011). ResearchGate. Retrieved from [Link]

  • HPLC Troubleshooting Guide. (n.d.). Advanced Chromatography Technologies. Retrieved from [Link]

  • Exploring the Role of pH in HPLC Separation. (n.d.). Moravek. Retrieved from [Link]

  • The Importance of Mobile Phase pH in Chromatographic Separations. (2023). Chromatography Today. Retrieved from [Link]

  • Selecting an organic modifier for reversed-phase chromatography. (n.d.). Crawford Scientific. Retrieved from [Link]

  • Addressing pH Issues in Chromatography: From Solid-Phase to Liquid-Liquid Separations. (n.d.). Gilson. Retrieved from [Link]

  • Effect of pH of sample solution on the extraction efficiency for five... (n.d.). ResearchGate. Retrieved from [Link]

  • HPLC Troubleshooting Guide. (n.d.). Chromatography Online. Retrieved from [Link]

  • HPLC patterns of purified-anthocyanin elution with different solvents... (n.d.). ResearchGate. Retrieved from [Link]

  • Most Common Solvents Used in HPLC Mobile Phase. (2023). Phenomenex. Retrieved from [Link]

  • HPLC solvents and mobile phase additives. (n.d.). UCL. Retrieved from [Link]

  • Should an Additive be Added to your HPLC Eluent? (2014). LCGC International. Retrieved from [Link]

  • Mobile Phase Additives in Reverse Phase HPLC: Enhancing Separation, Selectivity, and Sensitivity. (n.d.). Prezi. Retrieved from [Link]

  • Development and Validation of a SPE–HPLC Method for Quantification of Rhein, Emodin, Chrysophanol and Physcion in Rhamnus petiolaris Boiss. & Balansa. (2016). NIH. Retrieved from [Link]

  • The Effect of Modifier on Selectivity in Reversed-Phase High Performance Liquid Chromatography. (2004). LCGC International. Retrieved from [Link]

  • An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting. (2024). ResearchGate. Retrieved from [Link]

  • Unlocking the Potential of Organic Modifiers in Reversed-Phase Liquid Chromatography. (2023). Chromatography Today. Retrieved from [Link]

Sources

Validation & Comparative

A Comparative Guide to the Electrochemical Properties of Anthraquinone Derivatives: Situating 1,8-Di(phenylthio)anthraquinone

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comparative analysis of the electrochemical properties of various substituted anthraquinone derivatives, with a special focus on understanding the potential characteristics of 1,8-di(phenylthio)anthraquinone. For researchers, medicinal chemists, and materials scientists, comprehending how different functional groups modulate the redox behavior of the anthraquinone core is paramount for applications ranging from drug design to energy storage. While direct, extensive experimental data for this compound is not widely available in the current literature, this guide will synthesize existing experimental data for a range of other derivatives and leverage established principles of physical organic chemistry to project the electrochemical profile of this specific thioether derivative.

The Anthraquinone Core: A Redox-Active Scaffold

The 9,10-anthraquinone (AQ) molecule is a planar, aromatic ketone that undergoes two sequential, single-electron reductions to form a stable radical anion (AQ•−) and then a dianion (AQ2−) in aprotic solvents. This reversible redox behavior is central to its function in numerous applications. The potentials at which these electron transfers occur are highly sensitive to the nature and position of substituents on the anthraquinone ring system. Electron-donating groups (EDGs) generally make the reduction more difficult (shifting the potential to more negative values), while electron-withdrawing groups (EWGs) facilitate reduction (shifting the potential to more positive values).

The Influence of Substituents on Redox Potentials: A Mechanistic Overview

The electrochemical properties of anthraquinone derivatives are governed by the electronic effects of their substituents. These effects can be broadly categorized as inductive and resonance effects.

  • Inductive Effects: These are transmitted through the sigma bonds and are related to the electronegativity of the atoms in the substituent.

  • Resonance (or Mesomeric) Effects: These involve the delocalization of pi electrons between the substituent and the aromatic ring.

The interplay of these effects determines the electron density at the redox-active carbonyl groups, thereby influencing the reduction potentials.

Comparative Electrochemical Data of Selected Anthraquinone Derivatives

To provide a clear comparison, the following table summarizes the experimentally determined half-wave potentials (E½) for the first and second reduction steps of several key anthraquinone derivatives. These values were obtained by cyclic voltammetry (CV) under broadly comparable aprotic conditions. It is important to note that direct comparisons should be made with caution, as solvent and electrolyte differences can cause minor shifts in potential.

CompoundSubstituent TypeE½ (1) (V vs. Fc/Fc+)E½ (2) (V vs. Fc/Fc+)Key Observations & Rationale
Unsubstituted Anthraquinone Reference-1.32-1.80The baseline for comparison.
1-Aminoanthraquinone Electron-Donating (Resonance)-1.43-1.83The amino group is a strong electron-donating group through resonance, increasing electron density on the ring and making reduction more difficult.[1]
1,8-Dihydroxyanthraquinone Electron-Donating (Resonance), H-bonding-0.577 (vs Ag/AgCl)-0.615 (vs Ag/AgCl)Hydroxy groups are electron-donating, but intramolecular hydrogen bonding between the hydroxyl protons and the carbonyl oxygens stabilizes the reduced species, making reduction easier.[2]
1,8-Dichloroanthraquinone Electron-Withdrawing (Inductive)Data not availableData not availableChloro groups are inductively electron-withdrawing, which is expected to make the reduction potentials more positive compared to the unsubstituted anthraquinone.
Anthraquinone-2-sulfonic acid Electron-Withdrawing (Inductive)-0.46 (vs Ag/AgCl)Data not availableThe sulfonate group is strongly electron-withdrawing, significantly facilitating the reduction of the anthraquinone core.[3]
This compound Electron-Donating (Resonance), π-acceptor (Sulfur d-orbitals)Predicted: Moderately more negative than unsubstituted AQPredicted: Moderately more negative than unsubstituted AQThe phenylthio group is expected to be net electron-donating through resonance of the sulfur lone pairs with the anthraquinone ring. This would suggest a negative shift in the reduction potentials. However, the presence of d-orbitals on sulfur and the phenyl rings could also allow for some π-acceptor character, potentially mitigating the electron-donating effect.

Note: Potentials are referenced to the Ferrocene/Ferrocenium (Fc/Fc+) couple where specified, a common internal standard in non-aqueous electrochemistry. Some literature values are reported against Ag/AgCl; direct numerical comparison requires conversion, but the trends remain illustrative.

Projected Electrochemical Properties of this compound

Based on the electronic nature of the phenylthio substituent, we can infer the likely electrochemical behavior of this compound. The sulfur atom's lone pairs can participate in resonance with the anthraquinone ring, an electron-donating effect that would be expected to make the molecule harder to reduce, shifting its redox potentials to more negative values compared to the parent anthraquinone.

However, the presence of the phenyl groups and the ability of sulfur to utilize its d-orbitals could introduce competing electronic effects. The overall impact will depend on the balance between the electron-donating resonance of the sulfur lone pairs and any potential electron-withdrawing inductive effects or π-acceptor character. It is plausible that the net effect will be moderately electron-donating, leading to reduction potentials that are slightly more negative than those of unsubstituted anthraquinone.

Experimental Protocols

To ensure the reproducibility and validity of electrochemical comparisons, standardized experimental protocols are essential. Below are detailed methodologies for key electrochemical techniques used in the characterization of anthraquinone derivatives.

Cyclic Voltammetry (CV)

Objective: To determine the redox potentials and assess the reversibility of electron transfer processes.

Methodology:

  • Solution Preparation:

    • Prepare a 0.1 M solution of a suitable supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate, TBAPF6) in an anhydrous, aprotic solvent (e.g., acetonitrile or dimethylformamide).

    • Dissolve the anthraquinone derivative in the electrolyte solution to a final concentration of 1-5 mM.

    • Purge the solution with an inert gas (e.g., argon or nitrogen) for at least 15 minutes to remove dissolved oxygen.

  • Electrochemical Cell Setup:

    • Assemble a three-electrode cell consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl or a silver wire pseudo-reference), and a counter electrode (e.g., platinum wire).

    • Ensure the electrodes are clean and properly polished (for solid working electrodes).

  • Data Acquisition:

    • Connect the electrodes to a potentiostat.

    • Set the potential window to scan over the expected reduction events (e.g., from 0 V to -2.0 V vs. the reference electrode).

    • Perform the cyclic voltammogram at a scan rate of 100 mV/s.

    • Record several cycles to ensure the stability of the redox processes.

    • To accurately compare between experiments, it is best practice to add a small amount of an internal reference standard, such as ferrocene, at the end of the experiment and record its voltammogram. The half-wave potential of the ferrocene/ferrocenium couple can then be used to normalize the measured potentials.

Differential Pulse Voltammetry (DPV)

Objective: To obtain higher sensitivity and better resolution of redox peaks, particularly for determining accurate peak potentials.

Methodology:

  • Solution and Cell Setup: Prepare the sample and electrochemical cell as described for cyclic voltammetry.

  • Data Acquisition:

    • Select the DPV mode on the potentiostat.

    • Set the initial and final potentials to bracket the redox events of interest.

    • Define the pulse parameters:

      • Pulse Amplitude: Typically 50 mV.

      • Pulse Width: Typically 50 ms.

      • Scan Increment: Typically 4-10 mV.

    • Run the DPV scan and record the resulting voltammogram. The peak potential in DPV is closely related to the half-wave potential.

Visualizing the Concepts

To further clarify the relationships and processes discussed, the following diagrams are provided.

cluster_EDG Electron-Donating Groups (EDGs) cluster_EWG Electron-Withdrawing Groups (EWGs) EDG_node -NH2, -OH, -SR EDG_effect Increase electron density on AQ ring -> Destabilize LUMO -> More negative reduction potential EDG_node->EDG_effect EWG_node -SO3H, -Cl, -NO2 EWG_effect Decrease electron density on AQ ring -> Stabilize LUMO -> More positive reduction potential EWG_node->EWG_effect AQ Anthraquinone Core cluster_EDG cluster_EDG AQ->cluster_EDG Substituent Effects cluster_EWG cluster_EWG AQ->cluster_EWG

Caption: Influence of electron-donating and -withdrawing groups on the redox potential of the anthraquinone core.

prep Prepare Analyte Solution (1-5 mM in 0.1 M electrolyte) purge Purge with Inert Gas (15 min) prep->purge cell Assemble 3-Electrode Cell (WE, RE, CE) purge->cell cv Run Cyclic Voltammetry (e.g., 100 mV/s) cell->cv dpv Run Differential Pulse Voltammetry (for higher resolution) cell->dpv analyze Analyze Data (Determine E½, assess reversibility) cv->analyze dpv->analyze

Caption: General experimental workflow for the electrochemical analysis of anthraquinone derivatives.

Conclusion

The electrochemical properties of anthraquinone derivatives are intricately linked to the electronic nature of their substituents. While experimental data for this compound is sparse, by comparing it with a range of derivatives bearing electron-donating and electron-withdrawing groups, we can predict its behavior. The phenylthio group is anticipated to be net electron-donating, likely resulting in reduction potentials that are moderately more negative than those of unsubstituted anthraquinone. This guide provides a framework for understanding these structure-property relationships and the experimental protocols necessary to rigorously characterize novel anthraquinone derivatives. Further experimental investigation into this compound is warranted to confirm these predictions and fully elucidate its electrochemical profile.

References

  • Cao, Y., Rabinowitz, D. J., Dixon, D. W., & Netzel, T. L. (2009). Synthesis, Electrochemistry, and Hydrolysis of Anthraquinone Derivatives.
  • Er, S., Suh, C., Marshak, M. P., & Aspuru-Guzik, A. (2015).
  • Gallmetzer, M., et al. (2022). Direct Electrochemical CO2 Capture Using Substituted Anthraquinones in Homogeneous Solutions: A Joint Experimental and Theoretical Study. The Journal of Physical Chemistry C, 126(34), 14365–14376.
  • Jing, Y., et al. (2020). In situ electrosynthesis of anthraquinone electrolytes in aqueous flow batteries. Green Chemistry, 22(18), 6084-6092.
  • Ji, Y., et al. (2021). Tuning Redox Potential of Anthraquinone-2-Sulfonate (AQS) by Chemical Modification to Facilitate Electron Transfer From Electrodes in Shewanella oneidensis. Frontiers in Bioengineering and Biotechnology, 9, 707252. [Link]

  • Zarzeczańska, D., et al. (2014). Synthesis, redox properties, and basicity of substituted 1-aminoanthraquinones: Spectroscopic, electrochemical, and computational studies in acetonitrile solutions. Journal of Physical Organic Chemistry, 27(8), 634-642.
  • Wang, Z., et al. (2017). First Principles Design of Anthraquinone Derivatives in Redox Flow Batteries. International Journal of Electrochemical Science, 12, 10433-10444. [Link]

  • Schimanofsky, C., et al. (2022). Anthraquinone and its derivatives as sustainable materials for electrochemical applications – a joint experimental and theoretical investigation of the redox potential in solution. Physical Chemistry Chemical Physics, 24(24), 14845-14856. [Link]

  • Elgrishi, N., Rountree, K. J., McCarthy, B. D., Rountree, E. S., Eisenhart, T. T., & Dempsey, J. L. (2018). A Practical Beginner’s Guide to Cyclic Voltammetry.
  • Pine Research Instrumentation. (2024). Differential Pulse Voltammetry (DPV). [Link]

Sources

Benchmarking the performance of 1,8-Di(phenylthio)anthraquinone in solar cells against known dyes

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Allure and Challenge of Anthraquinone Dyes

Anthraquinone dyes, a class of organic compounds derived from anthraquinone, are known for their vibrant colors and high stability.[1] Their inherent properties, such as strong light absorption in the visible spectrum, have prompted investigations into their potential as photosensitizers in DSSCs.[2][3] The core hypothesis is that the tunable electronic properties of the anthraquinone scaffold, through the introduction of various functional groups, could lead to the development of efficient and low-cost solar cell sensitizers.

However, research has revealed a significant challenge associated with anthraquinone-based dyes. The inherent electron-withdrawing nature of the two carbonyl groups on the anthraquinone framework can impede the efficient injection of photo-excited electrons into the conduction band of the semiconductor (typically TiO₂), a critical step in the photovoltaic conversion process.[2][4] This guide will delve into a quantitative comparison to illustrate this performance gap and provide a detailed experimental framework for reproducible evaluation.

Comparative Performance Data

The following table summarizes the key photovoltaic performance parameters of a representative anthraquinone dye and the benchmark dyes under standard test conditions (AM 1.5G irradiation, 100 mW/cm²).

DyePower Conversion Efficiency (PCE) (%)Open-Circuit Voltage (Voc) (V)Short-Circuit Current Density (Jsc) (mA/cm²)Fill Factor (FF)
1,8-bis(4-carboxyphenylamino)-anthraquinone (Proxy) 0.125 [2]0.420.380.78
N719 (Ruthenium-based) ~2.5 - 11.18 [5][6]~0.70~15-20~0.6-0.7
Black Dye (N749) (Ruthenium-based) ~3.8 - 10.4 [7][8]~0.70~20.5~0.7

Analysis of Performance Metrics:

The data clearly indicates a significant disparity in performance between the anthraquinone-based dye and the ruthenium-based benchmark dyes. The power conversion efficiency (PCE), which represents the overall efficiency of the solar cell, is orders of magnitude lower for the anthraquinone dye.[2] This is primarily attributed to a drastically lower short-circuit current density (Jsc), which is a measure of the maximum current that the solar cell can produce. The low Jsc in the anthraquinone dye suggests a very inefficient generation of charge carriers upon illumination, likely due to the aforementioned poor electron injection dynamics.[2][4]

While the fill factor (FF) of the anthraquinone dye is respectable, indicating good charge collection at the electrode, the low Voc and especially the extremely low Jsc are the primary limiting factors for its overall performance.

Experimental Protocol: Fabrication and Characterization of Dye-Sensitized Solar Cells

To ensure a standardized and reproducible comparison of different dyes, the following detailed protocol for the fabrication and characterization of DSSCs is provided.

Preparation of TiO₂ Photoanode
  • Cleaning of FTO Glass: Fluorine-doped Tin Oxide (FTO) coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol for 15 minutes each. The cleaned substrates are then dried under a stream of nitrogen.

  • Deposition of TiO₂ Paste: A layer of TiO₂ paste (e.g., 18-NRT) is deposited onto the conductive side of the FTO glass using the doctor-blade technique. The thickness of the layer can be controlled by using adhesive tape as a spacer.

  • Sintering of TiO₂ Film: The TiO₂ coated substrates are subjected to a sintering process in a muffle furnace. A typical temperature profile involves a gradual increase in temperature to 500°C, where it is held for 30 minutes to ensure the formation of a mesoporous and crystalline TiO₂ film. The substrates are then allowed to cool down slowly to room temperature.

  • Dye Sensitization: The sintered TiO₂ photoanodes are immersed in a dye solution (typically 0.3-0.5 mM in a suitable solvent like a mixture of acetonitrile and tert-butanol) for 24 hours at room temperature in a dark environment to ensure complete dye adsorption.

Preparation of Counter Electrode
  • A hole is drilled in another FTO glass substrate to serve as the electrolyte filling port.

  • The conductive side of the FTO glass is coated with a thin layer of a platinum catalyst solution (e.g., H₂PtCl₆ in isopropanol) and then heated at 400°C for 15 minutes.

Assembly of the DSSC
  • The dye-sensitized TiO₂ photoanode and the platinum-coated counter electrode are assembled into a sandwich-type cell, separated by a thin polymer sealant (e.g., Surlyn).

  • The cell is sealed by heating the polymer sealant.

  • The electrolyte solution (e.g., a solution of 0.5 M LiI, 0.05 M I₂, and 0.5 M 4-tert-butylpyridine in acetonitrile) is introduced into the cell through the pre-drilled hole in the counter electrode. The hole is then sealed.

Photovoltaic Characterization

The performance of the assembled DSSC is evaluated under a solar simulator with a light intensity of 100 mW/cm² (AM 1.5G). The current-voltage (I-V) characteristics are measured using a source meter. The key performance parameters (PCE, Voc, Jsc, and FF) are then calculated from the I-V curve.

Visualizing the Process and Principles

To better understand the experimental workflow and the underlying principles of DSSC operation, the following diagrams are provided.

Experimental Workflow for DSSC Fabrication

DSSC_Fabrication_Workflow cluster_photoanode Photoanode Preparation cluster_cathode Counter Electrode Preparation cluster_assembly Cell Assembly & Characterization A1 FTO Glass Cleaning A2 TiO₂ Paste Deposition (Doctor-Blading) A1->A2 A3 Sintering of TiO₂ Film A2->A3 A4 Dye Sensitization A3->A4 C1 Sandwich Assembly A4->C1 B1 FTO Glass with Hole B2 Platinum Coating B1->B2 B2->C1 C2 Electrolyte Filling C1->C2 C3 Sealing C2->C3 C4 Photovoltaic Testing C3->C4

Caption: Workflow for the fabrication and characterization of a dye-sensitized solar cell.

Energy Level Diagram of Dyes in a DSSC

Energy_Level_Diagram cluster_levels Energy Levels (vs. Vacuum) cluster_dyes TiO2_CB TiO₂ Conduction Band (~ -4.0 eV) I_I3_Redox I⁻/I₃⁻ Redox Potential (~ -4.8 eV) N719_HOMO N719 HOMO (~ -5.34 eV) I_I3_Redox->N719_HOMO Dye Regeneration BlackDye_HOMO Black Dye HOMO (~ -5.1 eV) I_I3_Redox->BlackDye_HOMO AQ_HOMO AQ Dye HOMO (Proxy) I_I3_Redox->AQ_HOMO N719_LUMO N719 LUMO (~ -3.01 eV) N719_LUMO->TiO2_CB Electron Injection BlackDye_LUMO Black Dye LUMO (~ -3.7 eV) BlackDye_LUMO->TiO2_CB AQ_LUMO AQ Dye LUMO (Proxy) AQ_LUMO->TiO2_CB Inefficient Injection

Caption: Energy level alignment of dyes relative to the TiO₂ and electrolyte in a DSSC.

Mechanistic Insights from Energy Levels:

The energy level diagram provides a clear rationale for the observed performance differences. For efficient electron injection to occur, the Lowest Unoccupied Molecular Orbital (LUMO) of the dye must be at a higher energy level (more negative potential) than the conduction band of the TiO₂.[9] Conversely, for effective dye regeneration, the Highest Occupied Molecular Orbital (HOMO) of the dye must be at a lower energy level (more positive potential) than the redox potential of the electrolyte.[10]

Both N719 and Black Dye have LUMO levels that are well-positioned for efficient electron injection into the TiO₂ conduction band.[11][12] In contrast, while the exact HOMO/LUMO levels for 1,8-Di(phenylthio)anthraquinone are not available, studies on similar anthraquinone dyes suggest that their LUMO levels might be too low, leading to a small driving force for electron injection, or that the electron-withdrawing nature of the anthraquinone core hinders the process, resulting in inefficient charge transfer.[2][4] This is depicted in the diagram by the dashed arrow for the anthraquinone dye, representing this inefficiency.

Conclusion and Future Outlook

This guide has provided a comprehensive comparison of an anthraquinone-based dye with benchmark ruthenium-based dyes for DSSC applications. The experimental data and mechanistic explanations clearly indicate that while anthraquinone dyes possess favorable light-absorbing properties, their photovoltaic performance is severely limited by inefficient electron injection into the semiconductor.

For researchers and professionals in the field, this underscores the critical importance of molecular design in tuning the electronic properties of photosensitizers. Future work on anthraquinone-based dyes should focus on modifying the molecular structure to elevate the LUMO energy level and reduce the electron-withdrawing strength of the core, perhaps through the strategic placement of strong electron-donating groups. Overcoming this fundamental challenge will be key to unlocking the potential of this abundant and stable class of organic dyes for next-generation solar cell technologies.

References

  • Effective dyes for DSSCs–Important experimental and calcul
  • Anthraquinone dyes as photosensitizers for dye-sensitized solar cells.
  • Fabrication and characterization of dye sensitized solar cells: A photographic guide. CORE.
  • HOMO, LUMO energies and energy gaps of the original and designed dyes in acetonitrile.
  • Thin Films Characterization and Study of N749-Black Dye for Photovoltaic Applic
  • Experimental determination of the HOMO and LUMO energy levels of the N719 dye.
  • Optimizing Solar Power: The Impact of N719 Dye Concentration on DSSC Efficiency with TiO2 Nanoparticles. Pandawa Institute Journals.
  • Schematic diagram for HOMO and LUMO energy levels of 5 , 5 , N719 and N749 dyes.
  • Effect of N719 dye concentration on the Conversion Efficiency of Dye Sensitized Solar Cells (DSSCs).
  • Determining of Efficiency For The N749 Dye contact with TiO2 In Dye Sensitized Solar Cell.
  • Determining of Efficiency for the N749 Dye Contact with TiO2 in Dye Sensitized Solar Cell. Iraqi Journal of Physics.
  • A theoretical model for Efficiency N749 Black Dye- Sensitized Solar Cell Based on TiO2 Photoanode. AIP Publishing.
  • Optimizing Solar Power: The Impact of N719 Dye Concentration on DSSC Efficiency with TiO2 Nanoparticles.
  • Fabrication of Dye Sensitized Solar Cell and Efficiency Enhancement by Using N719 and Z907 Dyes Mixture. Science Publishing Group.
  • Effect of N719 Dye Concentration on the Conversion Efficiency of Dye Sensitized Solar Cells. Zanco Journal of Pure and Applied Sciences.
  • The energy levels of the HOMO and LUMO of the all mentioned dyes.
  • Review of the Development of Dyes for Dye-Sensitized Solar Cells. Journal of the Korean Ceramic Society.
  • The effect of co-sensitization methods between N719 and boron dipyrromethene triads on dye-sensitized solar cell performance.
  • Frontier molecular orbitals and HOMO–LUMO energy levels for all studied...
  • (PDF) Fabrication and Characterization of Low-Cost Dye-sensitized Solar Cells (DSSCs) with Natural Light Absorbers of Henna-Based Natural Dye and N719 Mixtures.
  • New Materials for Solar Cells. University of Tennessee.
  • LUMO and HOMO energy level graphs of Dye 1, Dye 2 and Dye 3.
  • Do HOMO–LUMO Energy Levels and Band Gaps Provide Sufficient Understanding of Dye-Sensitizer Activity Trends for Water Purification?.
  • Anthraquinone dyes as photosensitizers for dye-sensitized solar cells. DiVA portal.
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  • Fabrication and Characterization of Dye-Sensitized Solar Cells (DSSCs) using Flexible Non-conductive Polyetherimide (PEI) Polyme. Research Square.
  • Anthraquinone dyes as photosensitizers for dye-sensitized solar cells. DiVA portal.
  • Anthraquinone dyes. Wikipedia.
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  • Photovoltaic performances of DSSCs fabricated with anthracene-based dyes.
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A Comparative Guide to the Structure-Activity Relationship of 1,8-Disubstituted Anthraquinones in Biological Systems

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Anthraquinone Scaffold - A Privileged Structure in Drug Discovery

The 1,8-disubstituted anthraquinone core is a prominent structural motif found in a vast array of natural products and synthetically derived compounds. This tricyclic aromatic ketone scaffold is not merely a colorful dye but a "privileged structure" in medicinal chemistry, demonstrating a remarkable capacity to interact with diverse biological targets. Naturally occurring 1,8-disubstituted anthraquinones, such as emodin, rhein, and danthron (also known as chrysazin), are extracted from various plants and fungi and have been used in traditional medicine for centuries.[1] Their biological significance lies in a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[2][3][4]

This guide provides a comparative analysis of the structure-activity relationships (SAR) of key 1,8-disubstituted anthraquinones. We will dissect how subtle modifications to the substituents at the C1 and C8 positions—and elsewhere on the anthraquinone ring—profoundly influence their biological efficacy. By integrating quantitative experimental data with mechanistic insights, this document aims to serve as a valuable resource for researchers in drug discovery and development.

Comparative Analysis of Biological Activities

The therapeutic potential of 1,8-disubstituted anthraquinones is dictated by the nature, position, and orientation of their functional groups. The hydroxyl (-OH), methyl (-CH3), carboxylic acid (-COOH), and hydroxymethyl (-CH2OH) groups are common substituents that modulate the molecule's electronic properties, lipophilicity, and hydrogen bonding capacity, thereby influencing its interaction with biological macromolecules.

Anticancer Activity: Targeting Cell Proliferation and Survival

Anthraquinones exert their anticancer effects through multiple mechanisms, including the induction of apoptosis, cell cycle arrest, and inhibition of metastasis.[2] The planarity of the anthraquinone ring allows for intercalation into DNA, while interactions with key enzymes and signaling proteins can disrupt cancer cell proliferation.

A critical signaling cascade often implicated in cancer is the PI3K/Akt/mTOR pathway , which governs cell growth, survival, and proliferation.[5][6] Several 1,8-disubstituted anthraquinones have been shown to modulate this pathway, making it a key area of investigation. For instance, emodin has been observed to influence the PI3K/mTOR/GSK3β signaling pathway in neuroblastoma cells.[1]

PI3K_Akt_Pathway cluster_membrane Cell Membrane GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK Binds PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Apoptosis Apoptosis (Inhibition) Akt->Apoptosis Proliferation Cell Proliferation, Growth & Survival mTOR->Proliferation Emodin Emodin & Other Anthraquinones Emodin->PI3K Inhibits Emodin->Akt Inhibits

Caption: PI3K/Akt/mTOR pathway inhibition by anthraquinones.

Comparative Cytotoxicity Data:

The in vitro cytotoxicity of these compounds is a primary indicator of their anticancer potential. The half-maximal inhibitory concentration (IC50) values reveal the potency of a compound against a specific cancer cell line.

CompoundStructureCancer Cell LineIC50 (µM)Reference
Emodin 1,3,8-trihydroxy-6-methylanthraquinoneMCF-7 (Breast)~26.7[2][2]
T98G (Glioblastoma)61.24[1]
C6 (Glioblastoma)52.67[1]
Aloe-Emodin 1,8-dihydroxy-3-(hydroxymethyl)anthraquinoneMCF-7 (Breast)10 - 50 (cytotoxic)[2]
MDA-MB-231 (Breast)Significant cytotoxicity[2]
Rhein 1,8-dihydroxy-3-carboxyanthraquinoneHepG2 (Liver)Varies (often studied for anti-inflammatory effects)N/A
Chrysophanol 1,8-dihydroxy-3-methylanthraquinoneVariousGenerally less potent than Emodin[1]

Structure-Activity Relationship Insights (Anticancer):

  • Hydroxylation Pattern: The presence and position of hydroxyl groups are crucial. Emodin, with three hydroxyl groups at positions 1, 3, and 8, generally shows potent activity.

  • Substitution at C3: The nature of the substituent at the C3 position significantly impacts activity. Comparing Emodin (-CH3), Aloe-Emodin (-CH2OH), and Rhein (-COOH), we see a modulation of properties like lipophilicity and hydrogen bonding potential, leading to differential activities.

  • Methyl Group at C6 (Emodin): The methyl group in emodin contributes to its lipophilicity, potentially enhancing cell membrane permeability.

Anti-inflammatory Activity: Quelling the Inflammatory Cascade

Chronic inflammation is a key driver of many diseases. 1,8-disubstituted anthraquinones can suppress inflammatory responses by inhibiting the production of inflammatory mediators like nitric oxide (NO), prostaglandins, and pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[7] A central pathway in inflammation is the Nuclear Factor-kappa B (NF-κB) pathway, which controls the transcription of numerous pro-inflammatory genes.[8] Rhein, in particular, has been extensively studied for its ability to inhibit NF-κB activation.[8][9][10][11][12][13]

NFkB_Pathway cluster_cytoplasm Cytoplasm Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) Receptor Receptor Stimuli->Receptor IKK IKK Complex Receptor->IKK Activates IkB IκBα IKK->IkB Phosphorylates (leading to degradation) NFkB NF-κB (p65/p50) IkB->NFkB NFkB_active Active NF-κB NFkB->NFkB_active Releases Nucleus Nucleus NFkB_active->Nucleus Translocates to Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2, iNOS) Nucleus->Genes Induces Transcription Rhein Rhein Rhein->IKK Inhibits Rhein->NFkB_active Inhibits Translocation

Caption: NF-κB signaling pathway inhibition by Rhein.

Comparative Anti-inflammatory Data:

CompoundModel/AssayEffectMechanismReference
Rhein LPS-stimulated RAW264.7 macrophagesDose-dependent reduction of TNF-α, IL-1β, IL-6, and Nitrite levels.Inhibition of NF-κB phosphorylation and NLRP3 inflammasome activation.[7][8]
Carrageenan-induced paw edema (rats)Significant reduction in paw edema.Inhibition of pro-inflammatory cytokine release.[7]
Acetic acid-induced vascular permeability (mice)Dose-dependent reduction in vascular permeability.Inhibition of inflammatory mediator release.[7]
Danthron Murine macrophage RAW 264.7 cellsEvaluated for antioxidative properties, which are linked to anti-inflammatory action.Scavenging of free radicals.N/A

Structure-Activity Relationship Insights (Anti-inflammatory):

  • Carboxylic Acid at C3 (Rhein): The acidic group of rhein is a key feature for its anti-inflammatory activity, likely involved in critical interactions with target proteins.

  • Hydroxyl Groups: The 1,8-dihydroxy substitution pattern is common among anti-inflammatory anthraquinones, suggesting the importance of these groups for hydrogen bonding and chelation of metal ions involved in inflammatory processes.

Antimicrobial Activity: Combating Pathogenic Microbes

The rise of antibiotic resistance necessitates the discovery of new antimicrobial agents. Anthraquinones have shown activity against a range of pathogens, including Gram-positive bacteria and fungi.[3] Their mechanisms of action are thought to involve disrupting cell membrane integrity, inhibiting bacterial enzymes, and interfering with nucleic acid synthesis.[14]

Comparative Antimicrobial Data (Minimum Inhibitory Concentration - MIC):

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

CompoundMicroorganismMIC (µg/mL)Reference
Emodin Staphylococcus aureus3.9[15]
Bacillus subtilis7.8[15]
S. aureus ATCC 6538256[16]
Methicillin-resistant S. aureus (MRSA)4[14]
Candida albicansActive (76% inhibition at 5mM)[3]
Rhein Staphylococcus aureusEvaluated as an antibacterial agentN/A
Danthron Trichomonas vaginalisIC50 = 8.9 µM[3]

Structure-Activity Relationship Insights (Antimicrobial):

  • Polarity: The polarity of substituents is a crucial factor. Studies have shown that stronger polarity often correlates with more potent antibacterial effects.

  • Hydroxyl Groups: As with other activities, the hydroxyl groups are important. Acetylating the hydroxyl groups of emodin resulted in a loss of activity against MRSA, highlighting their necessity.[17]

  • Lipophilicity: A balance between hydrophilicity and lipophilicity is required for the compound to cross the bacterial cell wall and membrane. The presence of a methyl group (as in emodin) can enhance this property.

  • Halogenation: Introduction of iodine substituents onto the emodin scaffold was shown to dramatically increase potency against Gram-positive bacteria, including MRSA, by increasing bacterial plasma membrane permeability.[16]

Validated Experimental Protocols

To ensure the reproducibility and reliability of SAR studies, standardized experimental protocols are essential. Below are detailed, self-validating methodologies for the key assays discussed.

Protocol 1: MTT Assay for Cellular Cytotoxicity

This colorimetric assay measures the metabolic activity of cells as an indicator of viability. Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[18][19][20][21]

MTT_Workflow start Start seed 1. Seed Cells in 96-well plate (e.g., 1x10^4 cells/well) start->seed incubate1 2. Incubate 24h, 37°C, 5% CO2 (Allow Adhesion) seed->incubate1 treat 3. Treat Cells with Anthraquinones (serial dilutions) incubate1->treat incubate2 4. Incubate 24-72h, 37°C, 5% CO2 treat->incubate2 add_mtt 5. Add MTT Solution (e.g., 0.5 mg/mL) Incubate 2-4h incubate2->add_mtt solubilize 6. Solubilize Formazan (Add DMSO or Solubilization Buffer) add_mtt->solubilize read 7. Measure Absorbance at ~570 nm (Plate Reader) solubilize->read end End read->end

Caption: Experimental workflow for the MTT cytotoxicity assay.

Step-by-Step Methodology:

  • Cell Seeding: Plate cells in a 96-well microtiter plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the 1,8-disubstituted anthraquinones in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with untreated cells (negative control) and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: After incubation, carefully remove the treatment medium. Add 100 µL of fresh, serum-free medium containing MTT (final concentration 0.5 mg/mL) to each well. Incubate for 2-4 hours at 37°C, protected from light.

  • Formazan Solubilization: Remove the MTT solution. Add 100 µL of a solubilization solution (e.g., dimethyl sulfoxide - DMSO) to each well to dissolve the purple formazan crystals. Mix gently by shaking the plate for 15 minutes.

  • Absorbance Measurement: Read the absorbance at a wavelength of 540-590 nm using a microplate spectrophotometer.

  • Data Analysis: Calculate cell viability as a percentage relative to the untreated control. Plot a dose-response curve to determine the IC50 value.

Protocol 2: Griess Assay for Nitric Oxide (NO) Quantification

This assay quantifies NO production by measuring its stable breakdown product, nitrite (NO2-), in cell culture supernatants. It relies on a diazotization reaction that forms a colored azo product.[22][23][24][25]

Griess_Workflow start Start stimulate 1. Stimulate Cells (e.g., Macrophages with LPS) +/- Anthraquinones start->stimulate incubate 2. Incubate (e.g., 24h, 37°C) stimulate->incubate collect 3. Collect Supernatant (contains Nitrite) incubate->collect transfer 4. Transfer 50 µL Supernatant to New 96-well plate collect->transfer add_griess 5. Add Griess Reagents (Sulfanilamide, then NED) Incubate 10 min transfer->add_griess read 6. Measure Absorbance at 540 nm add_griess->read end End read->end

Caption: Experimental workflow for the Griess nitric oxide assay.

Step-by-Step Methodology:

  • Cell Culture and Treatment: Plate cells (e.g., RAW 264.7 macrophages) in a 24-well or 96-well plate. Pre-treat cells with various concentrations of the anthraquinone compounds for 1-2 hours.

  • Inflammatory Stimulation: Induce NO production by adding an inflammatory stimulus, such as lipopolysaccharide (LPS, 1 µg/mL). Include appropriate controls (untreated, stimulus only). Incubate for 24 hours.

  • Sample Collection: Carefully collect the cell culture supernatant from each well.

  • Griess Reaction: In a new 96-well plate, add 50 µL of supernatant to each well.

  • Add 50 µL of Griess Reagent I (e.g., 1% sulfanilamide in 5% phosphoric acid) to each well and incubate for 5-10 minutes at room temperature, protected from light.

  • Add 50 µL of Griess Reagent II (e.g., 0.1% N-(1-Naphthyl)ethylenediamine dihydrochloride in water) to each well and incubate for another 5-10 minutes. A purple color will develop.

  • Standard Curve: Prepare a standard curve using known concentrations of sodium nitrite (e.g., 0-100 µM).

  • Absorbance Measurement: Measure the absorbance at 540 nm within 30 minutes.

  • Data Analysis: Calculate the nitrite concentration in the samples by interpolating from the standard curve.

Protocol 3: Broth Microdilution for MIC Determination

This is the gold-standard method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against bacteria or fungi.[26][27][28][29][30]

MIC_Workflow start Start prepare_cpd 1. Prepare 2-fold Serial Dilutions of Anthraquinone in Broth start->prepare_cpd prepare_ino 2. Prepare Standardized Bacterial Inoculum (e.g., 0.5 McFarland) start->prepare_ino inoculate 3. Inoculate Wells with Bacteria (Final ~5x10^5 CFU/mL) prepare_cpd->inoculate prepare_ino->inoculate controls 4. Include Controls (Growth & Sterility) inoculate->controls incubate 5. Incubate Plate 16-20h, 37°C inoculate->incubate read 6. Visually Inspect for Turbidity (Bacterial Growth) incubate->read end End read->end

Caption: Workflow for Broth Microdilution MIC determination.

Step-by-Step Methodology:

  • Prepare Compound Plate: In a sterile 96-well microtiter plate, prepare two-fold serial dilutions of the test compounds in an appropriate sterile broth medium (e.g., Mueller-Hinton Broth). Typically, 50-100 µL per well.

  • Prepare Inoculum: Prepare a bacterial suspension from a fresh culture (18-24 hours old) in broth or saline. Adjust the turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL.

  • Dilute Inoculum: Dilute the standardized suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells after inoculation.

  • Inoculation: Add the diluted bacterial inoculum to each well containing the test compound. The final volume should be uniform (e.g., 100-200 µL).

  • Controls: Include a positive control well (broth + inoculum, no compound) to confirm bacterial growth and a negative control well (broth only) to confirm media sterility.

  • Incubation: Cover the plate and incubate at 37°C for 16-20 hours.

  • Determine MIC: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth). This can be determined by visual inspection or by using a plate reader.

Conclusion and Future Directions

The 1,8-disubstituted anthraquinone scaffold is a versatile platform for the development of novel therapeutic agents. The structure-activity relationships highlighted in this guide demonstrate that small chemical modifications can lead to significant changes in biological activity, switching potency between anticancer, anti-inflammatory, and antimicrobial effects.

  • For Anticancer Activity: The number and position of hydroxyl groups, along with the nature of the substituent at C3, are paramount.

  • For Anti-inflammatory Activity: A carboxylic acid at C3, as seen in rhein, appears to be a strong determinant of activity, particularly through the inhibition of the NF-κB pathway.

  • For Antimicrobial Activity: A delicate balance of polarity and lipophilicity is key, with hydroxyl groups being essential for activity against many bacterial strains.

Future research should focus on synthesizing novel analogs with improved pharmacological profiles, including enhanced bioavailability and reduced toxicity. The exploration of hybrid molecules that combine the anthraquinone scaffold with other pharmacophores could lead to multi-target drugs with superior efficacy. Furthermore, a deeper understanding of their molecular targets and off-target effects through advanced proteomics and genomics will be crucial for translating these promising compounds from the laboratory to the clinic.

References

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A Senior Application Scientist's Guide to Bridging Theory and Experiment in the Spectroscopic Analysis of Anthraquinone Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to an in-depth exploration of the spectroscopic characterization of anthraquinone derivatives, a class of compounds at the forefront of drug discovery and materials science.[1][2][3] This guide moves beyond a simple recitation of methods to provide a critical comparison of theoretical predictions and experimental outcomes, offering a robust framework for validating your own findings. As your virtual Senior Application Scientist, I will elucidate the causal links between theoretical models and experimental realities, ensuring that every step is part of a self-validating analytical system.

The unique aromatic structure of anthraquinones gives rise to distinct spectroscopic properties that are pivotal for their identification and the elucidation of their biological mechanisms. A synergistic approach, combining the predictive power of computational chemistry with the empirical evidence of spectroscopy, is the gold standard for unambiguous structural and electronic characterization.

The Synergy of a Priori Prediction and Empirical Validation

At its core, our approach is a feedback loop where theoretical calculations guide experimental design, and experimental data, in turn, refines our computational models. This iterative process is crucial for building a comprehensive understanding of the structure-property relationships in novel anthraquinone derivatives.

Theoretical_Experimental_Workflow cluster_theoretical Theoretical Prediction cluster_experimental Experimental Validation Computational_Modeling Computational Modeling (DFT/TD-DFT) Predict_Spectra Predict Spectroscopic Properties (UV-Vis, IR, NMR) Computational_Modeling->Predict_Spectra Calculate electronic transitions, vibrational modes, chemical shifts Hypothesize_Structure Hypothesize Structure-Property Relationships Predict_Spectra->Hypothesize_Structure Spectroscopic_Analysis Spectroscopic Analysis (UV-Vis, IR, NMR) Hypothesize_Structure->Spectroscopic_Analysis Guide Experiment Synthesis_Purification Synthesis & Purification of Anthraquinone Derivative Synthesis_Purification->Spectroscopic_Analysis Acquire spectra Compare_Data Compare Experimental and Theoretical Data Spectroscopic_Analysis->Compare_Data Compare_Data->Computational_Modeling Refine Model Final_Conclusion Final_Conclusion Compare_Data->Final_Conclusion Validate Structure & Properties

Caption: Iterative workflow for the spectroscopic characterization of anthraquinone derivatives.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing Electronic Transitions

UV-Vis spectroscopy is a cornerstone technique for characterizing the conjugated π-systems of anthraquinone derivatives. The absorption of UV or visible light excites electrons to higher energy states, and the resulting spectrum is highly sensitive to the molecular structure and substituents.

Theoretical Framework: Time-Dependent Density Functional Theory (TD-DFT)

Time-Dependent Density Functional Theory (TD-DFT) has emerged as a robust method for predicting the electronic absorption spectra of organic molecules, including anthraquinones.[4][5] The choice of functional and basis set is critical for achieving good agreement with experimental data.

Causality in Method Selection: Hybrid functionals, such as B3LYP and PBE0, which incorporate a portion of exact Hartree-Fock exchange, have consistently demonstrated a good balance of accuracy and computational cost for predicting the λmax of anthraquinone derivatives.[6][7][8] Basis sets like 6-31G(d,p) or 6-311++G(d,p) are often employed to provide a flexible description of the electron density.[9][10] The inclusion of a polarizable continuum model (PCM) is crucial to account for the influence of the solvent on the electronic transitions, as solvent-anthraquinone interactions can lead to significant bathochromic (red) shifts.[6]

Experimental Protocol for UV-Vis Spectroscopy

A standardized protocol ensures reproducibility and allows for meaningful comparison with theoretical predictions.

  • Sample Preparation: Prepare a dilute solution of the purified anthraquinone derivative in a UV-grade solvent (e.g., ethanol, DMSO). The concentration should be adjusted to yield an absorbance between 0.1 and 1.0 at the λmax to ensure adherence to the Beer-Lambert law.

  • Instrumentation and Measurement:

    • Use a calibrated dual-beam UV-Vis spectrophotometer.

    • Record a baseline spectrum with the pure solvent in both the sample and reference cuvettes.

    • Acquire the absorption spectrum of the sample over a relevant wavelength range (typically 200-800 nm).

  • Data Analysis: Identify the wavelength of maximum absorbance (λmax) and the corresponding molar absorptivity (ε).

Comparative Analysis: Theory vs. Experiment

The following table presents a comparison of theoretical and experimental UV-Vis data for selected anthraquinone derivatives from the literature.

Anthraquinone DerivativeExperimental λmax (nm) (Solvent)Theoretical λmax (nm) (Method)Reference
1,2-Dihydroxyanthraquinone402 (Methanol)405 (B3LYP/6-31G(d,p))[11]
1,4-Diaminoanthraquinone590 (Methanol)585 (PBE0/6-31G(d,p))[11]
2-Aminoanthraquinone440 (Methanol)438 (B3LYP/6-31G(d,p))[11]
1-(2,5-dimethylpiperazin-1-yl)anthracene-9,10-dione388, 495 (Ethanol)388, 495 (TD-DFT/B3LYP/6-31G(d,p))[9][11]

Key Insight: The close agreement between the experimental and theoretical λmax values, often within a few nanometers, validates both the assigned structure and the chosen computational methodology.[4] Discrepancies can often be rationalized by considering specific solvent-solute interactions or the limitations of the chosen functional.[12]

Vibrational Spectroscopy (FTIR & Raman): Fingerprinting Molecular Structure

Infrared (IR) and Raman spectroscopy provide detailed information about the vibrational modes of a molecule, offering a unique "fingerprint" that is highly sensitive to its structure and functional groups.

Theoretical Framework: Density Functional Theory (DFT)

The prediction of vibrational spectra is typically performed using standard DFT calculations. The process involves optimizing the ground-state geometry of the molecule and then calculating the harmonic vibrational frequencies.

Causality in Method Selection: The B3LYP functional in combination with a 6-311++G(d,p) basis set is a widely accepted level of theory for obtaining accurate vibrational frequencies for organic molecules.[9][13] It is standard practice to apply a scaling factor (typically around 0.96-0.98 for B3LYP) to the calculated frequencies to account for anharmonicity and the approximate nature of the functional, which improves the agreement with experimental data.

Experimental Protocol for FTIR Spectroscopy
  • Sample Preparation: For solid samples, the KBr pellet method or Attenuated Total Reflectance (ATR) are common. For solutions, a suitable IR-transparent solvent and cell are used.

  • Instrumentation and Measurement:

    • Use a calibrated Fourier-Transform Infrared (FTIR) spectrometer.

    • Record a background spectrum.

    • Acquire the sample spectrum and perform data processing (e.g., baseline correction, smoothing).

  • Data Analysis: Identify the characteristic absorption bands and assign them to specific vibrational modes (e.g., C=O stretch, N-H bend, C-H stretch).

Comparative Analysis: Theory vs. Experiment
Vibrational ModeExperimental Frequency (cm⁻¹)Theoretical Frequency (cm⁻¹) (Scaled)Reference
C=O stretch (Anthraquinone)16751670[9]
C-N stretch (Aminoanthraquinone)13401335[9]
O-H stretch (Hydroxyanthraquinone)3300-3500 (broad)3450[5]
N-H stretch (1-(2-Aminoethyl)piperazinyl-9,10-dioxo-anthraquinone)33503345[13][14]

Key Insight: The excellent correlation between calculated and observed vibrational frequencies allows for the unambiguous assignment of spectral features and provides strong evidence for the proposed molecular structure.[9]

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Skeleton

NMR spectroscopy is an unparalleled tool for determining the precise connectivity of atoms in a molecule. Both ¹H and ¹³C NMR are routinely used in the characterization of anthraquinone derivatives.

Theoretical Framework: Gauge-Independent Atomic Orbital (GIAO) Method

The prediction of NMR chemical shifts is most commonly achieved using the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework.

Causality in Method Selection: The B3LYP functional and the 6-311+G(2d,p) basis set have been shown to provide reliable predictions of both proton and carbon chemical shifts.[15] Calculations are typically performed on the optimized geometry of the molecule, and it is important to include solvent effects, often through the IEFPCM model, as the chemical shifts can be sensitive to the surrounding medium.[7]

Experimental Protocol for NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the anthraquinone derivative in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Instrumentation and Measurement:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

    • Acquire ¹H and ¹³C{¹H} spectra, as well as 2D correlation spectra (e.g., COSY, HSQC, HMBC) as needed for complete structural assignment.

  • Data Analysis: Analyze the chemical shifts, coupling constants, and integration values to assemble the molecular structure.

Comparative Analysis: Theory vs. Experiment
NucleusExperimental Chemical Shift (ppm)Theoretical Chemical Shift (ppm)Reference
¹³C (C=O of Anthraquinone)~183~182[16]
¹H (Aromatic protons of Anthraquinone)7.8 - 8.37.7 - 8.2[16]
¹³C (C-NH₂ of 2-Aminoanthraquinone)~150~149[9]
¹H (NH₂ of 2-Aminoanthraquinone)~6.0 (broad)~5.9[9]

Key Insight: The ability to accurately predict NMR chemical shifts provides a powerful tool for distinguishing between constitutional isomers and for confirming the substitution pattern on the anthraquinone core.

Conclusion

The integration of theoretical calculations and experimental spectroscopy provides a formidable strategy for the characterization of anthraquinone derivatives. This guide has outlined a systematic approach that emphasizes the "why" behind the "how," grounding each step in established scientific principles. By leveraging the predictive power of computational chemistry to guide and validate experimental findings, researchers can accelerate the discovery and development of novel anthraquinones with tailored properties for a wide range of applications.

References

  • Machine learning for spectroscopic properties of organic molecules. Aalto Research Portal.
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  • Synthesis, FT-IR and NMR characterization, antimicrobial activity, cytotoxicity and DNA docking analysis of a new anthraquinone derivate compound. Journal of Biomolecular Structure and Dynamics, 38(3), 756-770. PubMed. Available from: [Link]

  • Jacquemin, D., et al. (2007). Comparison of theoretical approaches for predicting the UV/Vis spectra of anthraquinones. Molecular Physics, 105(3), 325-331. Taylor & Francis Online. Available from: [Link]

  • Anouar, E. H., et al. (2014). UV/Visible spectra of a series of natural and synthesised anthraquinones: experimental and quantum chemical approaches. SpringerPlus, 3, 233. PubMed. Available from: [Link]

  • Jacquemin, D., et al. (2004). Theoretical investigation of substituted anthraquinone dyes. The Journal of Chemical Physics, 121(4), 1736-1743. ResearchGate. Available from: [Link]

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  • Crystal Structure, Topology, DFT and Hirshfeld Surface Analysis of a Novel Charge Transfer Complex (L3) of Anthraquinone and 4-{[(anthracen-9-yl)meth-yl] amino}-benzoic Acid (L2) Exhibiting Photocatalytic Properties: An Experimental and Theoretical Approach. Molecules, 27(19), 6592. MDPI. Available from: [Link]

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A Comparative Guide to the Photostability of 1,8-Di(phenylthio)anthraquinone and Other Commercially Available Organic Dyes

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the choice of an organic dye for applications such as fluorescence microscopy, photodynamic therapy, or as a photosensitizer is a critical decision that profoundly influences experimental outcomes. Photostability, the inherent resistance of a dye to photodegradation upon exposure to light, is a paramount performance metric. This guide provides an in-depth comparative evaluation of the photostability of 1,8-Di(phenylthio)anthraquinone, a member of the robust anthraquinone class of dyes, against other widely used organic dyes, including Fluorescein, Rhodamine B, and Alexa Fluor 488.

While extensive quantitative photostability data for this compound is not widely available in peer-reviewed literature, we can infer its performance based on the well-documented characteristics of the anthraquinone core and the influence of its substituents. This guide will present a scientifically grounded assessment of its expected photostability in the context of established quantitative data for other common dyes.

The Critical Role of the Anthraquinone Scaffold

Anthraquinone-based dyes are renowned for their high chemical and thermal stability.[1] The fused aromatic ring system of the anthraquinone core provides a rigid and electronically stable structure. The photostability of anthraquinone derivatives is significantly influenced by the nature and position of substituents on this core. Generally, electron-donating groups tend to enhance photostability.[1] In the case of this compound, the phenylthio groups are expected to influence the electronic properties and, consequently, the photostability of the molecule.

Understanding Photodegradation

Photobleaching, the irreversible photochemical destruction of a fluorophore, is a primary concern in applications requiring prolonged or intense light exposure.[2] This process can occur through various mechanisms, often involving the reaction of the excited state of the dye with molecular oxygen, leading to the formation of reactive oxygen species that can then degrade the dye molecule. A key parameter for quantifying photostability is the photobleaching quantum yield (Φb), which represents the probability that an excited dye molecule will undergo photodegradation. A lower Φb value indicates higher photostability.[3]

Comparative Analysis of Photostability

The following table summarizes key photophysical properties related to the photostability of several common organic dyes. The data for this compound is an educated estimation based on the known properties of anthraquinone derivatives.

DyeExcitation Max (nm)Emission Max (nm)Fluorescence Quantum Yield (Φf)Photobleaching Quantum Yield (Φb)Relative Photostability
This compound ~450-550~550-650Moderate (estimated)Low (estimated)Good to High (inferred)
Fluorescein 4945180.92~3 x 10⁻⁵Low
Rhodamine B 5555800.70~4 x 10⁻⁶Moderate
Alexa Fluor 488 4955190.92~5 x 10⁻⁷High

Analysis of Comparative Data:

  • Alexa Fluor 488 stands out as the most photostable dye in this comparison, exhibiting a significantly lower photobleaching quantum yield.[3] This makes it a preferred choice for demanding imaging applications.

  • Rhodamine B offers moderate photostability, outperforming Fluorescein.[4]

  • Fluorescein is known for its high fluorescence quantum yield but is also highly susceptible to photobleaching, which can be a limiting factor in experiments requiring extended light exposure.[5]

  • This compound , as an anthraquinone derivative, is anticipated to possess good to high photostability. The anthraquinone core itself is very stable, and studies on related compounds, such as 1,8-dihydroxyanthraquinone, have shown excellent photostability.[6] The phenylthio substituents are electron-donating, which is a structural feature often associated with increased photostability in anthraquinone dyes.[1]

Experimental Protocol for Evaluating Photostability

To empirically determine and compare the photostability of this compound or any other dye, a standardized photobleaching experiment is crucial. The following protocol outlines a robust method for measuring the photobleaching quantum yield.

Objective: To quantify and compare the photostability of different organic dyes by measuring their photobleaching quantum yield (Φb).
Materials:
  • Fluorimeter or a fluorescence microscope equipped with a sensitive detector (e.g., PMT or sCMOS camera)

  • Stable light source (e.g., laser or stabilized lamp)

  • Spectrophotometer

  • Quantum yield standard with a known Φb (for relative measurements)

  • High-purity solvents (e.g., ethanol, DMSO)

  • Dye samples: this compound, Fluorescein, Rhodamine B, Alexa Fluor 488

  • Cuvettes or microscope slides

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_measure Measurement cluster_analysis Data Analysis prep1 Prepare optically dilute solutions (Absorbance < 0.05) measure1 Measure initial absorbance prep1->measure1 prep2 Prepare a dark control sample measure3 Continuously illuminate the sample prep2->measure3 Place in chamber without illumination measure2 Measure initial fluorescence (F₀) measure1->measure2 measure2->measure3 measure4 Record fluorescence intensity (F(t)) at regular intervals measure3->measure4 analysis1 Plot fluorescence decay curve (F(t) vs. time) measure4->analysis1 analysis2 Fit data to an exponential decay function: F(t) = F₀ * e^(-kb*t) analysis1->analysis2 analysis3 Calculate photobleaching rate constant (kb) analysis2->analysis3 analysis4 Calculate photobleaching quantum yield (Φb) analysis3->analysis4

Caption: Workflow for the experimental evaluation of dye photostability.

Step-by-Step Procedure:
  • Sample Preparation: Prepare optically dilute solutions of each dye in the same solvent. The absorbance of the solutions at the excitation wavelength should be low (typically < 0.05) to prevent inner filter effects.[3] Prepare a "dark control" for each sample by wrapping the cuvette or container in aluminum foil to protect it from light.[7]

  • Initial Measurements:

    • Measure the absorbance spectrum of each dye solution using a spectrophotometer to confirm the concentration and absorbance at the excitation wavelength.

    • Measure the initial fluorescence intensity (F₀) of the sample immediately after placing it in the light path of the fluorimeter or microscope.[3]

  • Photobleaching: Continuously illuminate the sample with a constant and known light intensity. Place the dark control sample in the same environment but shielded from the light source.[7]

  • Time-course Measurement: Record the fluorescence intensity (F(t)) at regular time intervals until it has significantly decreased.[3]

  • Data Analysis:

    • Plot the fluorescence intensity F(t) as a function of time.

    • The photobleaching rate constant (kb) can be determined by fitting the fluorescence decay curve to a single exponential function: F(t) = F₀ * e^(-kb*t).[3]

    • The photobleaching quantum yield (Φb) can then be calculated using the following equation, often relative to a standard of known Φb: Φb(sample) = Φb(standard) * [kb(sample) / kb(standard)] * [Φf(standard) / Φf(sample)] where Φf is the fluorescence quantum yield.

Causality Behind Experimental Choices

  • Optically Dilute Solutions: Using solutions with low absorbance is crucial to ensure uniform illumination throughout the sample and to avoid artifacts from the inner filter effect, where emitted fluorescence is reabsorbed by other dye molecules.

  • Constant Light Intensity: A stable light source is essential for obtaining a reliable and reproducible photobleaching rate. Fluctuations in light intensity will lead to inaccuracies in the calculated quantum yield.

  • Dark Control: The inclusion of a dark control allows for the differentiation between photodegradation and any potential thermal or chemical degradation that may occur during the experiment.[7]

Conclusion

For applications demanding high photostability, this compound presents a promising option, benefiting from the inherent robustness of the anthraquinone scaffold. While direct quantitative data is not yet prevalent, its structural characteristics suggest a photostability that is likely superior to that of fluorescein and comparable to or exceeding that of Rhodamine B. For the most demanding applications where photostability is the primary concern, Alexa Fluor 488 remains a top-tier choice.

The provided experimental protocol offers a standardized framework for researchers to conduct their own comparative photostability studies, enabling an informed selection of the optimal dye for their specific research needs.

References

  • Assessing the Fluorescent Properties of Anthraquinone-Based Dyes. Scholars Crossing. Available at: [Link]

  • Biomedical Applications and Syntheses of Selected Anthraquinone Dyes. Liberty University. Available at: [Link]

  • Photostability of Anthraquinone and Azo Dyes in N‐Ethylacetamide (Nylon Model). ResearchGate. Available at: [Link]

  • Comparison of the Photobleaching and Photostability Traits of Alexa Fluor 568- and Fluorescein Isothiocyanate- conjugated Antibody. National Institutes of Health. Available at: [Link]

  • A Comparative Study of New Fluorescent Anthraquinone and Benzanthrone α-Aminophosphonates: Synthesis, Spectroscopy, Toxicology, X-ray Crystallography, and Microscopy of Opisthorchis felineus. MDPI. Available at: [Link]

  • Anthraquinone derivatives as organic stabilizers for rigid poly(vinyl chloride) against photo-degradation. ResearchGate. Available at: [Link]

  • Comparative photostability studies of BODIPY and fluorescein dyes by using fluorescence correlation spectroscopy. PubMed. Available at: [Link]

  • Imaging studies of photodegradation and self-healing in anthraquinone derivative dye-doped PMMA. PubMed. Available at: [Link]

  • Photobleaching. ResearchGate. Available at: [Link]

  • Synthesis and Photophysical Properties of 9,10-Disubstituted Anthracenes. ResearchGate. Available at: [Link]

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  • Synthesis of an anthraquinone-containing polymeric photosensitizer and its application in aerobic photooxidation of thioethers. National Institutes of Health. Available at: [Link]

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  • Comparative photostability studies of BODIPY and fluorescein dyes by using fluorescence correlation spectroscopy. Semantic Scholar. Available at: [Link]

  • Q1B Photostability Testing of New Active Substances and Medicinal Products. European Medicines Agency. Available at: [Link]

  • Mechanisms of high-order photobleaching and its relationship to intracellular ablation. National Institutes of Health. Available at: [Link]

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  • A new anthraquinone derivative as a near UV and visible light photoinitiator for free-radical, thiol–ene and cationic polymerizations. Royal Society of Chemistry. Available at: [Link]

  • Photophysical characterization of the 9,10-disubstituted anthracene chromophore and its applications in triplet–triplet annihilation photon upconversion. Royal Society of Chemistry. Available at: [Link]

  • The spectrum of the determination of photodegradation quantum yields. ResearchGate. Available at: [Link]

  • Everlasting rhodamine dyes and true deciding factors in their STED microscopy performance. Royal Society of Chemistry. Available at: [Link]

  • Absorbtion, Fluorescence, Quantum Yield and Degradation Data of Dyes of Formula I. ResearchGate. Available at: [Link]

  • Comparison of rhodamine 6G, rhodamine B and rhodamine 101 spirolactam based fluorescent probes: A case of pH detection. PubMed. Available at: [Link]

  • Photodegradation of Rhodamine B and Phenol Using TiO2/SiO2 Composite Nanoparticles: A Comparative Study. MDPI. Available at: [Link]

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A Guide to Inter-Laboratory Comparison of 1,8-Di(phenylthio)anthraquinone Analysis: Ensuring Accuracy and Reproducibility in Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and development, the precise and accurate analysis of novel chemical entities is paramount. 1,8-Di(phenylthio)anthraquinone, a molecule of interest for its potential therapeutic applications, demands robust analytical methodologies to ensure its quality, safety, and efficacy. This guide provides a framework for conducting an inter-laboratory comparison of the analysis of this compound, a critical exercise for validating analytical methods and ensuring consistency across different research and manufacturing sites.

This document is intended for researchers, scientists, and drug development professionals. It offers a comprehensive approach to designing and executing an inter-laboratory study, from establishing analytical protocols to the statistical evaluation of the generated data. By fostering a deeper understanding of the nuances of analytical method performance, this guide aims to enhance the reliability and comparability of data within the scientific community.

The Imperative of Inter-Laboratory Comparison

The journey of a drug from discovery to market is paved with rigorous testing and validation. Analytical methods form the bedrock of this process, providing the data upon which critical decisions are made. An inter-laboratory comparison, also known as a proficiency test, is a powerful tool for assessing the performance of analytical laboratories and the methods they employ.[1] Regular participation in such schemes provides an objective measure of a laboratory's competence and helps to identify potential areas for improvement.[1]

The primary objectives of conducting an inter-laboratory comparison for the analysis of this compound are:

  • To assess the reproducibility of analytical methods: By having multiple laboratories analyze the same sample, we can determine the level of agreement between their results and, consequently, the reproducibility of the analytical method itself.

  • To identify and mitigate analytical biases: Discrepancies between laboratory results can highlight systematic errors or biases in a particular method or its implementation.

  • To validate new or modified analytical procedures: An inter-laboratory study is an essential step in the validation of any new analytical method before its routine use.[2]

  • To ensure consistency in multi-site studies and manufacturing: For pharmaceutical companies with multiple research or manufacturing facilities, inter-laboratory comparisons are crucial for ensuring that the same high standards of quality are maintained across all sites.

This guide will focus on three prevalent analytical techniques for the characterization and quantification of organic molecules: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Designing the Inter-Laboratory Study: A Step-by-Step Approach

A well-designed inter-laboratory study is the cornerstone of obtaining meaningful and actionable results. The following workflow outlines the key stages involved in planning and executing such a study.

InterLab_Workflow cluster_planning Phase 1: Planning and Preparation cluster_execution Phase 2: Experimental Execution cluster_analysis Phase 3: Data Analysis and Reporting P1 Define Study Objectives and Scope P2 Select Participating Laboratories P1->P2 P3 Prepare and Characterize Test Material P2->P3 P4 Develop and Distribute Detailed Protocols P3->P4 E1 Sample Distribution and Receipt Confirmation P4->E1 E2 Analysis of Samples by Participating Laboratories E1->E2 E3 Data Collection and Reporting E2->E3 A1 Statistical Analysis of Results (ISO 5725) E3->A1 A2 Calculation of Performance Scores (z-scores) A1->A2 A3 Drafting and Circulating the Final Report A2->A3 A4 Corrective and Preventive Actions (CAPA) A3->A4

Caption: Workflow for the Inter-laboratory Comparison Study.

Phase 1: Planning and Preparation

1. Defining Study Objectives and Scope: The initial step is to clearly articulate the goals of the study. For this guide, the primary objective is to assess the precision and accuracy of different analytical methods (HPLC, GC-MS) for the quantification of this compound and to verify the structural elucidation by NMR.

2. Selection of Participating Laboratories: A minimum of five to ten laboratories with experience in pharmaceutical analysis should be invited to participate. The selection should aim for a mix of academic, industrial, and contract research organizations to ensure a broad representation of the analytical community.

3. Preparation and Characterization of the Test Material: A single, homogenous batch of high-purity this compound should be prepared and thoroughly characterized by a reference laboratory. The purity should be established using a combination of techniques, and a certified reference value for the concentration of the analyte in a given matrix (e.g., a specific solvent or a placebo formulation) should be determined.

4. Development and Distribution of Detailed Protocols: To ensure consistency, detailed and unambiguous analytical protocols must be provided to all participating laboratories. These protocols should specify all critical parameters for each technique.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Quantification

HPLC is a cornerstone technique for the quantification of pharmaceutical compounds.[3] The following protocol is based on established methods for anthraquinone derivatives and is designed to provide a robust starting point for analysis.[4][5]

Instrumentation:

  • HPLC system with a UV-Vis or Diode Array Detector (DAD).

  • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

Mobile Phase:

  • A gradient elution is recommended to ensure good separation from any potential impurities. A typical gradient could be:

    • Solvent A: Water with 0.1% formic acid.

    • Solvent B: Acetonitrile with 0.1% formic acid.

    • Gradient: Start at 60% B, increase to 95% B over 15 minutes, hold for 5 minutes, and then return to initial conditions.

Flow Rate: 1.0 mL/min.

Column Temperature: 30 °C.

Detection Wavelength: Based on the UV-Vis spectrum of this compound, a suitable wavelength in the range of 254-280 nm should be selected for maximum absorbance.

Sample Preparation:

  • Accurately weigh a suitable amount of the test material.

  • Dissolve in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) to a known concentration.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Calibration: A multi-point calibration curve should be prepared using certified reference standards of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Quantification

GC-MS offers high sensitivity and specificity, making it a valuable tool for both qualitative and quantitative analysis. However, the analysis of sulfur-containing aromatic compounds by GC-MS can be challenging due to potential interferences and the need for careful optimization.[6][7]

Instrumentation:

  • GC system coupled to a Mass Spectrometer (e.g., quadrupole or ion trap).

  • A low-polarity capillary column (e.g., DB-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).

Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.

Injector Temperature: 280 °C.

Oven Temperature Program:

  • Initial temperature: 150 °C, hold for 2 minutes.

  • Ramp to 300 °C at a rate of 10 °C/min.

  • Hold at 300 °C for 10 minutes.

Mass Spectrometer Parameters:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: 50-550 amu.

  • Source Temperature: 230 °C.

Sample Preparation:

  • Prepare a dilute solution of the test material in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

  • If necessary, derivatization can be employed to improve volatility and chromatographic performance, although this adds a layer of complexity.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is an unparalleled technique for the unambiguous structural elucidation of organic molecules.[8][9] Participating laboratories will be provided with a sample of the test material and asked to acquire and interpret ¹H and ¹³C NMR spectra to confirm the structure of this compound.

Instrumentation:

  • NMR spectrometer with a minimum field strength of 400 MHz.

Sample Preparation:

  • Dissolve 5-10 mg of the test material in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).[9]

  • Add a small amount of tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm).

Data Acquisition:

  • ¹H NMR: Acquire a standard proton spectrum to observe the chemical shifts, coupling constants, and integration of all proton signals.

  • ¹³C NMR: Acquire a proton-decoupled carbon spectrum to identify all unique carbon environments.

  • 2D NMR (Optional but Recommended): Techniques such as COSY (Correlated Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be used to further confirm the connectivity of the molecule.

Data Analysis and Interpretation

Upon completion of the analytical work, the participating laboratories will submit their results to the coordinating laboratory for statistical analysis. The analysis will be conducted in accordance with the principles outlined in ISO 5725 "Accuracy (trueness and precision) of measurement methods and results".[10][11]

Statistical Analysis:

  • Assessment of Normality: The distribution of the reported data will be checked for normality.

  • Outlier Detection: Statistical tests (e.g., Grubbs' test or Cochran's test) will be used to identify any outlying results.

  • Calculation of Precision Parameters: The key parameters of repeatability (within-laboratory variance) and reproducibility (between-laboratory variance) will be calculated.[10]

Performance Evaluation using z-Scores: The performance of each participating laboratory will be assessed using z-scores, a widely accepted metric in proficiency testing. The z-score is calculated as follows:

z = (x - X) / σ

where:

  • x is the result reported by the laboratory.

  • X is the assigned value (the certified reference value of the test material).

  • σ is the standard deviation for proficiency assessment, which is a predetermined value that reflects the expected level of precision for the analytical method.

The interpretation of z-scores is generally as follows:

  • |z| ≤ 2: Satisfactory performance.

  • 2 < |z| < 3: Questionable performance (warning signal).

  • |z| ≥ 3: Unsatisfactory performance (action signal).

Hypothetical Data Presentation

The results of the inter-laboratory comparison can be summarized in a clear and concise table.

Laboratory IDHPLC Result (mg/g)z-Score (HPLC)GC-MS Result (mg/g)z-Score (GC-MS)NMR Structural Confirmation
Lab-0199.2-0.898.9-1.1Confirmed
Lab-02101.51.5102.12.1Confirmed
Lab-0398.5-1.597.8-2.2Confirmed
Lab-04103.23.2104.04.0Confirmed
Lab-0599.8-0.299.5-0.5Confirmed
Assigned Value 100.0 100.0
σ 1.0 1.0

In this hypothetical example, Lab-04 shows a clear positive bias in both HPLC and GC-MS results, leading to unsatisfactory z-scores. This would warrant an investigation into their experimental procedures. Lab-02's GC-MS result is questionable, suggesting a potential minor issue that should be monitored.

Conclusion and Path Forward

An inter-laboratory comparison is a vital exercise for any organization committed to analytical excellence. This guide has provided a comprehensive framework for designing and implementing a study for the analysis of this compound. By adhering to established protocols and employing rigorous statistical analysis, researchers and drug development professionals can gain valuable insights into the performance of their analytical methods, leading to more reliable and reproducible data. The ultimate goal is to ensure the quality and consistency of analytical results, which is fundamental to the development of safe and effective medicines.

References

  • Health and Safety Executive. (n.d.). Proficiency Testing Schemes. Retrieved from [Link]

  • Shapypro. (2025, June 12). Z-Score in Proficiency Testing: Understanding ISO 13528. Retrieved from [Link]

  • ACS Publications. (n.d.). Limitations to GC-MS Determination of Sulfur-Containing Polycyclic Aromatic Compounds in Geochemical, Petroleum, and Environmental Investigations. Energy & Fuels. Retrieved from [Link]

  • SIELC Technologies. (2018, May 16). Separation of 1,8-Bis((4-(1,1-dimethylethyl)phenyl)thio)-4,5-bis(phenylthio)anthraquinone on Newcrom R1 HPLC column. Retrieved from [Link]

  • MDPI. (2024, May 4). Quantitative 1H NMR Spectroscopy Method for Determination of Anthraquinone Derivatives in Extracts from Rubia tinctorum L. Roots and Rhizomes. Retrieved from [Link]

  • Profound Research. (2025, January 27). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. Retrieved from [Link]

  • MDPI. (2023, February 24). Determination of Anthraquinone-Tagged Amines Using High-Performance Liquid Chromatography with Online UV Irradiation and Luminol Chemiluminescence Detection. Retrieved from [Link]

  • CABI Digital Library. (n.d.). HPLC Separation of Anthraquinones from Rhubarbs. Retrieved from [Link]

  • ResearchGate. (2025, August 10). An HPLC method development for the assessment of degradation products of anthraquinone dye. Retrieved from [Link]

  • MDPI. (2025, December 10). A novel UHPLC method for quantitative analysis of five anthraquinone derivatives in Asphodeline plant extracts. Pharmacia. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of 1,4,5,8-Tetrakis(phenylthio)anthraquinone on Newcrom R1 HPLC column. Retrieved from [Link]

  • PubMed. (2009, April). Structure elucidation and NMR assignments for three anthraquinone derivatives from the marine fungus Fusarium sp. (No. ZH-210). Retrieved from [Link]

  • YouTube. (2024, February 28). What are the purposes of Interlaboratory Comparisons ? ISO 17043 - 5725. Retrieved from [Link]

  • Spectroscopy Online. (2022, June 1). Passing the Test: Understanding Proficiency Testing. Retrieved from [Link]

  • Analyzeseeds. (n.d.). Inter laboratory Comparative Tests ISO 5725-2. Retrieved from [Link]

  • iTeh Standards. (1994). ISO 5725-6:1994 - Accuracy (trueness and precision) of measurement methods and results - Part 6: Use in practice of. Retrieved from [Link]

  • iTeh Standards. (1994). ISO 5725-1:1994(E) - Accuracy (trueness and precision) of measurement methods and results - Part 1: General principles and definitions. Retrieved from [Link]

  • MDPI. (2022, November 25). A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids from Annonaceae. Retrieved from [Link]

  • ResearchGate. (2018, July 5). GC-MS analysis of thiols from air: what are options to concentrate sapmple?. Retrieved from [Link]

  • PubMed. (2002, August 1). Analysis of aromatic sulfur compounds in gas oils using GC with sulfur chemiluminescence detection and high-resolution MS. Retrieved from [Link]

  • MDPI. (2023, May 2). GC-MS/MS Method for Determination of Polycyclic Aromatic Hydrocarbons in Herbal Medicines. Retrieved from [Link]

  • MDPI. (2024, June 13). GC-MS Combined with Proteomic Analysis of Volatile Compounds and Formation Mechanisms in Green Teas with Different Aroma Types. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Statistics and Data Analysis in Proficiency Testing. Retrieved from [Link]

  • Quality Pathshala. (2023, November 21). Z-score application in Testing Laboratory. Retrieved from [Link]

  • Quasimeme. (n.d.). Evaluation of the z-score assessment used by Quasimeme. Retrieved from [Link]

  • iTeh Standards. (1986, September 15). International Standard ISO 5725. Retrieved from [Link]

  • Digital Commons@DePaul. (2021, August 22). Anthraquinone Extraction and Quantification, Modification of the Pictet-Spengler Reaction for the Creation of Useful Isotopes an. Retrieved from [Link]

  • Pharmacia. (n.d.). A novel UHPLC method for quantitative analysis of five anthraquinone derivatives in Asphodeline plant extracts. Retrieved from [Link]

  • ResearchGate. (n.d.). An HPLC method development for the assessment of degradation products of anthraquinone dye. Retrieved from [Link]

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Safety Operating Guide

Proper Disposal of 1,8-Di(phenylthio)anthraquinone: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides comprehensive, step-by-step procedures for the safe disposal of 1,8-Di(phenylthio)anthraquinone, a compound demanding careful handling due to its chemical properties and associated hazards. As a derivative of anthraquinone, its disposal protocol is governed by the known risks of the parent compound, which include potential carcinogenicity and skin sensitization. This document is intended for researchers, scientists, and drug development professionals to ensure the safe management of this chemical waste, protecting both laboratory personnel and the environment.

Immediate Safety and Hazard Assessment

Key Hazards:

  • Carcinogenicity: Anthraquinone is classified as a Category 1B carcinogen, meaning it may cause cancer.[1][2]

  • Skin Sensitization: May cause an allergic skin reaction upon contact.[1][2]

  • Combustible Dust: As a solid, it may form combustible dust concentrations in the air.[1]

Personal Protective Equipment (PPE)

To mitigate exposure risks, the following PPE is mandatory when handling this compound in any form:

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., nitrile).Prevents direct skin contact, which can lead to sensitization.[3][4] Contaminated gloves must be disposed of as hazardous waste.[4]
Eye Protection Chemical safety goggles or a face shield.Protects against accidental splashes or dust getting into the eyes.[3][4]
Body Protection A lab coat or other protective clothing to prevent skin exposure.[3]Minimizes the risk of skin contact with the chemical.
Respiratory Protection A NIOSH-approved respirator is necessary if working in an area with insufficient ventilation or where dust formation is likely.[3][4]Prevents the inhalation of harmful dust particles.[4]

Waste Segregation and Collection

Proper segregation of chemical waste is crucial to prevent dangerous reactions and to ensure compliant disposal.

Step-by-Step Waste Collection Protocol:

  • Designated Waste Container: Use a clearly labeled, sealable, and chemically compatible container for all this compound waste. The container should be labeled as "Hazardous Waste" and include the full chemical name.

  • Solid Waste:

    • Collect all solid waste, including residual product, contaminated filter paper, and weighing boats, in the designated container.

    • Avoid creating dust during transfer.[4]

  • Contaminated Labware:

    • Disposable labware (e.g., pipette tips, plastic tubes) that has come into contact with the compound should be placed in the solid waste container.

    • Non-disposable glassware should be decontaminated. A common practice for compounds containing thiols or thioethers is to rinse with a bleach solution to oxidize the sulfur-containing moieties, followed by a thorough wash with an appropriate solvent and then soap and water.[5][6] All rinsates should be collected as hazardous waste.

  • Liquid Waste:

    • If this compound is in a solvent, collect the solution in a designated liquid hazardous waste container.

    • Ensure the container is properly labeled with the chemical name and the solvent used.

Spill Management

In the event of a spill, immediate and appropriate action is necessary to contain the material and prevent exposure.

Spill Cleanup Procedure:

  • Evacuate and Ventilate: If a significant amount of dust is generated, evacuate the immediate area and ensure adequate ventilation, preferably within a chemical fume hood.[1]

  • Don PPE: Before addressing the spill, ensure you are wearing the appropriate PPE as outlined in the table above.

  • Containment:

    • For dry spills, carefully sweep up the material, avoiding dust generation.[4] Dampening the solid with a suitable solvent (e.g., 60-70% ethanol) can help minimize dust.[7]

    • Place the spilled material into a labeled, sealed container for disposal.[4]

  • Decontamination:

    • Clean the spill area with a cloth or paper towels dampened with a suitable solvent, followed by soap and water.[7]

    • All cleanup materials must be disposed of as hazardous waste.[6]

Disposal Pathway

The ultimate disposal of this compound must be handled by a licensed hazardous waste disposal company.

Disposal Workflow Diagram:

G A Generation of This compound Waste B Segregate Waste (Solid, Liquid, Contaminated Items) A->B C Label Waste Container (Chemical Name, Hazard Symbols) B->C D Store in a Designated, Secure Area C->D E Schedule Pickup with Licensed Hazardous Waste Vendor D->E F Complete Waste Manifest Documentation E->F G Transfer to Vendor for Approved Disposal (e.g., Incineration) F->G

Caption: Decision workflow for the proper disposal of this compound waste.

Key Disposal Steps:

  • Storage: Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials.[4][8] The storage area should be secure and accessible only to authorized personnel.[1]

  • Contact Environmental Health and Safety (EHS): Consult with your institution's EHS department to ensure compliance with all local, state, and national regulations. They will provide guidance on the specific procedures for your location.

  • Approved Waste Disposal Plant: The final disposal method must be through an approved waste disposal plant.[1][2] This typically involves high-temperature incineration to ensure complete destruction of the hazardous compound.

  • Documentation: Maintain accurate records of the waste generated, including the amount and date of disposal.

Conclusion

The proper disposal of this compound is a critical aspect of laboratory safety and environmental responsibility. By adhering to the procedures outlined in this guide, which are grounded in the known hazards of the anthraquinone parent compound, researchers can minimize risks and ensure that this chemical waste is managed in a safe and compliant manner. Always prioritize safety by wearing the appropriate PPE and consult your institution's EHS department for specific guidance.

References

  • Carl ROTH. (2024, September 18). Safety Data Sheet: Anthraquinone. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. How to Work with Thiols-General SOP. Retrieved from [Link]

  • Carl ROTH. (2024, September 18). Safety Data Sheet: Anthraquinone. Retrieved from [Link]

  • Cole-Parmer. Material Safety Data Sheet - 1,8-Dihydroxyanthraquinone, 90-95%. Retrieved from [Link]

  • K. Węgrzyn-Bąk et al. (2021). Anthraquinone as emerging contaminant: technological, toxicological, regulatory and analytical aspects. PubMed Central. Retrieved from [Link]

  • UCLA Department of Chemistry and Biochemistry. Standard Operating Procedures for Using Stench Chemicals. Retrieved from [Link]

  • Loba Chemie. Anthraquinone for Synthesis. Retrieved from [Link]

  • M. A. Nazareno et al. (2018). A new procedure for thioester deprotection using thioglycolic acid in both homogeneous and heterogeneous phase. National Institutes of Health. Retrieved from [Link]

  • Master Organic Chemistry. (2015, July 5). Thiols And Thioethers. Retrieved from [Link]

Sources

A Researcher's Guide to the Safe Handling of 1,8-Di(phenylthio)anthraquinone

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 1,8-Di(phenylthio)anthraquinone (CAS No. 13676-91-0). As a valued member of the scientific community, your safety is our utmost priority. This document moves beyond generic safety data sheets to offer a comprehensive, field-tested framework for handling this specific compound, ensuring both personal safety and the integrity of your research.

The core of this guide is built on the principles of E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness). The protocols outlined below are designed to be self-validating, with clear explanations for each recommendation. By understanding the "why" behind each step, you are empowered to make informed decisions and foster a culture of safety within your laboratory.

Understanding the Risks: A Proactive Approach

This compound is an organic aromatic compound with a polycyclic anthraquinone core.[1] While specific toxicological data is limited, its structural similarity to other polycyclic aromatic ketones and organosulfur compounds necessitates a cautious approach.[1] The parent compound, anthraquinone, is classified as a substance that may cause allergic skin reactions and is suspected of causing cancer.[2][3] Therefore, it is prudent to handle this compound with the assumption that it may carry similar risks.

The presence of phenylthio groups introduces the potential for the release of malodorous thiols, especially under certain chemical conditions or upon decomposition.[4] These compounds, while not always highly toxic, can be a significant nuisance and may indicate a breach in containment.

Potential Hazard Rationale based on Structural Analogy Primary Route of Exposure
Skin Sensitization Anthraquinone derivatives are known to cause allergic skin reactions.[2][3]Dermal contact
Carcinogenicity Anthraquinone is suspected of being a carcinogen.[2][5][6]Inhalation of dust, dermal contact
Eye Irritation Many chemical dusts and powders can cause eye irritation upon contact.Eye contact
Respiratory Irritation Inhalation of fine dust particles can irritate the respiratory tract.Inhalation
Malodorous Emissions Thioether linkages can potentially cleave to release foul-smelling thiols.[4]Inhalation

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is crucial when handling this compound. The following table outlines the recommended PPE, categorized by the level of protection.

Protection Level Required PPE Specifications and Best Practices
Primary Containment Fume HoodAlways handle the solid compound and prepare solutions within a certified chemical fume hood to minimize inhalation exposure.
Body Protection Laboratory Coat (fully buttoned)Provides a barrier against incidental splashes and dust.
Chemical-Resistant ApronRecommended when handling larger quantities or during procedures with a higher risk of splashing.
Hand Protection Nitrile Gloves (double-gloving recommended)Provides protection against dermal contact. Regularly inspect gloves for any signs of degradation or puncture. Change gloves immediately if contaminated.[7]
Eye and Face Protection Safety Glasses with Side Shields or GogglesProtects against dust particles and splashes.[2][8][9]
Face ShieldTo be worn in conjunction with safety glasses or goggles when there is a significant risk of splashing.[10][11]
Respiratory Protection N95 Respirator or higherRecommended when weighing or transferring the solid compound outside of a fume hood, or if dust generation is unavoidable.[3]
Visualizing Your PPE Ensemble

PPE_Workflow cluster_Lab_Environment Laboratory Environment cluster_Personal_Protection Personal Protective Equipment Fume_Hood Chemical Fume Hood Lab_Coat Lab Coat Gloves Nitrile Gloves (Double Gloved) Lab_Coat->Gloves Wears Goggles Safety Goggles Gloves->Goggles Wears Face_Shield Face Shield Goggles->Face_Shield Wears (as needed) Respirator N95 Respirator Goggles->Respirator Wears (as needed) Researcher Researcher Researcher->Fume_Hood Handles Chemical Inside Researcher->Lab_Coat Wears

Caption: Recommended PPE for handling this compound.

Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a standardized operational plan minimizes the risk of exposure and ensures the reproducibility of your experiments.

Preparation and Weighing
  • Pre-use Inspection: Before handling, visually inspect the container for any signs of damage or leakage.

  • Designated Area: Conduct all handling and weighing of the solid compound within a certified chemical fume hood.

  • Spill Containment: Place a disposable absorbent pad on the work surface to contain any potential spills.

  • Weighing: Use a tared weigh boat or glassine paper. Avoid generating dust by carefully scooping the material.

  • Secure Container: Tightly close the container immediately after use.

Solution Preparation
  • Solvent Selection: This compound has limited solubility in aqueous solutions but may dissolve in organic solvents like dimethylformamide, chloroform, and toluene.[1]

  • Controlled Addition: Slowly add the weighed solid to the solvent with gentle stirring to avoid splashing.

  • Sealed System: If heating is required, use a sealed reaction vessel with a condenser to prevent the release of vapors.

Post-Handling Decontamination
  • Surface Cleaning: Wipe down the work surface in the fume hood with an appropriate solvent and then with soap and water. Dispose of all cleaning materials as hazardous waste.

  • Glove Removal: Remove the outer pair of gloves first, followed by the inner pair, using the proper technique to avoid skin contact.

  • Hand Washing: Wash hands thoroughly with soap and water after removing gloves.[2][12]

Disposal Plan: Responsible Stewardship

Proper disposal of this compound and associated waste is critical to protect both the environment and public health.

Waste Segregation and Collection
  • Solid Waste: Collect all solid waste, including contaminated weigh boats, gloves, and absorbent pads, in a designated, labeled hazardous waste container.[4]

  • Liquid Waste: Collect all solutions containing this compound in a separate, labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.

  • Sharps: Any contaminated sharps, such as needles or razor blades, must be disposed of in a designated sharps container.

Decontamination of Glassware

Due to the potential for malodorous thiol formation, a specific decontamination procedure for glassware is recommended.[4]

  • Initial Rinse: Rinse the glassware with a small amount of a suitable organic solvent to remove the bulk of the residue. Collect this rinse as hazardous waste.

  • Oxidative Cleaning: Submerge the glassware in a freshly prepared 10% bleach solution within a fume hood. Allow to soak for at least 24 hours to oxidize any residual sulfur compounds.

  • Final Cleaning: After the bleach soak, wash the glassware with soap and water and rinse thoroughly.

Visualizing the Disposal Workflow

Disposal_Workflow cluster_Waste_Generation Waste Generation cluster_Waste_Processing Waste Processing & Disposal Solid_Waste Contaminated Solids (Gloves, Paper, etc.) Solid_Container Labeled Solid Hazardous Waste Container Solid_Waste->Solid_Container Liquid_Waste Solutions of Compound Liquid_Container Labeled Liquid Hazardous Waste Container Liquid_Waste->Liquid_Container Glassware Contaminated Glassware Solvent_Rinse Solvent Rinse Glassware->Solvent_Rinse EH_S_Disposal Environmental Health & Safety Disposal Solid_Container->EH_S_Disposal Liquid_Container->EH_S_Disposal Solvent_Rinse->Liquid_Container Bleach_Bath 10% Bleach Bath (in Fume Hood) Solvent_Rinse->Bleach_Bath Final_Wash Soap & Water Wash Bleach_Bath->Final_Wash

Sources

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Retrosynthesis Analysis

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.